molecular formula C24H27NO4 B1683688 (-)-Tylophorine CAS No. 111408-21-0

(-)-Tylophorine

Cat. No.: B1683688
CAS No.: 111408-21-0
M. Wt: 393.5 g/mol
InChI Key: SSEUDFYBEOIWGF-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tylophorine, (-)- is a phenanthroindolizidine alkaloid naturally found in the plant Tylophora indica . This compound has a molecular formula of C 24 H 27 NO 4 and a molecular weight of 393.19 g/mol . It serves as a valuable tool in biochemical research due to its multifaceted mechanism of action and broad bioactivity profile.Tylophorine exhibits significant anti-cancer and anti-angiogenic properties . It directly inhibits VEGFR2 tyrosine kinase activity, disrupting the VEGF signaling pathway that is critical for tumor-associated angiogenesis . This action leads to the inhibition of endothelial cell proliferation, migration, and tube formation . Furthermore, Tylophorine inhibits protein synthesis through a novel mechanism distinct from common inhibitors like cycloheximide, potentially by blocking the elongation step of translation . It also downregulates key cell cycle proteins such as cyclin A2 and cyclin D1, inducing G1 phase arrest in carcinoma cells .Beyond oncology research, Tylophorine demonstrates potent antiviral activity and has been reported as a potential agent against severe acute respiratory syndrome coronavirus (SARS CoV) and transmissible gastroenteritis virus (TGEV) . Its diverse research applications also include study areas for its anti-inflammatory , antiamoebic , and antifungal properties. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111408-21-0

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

(13aR)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine

InChI

InChI=1S/C24H27NO4/c1-26-21-9-16-15-8-14-6-5-7-25(14)13-20(15)19-12-24(29-4)23(28-3)11-18(19)17(16)10-22(21)27-2/h9-12,14H,5-8,13H2,1-4H3/t14-/m1/s1

InChI Key

SSEUDFYBEOIWGF-CQSZACIVSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C3=C(CN4CCC[C@@H]4C3)C5=CC(=C(C=C52)OC)OC)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(CN4CCCC4C3)C5=CC(=C(C=C52)OC)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,3,6,7-tetramethoxyphenanthro(9,10:6,7')indolizidine
dehydrotylophorine
tylophorine

Origin of Product

United States

Foundational & Exploratory

(-)-Tylophorine: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Tylophorine is a phenanthroindolizidine alkaloid renowned for its potent anti-inflammatory, anti-cancer, and antiviral properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, detailing the primary plant species in which it is found. It presents a compilation of quantitative data on alkaloid yields from various plant parts and in vitro cultures. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and purification of this compound, offering a valuable resource for researchers in natural product chemistry and drug development.

Natural Sources of this compound

This compound and its structural analogs are primarily isolated from plants belonging to the Asclepiadaceae (milkweed) family, with a notable presence in the genus Tylophora.[3][4] The principal and most studied source is Tylophora indica (syn. Tylophora asthmatica), a perennial climbing plant native to the forests of southern and eastern India.[4][5]

Other species reported to contain this compound include:

  • Tylophora crebriflora [1]

  • Tylophora tanakae [1][6]

  • Tylophora mollissima

  • Cynanchum komarovii [1]

  • Vincetoxicum hirsutum [6]

  • Vincetoxicum tanakae [6]

Beyond the Asclepiadaceae family, related alkaloids have also been identified in species from other families, such as Ficus septica (Moraceae) and Cryptocarya laevigata (Lauraceae).[1] The primary plant parts used for extraction are the leaves and roots, which contain the highest concentrations of the alkaloid.[1][5][7][8]

Biotechnological methods, particularly the use of Agrobacterium rhizogenes-induced hairy root cultures and other in vitro plant cell and tissue cultures of Tylophora indica, have been established as alternative and sustainable sources for this compound production.[2][5][7][9][10]

Quantitative Yield of this compound

The concentration of this compound varies significantly depending on the plant species, the specific part of the plant, cultivation conditions, and the extraction method employed. The following tables summarize the reported yields from various sources.

Table 1: this compound Yield from Whole Plant and In Vivo Tissues

Plant SpeciesPlant PartYieldReference
Tylophora indicaRoots and Leaves0.2–0.46% w/w (total alkaloids)[1]
Tylophora indicaLeaves0.01–0.16% w/w[1]
Tylophora indicaRoots~0.08% w/w[1]
Tylophora asthmaticaLeaves0.0483 g from 100g (0.048% w/w)[5]

Table 2: this compound Yield from In Vitro Cultures

Culture TypeYieldReference
T. indica Hairy Root Liquid Culture9.8 ± 0.21 mg/L[5][7][10]
T. indica Callus-Raised In Vitro Plants80 µg/mL[3][7][11]
T. indica Directly Cultured In Vitro Plants71 µg/mL[3][7][11]
T. indica Leaves of Regenerated Plants80 µg/mL[2][8]
T. indica Suspension Cultures28.30 µg/mL[2][8]
T. indica Callus Cultures24.46 µg/mL[2][8]

Experimental Protocols for Isolation and Purification

The isolation of this compound, being an alkaloid, typically involves acid-base extraction techniques to separate it from neutral and acidic components of the plant matrix. Various solvent systems and chromatographic methods have been optimized for maximum yield and purity.

General Workflow for this compound Isolation

The overall process follows a series of steps from raw plant material to the purified compound. This workflow is a generalized representation of the protocols detailed below.

G cluster_prep Material Preparation cluster_extract Extraction cluster_purify Purification cluster_final Final Product plant Plant Material (Leaves/Roots) drying Drying plant->drying grinding Grinding/ Powdering drying->grinding defatting Defatting (Petroleum Ether/Hexane) grinding->defatting extraction Solvent Extraction (Maceration/Percolation) defatting->extraction crude Crude Alkaloid Extract extraction->crude acid_base Acid-Base Purification crude->acid_base chromatography Chromatography (Column, HPTLC, HPLC) acid_base->chromatography pure Pure This compound chromatography->pure G Phe L-Phenylalanine Cinnamic Cinnamic Acid Pathway Phe->Cinnamic Tyr L-Tyrosine Phenanthrene Phenanthrene Precursor (C6-C2 Unit) Tyr->Phenanthrene Orn L-Ornithine Pyrroline Δ¹-Pyrroline Orn->Pyrroline Cinnamic->Phenanthrene Indolizidine Indolizidine Ring Precursor (from Pyrrolidine) Pyrroline->Indolizidine Intermediate Key Intermediate (e.g., Diarylhexahydroindolizine) Phenanthrene->Intermediate Indolizidine->Intermediate Tylophorine This compound Intermediate->Tylophorine Oxidative Coupling & Modification

References

The Biosynthesis of (-)-Tylophorine in Tylophora indica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tylophorine, a phenanthroindolizidine alkaloid isolated from the medicinal plant Tylophora indica, has garnered significant scientific interest due to its potent anti-inflammatory, anti-cancer, and antiviral properties. Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this valuable compound and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the known precursors, key intermediates, and putative enzymatic steps. It also outlines the experimental methodologies used to elucidate this complex pathway and presents available quantitative data from precursor feeding studies.

The Biosynthetic Pathway of this compound

The biosynthesis of the intricate pentacyclic structure of this compound in Tylophora indica is a multi-step process that utilizes precursors from primary metabolism. Isotopic labeling studies have been instrumental in identifying the building blocks of the tylophorine (B1682047) scaffold. The pathway initiates with the amino acids L-phenylalanine and L-ornithine, along with 3,4-dihydroxyphenylalanine (DOPA).

Phenylalanine, via cinnamic acid, provides the C6-C2 unit that forms a part of the phenanthrene (B1679779) ring system. Ornithine, through its conversion to pyrroline, contributes the five-membered pyrrolidine (B122466) ring. DOPA has been shown to be a precursor for ring B and carbon atoms C9 and C7 of the final alkaloid.

A key step in the later stages of the biosynthesis involves the formation of a 6,7-diphenylhexahydroindolizine derivative, which has been demonstrated to be an efficient precursor to this compound. This suggests that the coupling of the two aromatic rings occurs prior to the final cyclization events. Furthermore, studies have indicated that tylophorinidine, a structurally related alkaloid, may serve as a direct precursor to tylophorine, likely through a final methylation step.

Quantitative Data from Precursor Feeding Studies
Precursor AdministeredIsotopic LabelMethod of AdministrationRole in BiosynthesisReference
L-Phenylalanine14CWick TechniqueForms part of the phenanthrene ring system via cinnamic acid.[1][1]
Cinnamic Acid14CWick TechniqueIntermediate derived from phenylalanine.[1][1]
L-Ornithine14CWick TechniqueForms the pyrrolidine ring via pyrroline.[1][1]
3,4-Dihydroxyphenylalanine (DOPA)14CNot SpecifiedPrecursor to ring B and carbons C9 and C7.[2][2]
6,7-Diphenylhexahydroindolizine derivative14CNot SpecifiedEfficiently and specifically incorporated as a late-stage intermediate.[2][2]
TylophorinidineNot SpecifiedNot SpecifiedPostulated as a direct precursor to Tylophorine.[1][1]

Note: Specific incorporation rates (%) and specific activities are not available in the reviewed literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of precursor feeding studies with radiolabeled compounds, followed by extraction, purification, and characterization of the resulting alkaloids.

Precursor Feeding Studies using the Wick Technique

The "wick technique" is a common method for administering labeled precursors to plants for biosynthetic studies.[1]

Objective: To introduce a radiolabeled precursor into the plant's metabolic system to trace its incorporation into the target molecule, this compound.

Materials:

  • Tylophora indica plants (young, healthy specimens)

  • Radiolabeled precursor (e.g., [14C]-L-phenylalanine) dissolved in a suitable solvent (e.g., distilled water or a mild buffer)

  • Cotton wick

  • Small vial or tube to hold the precursor solution

  • Support to hold the vial in place

Procedure:

  • A small incision is carefully made in the stem of the Tylophora indica plant.

  • One end of a cotton wick is inserted into the incision, ensuring good contact with the plant's vascular tissue.

  • The other end of the wick is placed into a vial containing the solution of the radiolabeled precursor.

  • The plant is left for a specific period (e.g., several days to weeks) to allow for the uptake and metabolism of the precursor.

  • After the feeding period, the plant material (e.g., leaves, stems, roots) is harvested for extraction and analysis.

Extraction and Purification of Tylophorine

Objective: To isolate this compound from the plant material after the feeding experiment to determine the extent of radiolabel incorporation.

Materials:

  • Harvested Tylophora indica plant material

  • Grinder or mortar and pestle

  • Solvents for extraction (e.g., methanol, chloroform, ethanol)

  • Acids and bases for pH adjustment (e.g., hydrochloric acid, ammonium (B1175870) hydroxide)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography apparatus (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

  • Scintillation counter for radioactivity measurement

Procedure:

  • The harvested plant material is dried and ground into a fine powder.

  • The powdered material is subjected to solvent extraction, often using a series of solvents with varying polarities. A common method involves initial extraction with methanol, followed by partitioning with chloroform.

  • Acid-base extraction is frequently employed to separate the basic alkaloids from other plant constituents. The crude extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities.

  • The aqueous layer is then basified to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an organic solvent like chloroform.

  • The organic extract containing the alkaloids is concentrated using a rotary evaporator.

  • The crude alkaloid extract is then purified using chromatographic techniques. TLC can be used for initial separation and identification, while HPLC is employed for final purification and quantification.

  • The purified this compound fraction is collected, and its radioactivity is measured using a scintillation counter to determine the incorporation of the labeled precursor.

Visualizations of the Biosynthetic Pathway and Experimental Workflow

Tylophorine Biosynthesis Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL C6C2 C6-C2 Unit Cin->C6C2 Intermediate 6,7-Diphenyl- hexahydroindolizine Intermediate C6C2->Intermediate Orn L-Ornithine Pyr Pyrroline Orn->Pyr ODC Pyrrolidine Pyrrolidine Ring Pyr->Pyrrolidine Pyrrolidine->Intermediate DOPA DOPA RingB Ring B + C9, C7 DOPA->RingB RingB->Intermediate Tylophorinidine Tylophorinidine Intermediate->Tylophorinidine Tylophorine This compound Tylophorinidine->Tylophorine Methylation

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow Start Start Feeding Radiolabeled Precursor Feeding (Wick Technique) Start->Feeding Harvest Harvest Plant Material Feeding->Harvest Extraction Solvent Extraction (Methanol/Chloroform) Harvest->Extraction Purification Acid-Base Purification Extraction->Purification Chromatography Chromatographic Separation (TLC/HPLC) Purification->Chromatography Analysis Radioactivity Measurement & Quantification Chromatography->Analysis End End Analysis->End

Caption: Experimental workflow for biosynthetic studies.

References

The Intricate Dance of Death: A Technical Guide to the Anti-Cancer Mechanism of (-)-Tylophorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tylophorine, a phenanthroindolizidine alkaloid isolated from plants of the Tylophora genus, has emerged as a potent anti-cancer agent with a unique and multifaceted mechanism of action. Unlike many conventional chemotherapeutics that primarily induce DNA damage, this compound orchestrates a complex signaling cascade within cancer cells, leading to potent growth inhibition, cell cycle arrest, and apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-neoplastic activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: A Multi-Pronged Attack

This compound exerts its anti-cancer effects through several interconnected mechanisms, primarily targeting protein synthesis, cell cycle progression, and pro-survival signaling pathways. Its action is characterized by a potent and selective inhibition of key cellular processes that are often dysregulated in cancer.

Inhibition of Protein Synthesis

A central mechanism of this compound's anti-cancer activity is its ability to inhibit protein synthesis. This effect is more potent than its impact on nucleic acid synthesis. The inhibition of translation leads to the downregulation of short-lived, pro-oncogenic proteins that are critical for cancer cell survival and proliferation, such as cyclin D1.

Cell Cycle Arrest at the G1 Phase

This compound effectively halts the proliferation of cancer cells by inducing a dominant G1 phase cell cycle arrest.[1][2] This is primarily achieved through the significant downregulation of cyclin A2, a key regulator of the G1/S transition.[1][2] The reduction in cyclin A2 protein levels is a crucial event in mediating the G1 arrest induced by this compound.[1] While cyclin B1 and Cdk2 levels may also be slightly decreased, the expression of other cell cycle regulatory proteins like cyclin E, Cdk1, Cdk4, and p27 remains largely unchanged in several cancer cell lines.[1]

G1_Arrest_Pathway cluster_transition Tylophorine (B1682047) This compound CyclinA2 Cyclin A2 Tylophorine->CyclinA2 downregulates G1_S_Transition G1/S Transition CyclinA2->G1_S_Transition promotes G1_Arrest G1 Phase Arrest CyclinA2->G1_Arrest inhibition leads to

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is mediated through the activation of the intrinsic caspase cascade. Treatment with this compound leads to the upregulation of pro-apoptotic proteins, including caspases 3 and 9.[3][4]

Inhibition of Key Survival Signaling Pathways

This compound disrupts critical signaling pathways that promote cancer cell survival and proliferation, notably the NF-κB and Akt pathways.

NF-κB Signaling: The nuclear factor-kappaB (NF-κB) pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. This compound and its analogs potently inhibit NF-κB-mediated transcription.[5][6] This inhibition is associated with the downregulation of nuclear phosphorylated p65, a key component of the active NF-κB complex.[6]

NFkB_Inhibition cluster_cytoplasm Cytoplasm Tylophorine This compound IKK IKK Tylophorine->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene_Transcription Pro-survival Gene Transcription Nucleus->Gene_Transcription promotes

Akt Signaling: The PI3K/Akt pathway is another critical survival pathway often hyperactivated in cancer. A synthetic phenanthrene-based tylophorine derivative, PBT-1, has been shown to suppress Akt activation, contributing to the induction of apoptosis.[7]

Anti-Angiogenic Effects

This compound exhibits significant anti-angiogenic properties by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[8][9] It inhibits VEGF-induced proliferation, migration, and tube formation of endothelial cells.[8][9] Mechanistically, this compound suppresses VEGFR2-mediated signaling pathways.[8][9]

Quantitative Data: Potency Across Cancer Cell Lines

The growth-inhibitory effects of this compound and its analogs have been evaluated across a wide range of human cancer cell lines, demonstrating potent activity at nanomolar concentrations.

Cell LineCancer TypeCompoundGI50 / IC50Reference
HepG2 Hepatocellular CarcinomaThis compound237 ± 32 nM (GI50)[10]
HONE-1 Nasopharyngeal CarcinomaThis compound114 ± 6 nM (GI50)[10]
NUGC-3 Gastric CarcinomaThis compound134 ± 9 nM (GI50)[10]
PANC-1 Pancreatic CancerDCB-350350 nM (Growth Inhibition)[6]
HPAC Pancreatic CancerDCB-350340 nM (Growth Inhibition)[6]
MDA-MB-231 Triple-Negative Breast CancerThis compound13.6 ± 0.4 nM (Cell Viability)[2]
T47D Breast CancerThis compound113 µM (Cytotoxicity)[11][12]
MCF-7 Breast CancerTylophorinidine6.45 µM[13]
HCT-116 Colorectal CarcinomaTylophorinidine20.08 µM[13]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • Complete culture medium

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI)/RNase A staining solution

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

    • Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cancer Cell Culture Treatment Treatment with This compound Start->Treatment Harvesting Cell Harvesting (Trypsinization) Treatment->Harvesting MTT MTT Assay (Cell Viability) Harvesting->MTT Flow_Cytometry Flow Cytometry (Cell Cycle/Apoptosis) Harvesting->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Harvesting->Western_Blot

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

  • Materials:

    • Cancer cell lines treated with this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., anti-cyclin A2, anti-p-p65, anti-caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound represents a promising class of anti-cancer compounds with a distinct and potent mechanism of action. Its ability to simultaneously inhibit protein synthesis, induce G1 cell cycle arrest, trigger apoptosis, and suppress key pro-survival signaling pathways like NF-κB and Akt, highlights its potential for the development of novel cancer therapeutics. The detailed understanding of its molecular targets and pathways of action, as outlined in this guide, provides a solid foundation for further preclinical and clinical investigation of this compound and its analogs as next-generation anti-cancer drugs. The unique mode of action, differing from conventional DNA-damaging agents, suggests that it may be effective against drug-resistant cancers and could be a valuable component of combination therapies.

References

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (-)-Tylophorine: Discovery and History

Introduction

This compound is a naturally occurring phenanthroindolizidine alkaloid with a rich history rooted in traditional medicine and extensive scientific exploration.[1] Isolated from plants of the Tylophora genus, notably Tylophora indica, this compound has garnered significant interest within the scientific community for its potent biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the discovery, history, biological activities, and mechanisms of action of this compound, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Discovery and History

The journey of this compound began long before its isolation in a laboratory. For centuries, the leaves of Tylophora indica were used in Ayurvedic and folk medicine to treat a variety of ailments, most notably respiratory conditions such as asthma and bronchitis.[1] The plant was also traditionally used for its anti-inflammatory, antispasmodic, and detoxifying properties in the treatment of rheumatism and diarrhea.[1]

The formal scientific discovery of this compound occurred in 1935 when Ratnagiriswaran and Venkatachalam first isolated the alkaloid from the leaves and roots of Tylophora indica.[2][3] This marked the beginning of decades of research to elucidate its complex chemical structure and understand its pharmacological properties. The absolute configuration of the natural (-)-enantiomer was later established through extensive chemical degradation and spectroscopic analysis. The unique pentacyclic structure, featuring a phenanthrene (B1679779) ring fused to an indolizidine moiety, presented a significant challenge and an attractive target for synthetic chemists.[4] The first total synthesis of (±)-tylophorine was a landmark achievement that paved the way for the synthesis of various analogues and derivatives in the quest for more potent and less toxic therapeutic agents.[5]

Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, making it a promising lead compound for drug development. Its most notable properties include potent anti-inflammatory, antiviral, and anticancer effects. While early clinical trials of a related compound, tylocrebrine, were halted due to central nervous system toxicity, research into developing safer and more effective tylophorine-based derivatives continues.[2]

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against a wide range of cancer cell lines, with GI50 (50% growth inhibition) values often in the nanomolar range.[2] Its anticancer effects are attributed to multiple mechanisms, including the inhibition of angiogenesis and the induction of apoptosis.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented and are linked to its ability to suppress the production of pro-inflammatory cytokines such as TNF-α.[3] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.

Antiviral Activity

This compound and its analogues have shown potent antiviral activity against a variety of viruses, including coronaviruses.[5] Research has indicated that these compounds can inhibit viral replication at low nanomolar concentrations.

Quantitative Data on Biological Activities

The following tables summarize the reported in vitro biological activities of this compound and its derivatives.

Table 1: Anticancer Activity of this compound and Related Compounds
CompoundCell LineActivityIC50 / GI50Reference
This compoundHepG2 (Liver)Growth Inhibition237 ± 32 nM[6]
This compoundHONE-1 (Nasopharyngeal)Growth Inhibition114 ± 6 nM[6]
This compoundNUGC-3 (Gastric)Growth Inhibition134 ± 9 nM[6]
This compoundT47D (Breast)Cytotoxicity113 µM[7]
Tylophorine Analogue (DCB-3503)PANC-1 (Pancreatic)Growth Inhibition-[3]
Tylophorine Analogue (DCB-3503)HepG2 (Liver)Growth Inhibition-[3]
Table 2: Anti-inflammatory Activity of this compound and Derivatives
CompoundAssayIC50Reference
(±)-TylophorineTNF-α production (RAW 264.7 cells)125 nM[3]
S-(+)-TylophorineTNF-α production (RAW 264.7 cells)78 nM[3]
R-(-)-TylophorineTNF-α production (RAW 264.7 cells)430 nM[3]
O-methyltylophorinidine (1s)NF-κB Inhibition (MDA-MB-231 cells, 2h)3.3 ± 0.2 nM[8]
O-methyltylophorinidine (1)NF-κB Inhibition (MDA-MB-231 cells, 2h)17.1 ± 2.0 nM[8]
Table 3: Antiviral Activity of this compound and Derivatives
CompoundVirusCell LineEC50Reference
TylophorineSARS-CoV (Urbani strain)Vero 76<5 to 18 nM
TylophorinineSARS-CoV (Urbani strain)Vero 76<5 to 18 nM
7-methoxycryptopleurine oxideSARS-CoV (Urbani strain)Vero 76<5 to 18 nM
Tylophorine-based compoundsHCoV-229E-up to 6.5 nM[5]
Tylophorine-based compoundsSARS-CoV-2-up to 2.5–14 nM[5]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. One of the most extensively studied is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is crucial for angiogenesis.

VEGFR2 Signaling Pathway Inhibition

This compound has been shown to be a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis. It directly targets VEGFR2, a key receptor tyrosine kinase involved in mediating the pro-angiogenic effects of VEGF.[9] By inhibiting VEGFR2, this compound blocks a cascade of downstream signaling events.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation Tylophorine This compound Tylophorine->pVEGFR2 Inhibits PI3K PI3K pVEGFR2->PI3K PLCg PLCγ pVEGFR2->PLCg Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation ERK->CellProliferation CellMigration Cell Migration ERK->CellMigration

VEGFR2 signaling pathway inhibition by this compound.
NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By inhibiting NF-κB activation, this compound can reduce the production of inflammatory mediators.

Experimental Protocols

This section provides an overview of the methodologies for the isolation, synthesis, and key biological assays of this compound.

Isolation of this compound from Tylophora indica

A common method for the extraction and isolation of this compound from the leaves of Tylophora indica involves a multi-step solvent extraction and purification process.

Isolation_Workflow Start Dried T. indica leaves Maceration Maceration with 95% Ethanol (B145695) + 2% Citric Acid Start->Maceration Concentration Concentration using Rotary Evaporator Maceration->Concentration AcidBasePurification Acid-Base Purification Concentration->AcidBasePurification Chromatography Column Chromatography (Alumina or Silica (B1680970) Gel) AcidBasePurification->Chromatography Crystallization Crystallization Chromatography->Crystallization End Pure this compound Crystallization->End

General workflow for the isolation of this compound.

Protocol:

  • Extraction: Dried and powdered leaves of Tylophora indica are macerated with 95% ethanol containing 2% citric acid. The addition of citric acid facilitates the extraction of the basic alkaloids by forming soluble salts.

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator.

  • Acid-Base Purification: The concentrated extract is subjected to an acid-base purification technique. The extract is acidified to partition the alkaloids into the aqueous layer, which is then washed with an organic solvent to remove neutral and acidic impurities. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform (B151607) or dichloromethane.

  • Chromatographic Separation: The crude alkaloid mixture is then subjected to column chromatography over alumina (B75360) or silica gel. Elution with a gradient of solvents of increasing polarity separates the different alkaloids.

  • Crystallization: The fractions containing this compound are pooled, concentrated, and the pure compound is obtained by crystallization from a suitable solvent system.

Total Synthesis of (±)-Tylophorine

Numerous total syntheses of (±)-Tylophorine have been reported. A common strategy involves the construction of the phenanthrene core followed by the annulation of the indolizidine ring system.

Key Synthetic Steps (Illustrative Example):

  • Phenanthrene Synthesis: Synthesis of a suitably substituted phenanthrene precursor, often via photocyclization of a stilbene (B7821643) derivative or through coupling reactions.

  • Indolizidine Ring Formation: Attachment of a side chain to the phenanthrene core that will ultimately form the indolizidine ring. This is often followed by an intramolecular cyclization reaction, such as a Pictet-Spengler reaction or an N-acyliminium ion cyclization.

  • Final Modifications: Reduction of amide or ketone functionalities and removal of any protecting groups to yield (±)-Tylophorine.

VEGFR2 Kinase Assay

This assay is used to determine the inhibitory activity of this compound on the kinase activity of VEGFR2.

Protocol:

  • Plate Preparation: A microplate is coated with a substrate peptide for VEGFR2.

  • Kinase Reaction: Recombinant human VEGFR2 enzyme is added to the wells along with ATP and various concentrations of this compound. A known VEGFR2 inhibitor is used as a positive control.

  • Detection: After incubation, the amount of phosphorylated substrate is quantified using a specific antibody that recognizes the phosphorylated form of the substrate. The signal is typically detected using a colorimetric or chemiluminescent substrate for a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the ability of this compound to inhibit the transcriptional activity of NF-κB.

Protocol:

  • Cell Culture: A cell line (e.g., HEK293 or a macrophage cell line like RAW 264.7) is stably transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter.

  • Treatment: The cells are pre-treated with various concentrations of this compound for a specified period.

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS), to induce the translocation of NF-κB to the nucleus and activate the reporter gene.

  • Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The IC50 value is determined by measuring the reduction in luciferase activity in the presence of the inhibitor compared to the stimulated control.

Conclusion

This compound stands as a testament to the rich repository of bioactive compounds found in nature. From its historical use in traditional medicine to its current status as a promising lead for modern drug discovery, its journey has been one of continuous scientific revelation. The potent anticancer, anti-inflammatory, and antiviral activities of this compound, coupled with a growing understanding of its mechanisms of action, underscore its therapeutic potential. Future research will likely focus on the development of novel analogues with improved safety profiles and enhanced efficacy, as well as further elucidation of its complex biological interactions. This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic power of this remarkable natural product.

References

An In-depth Technical Guide to the Chemical Synthesis and Biological Activity of (-)-Tylophorine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Tylophorine, a phenanthroindolizidine alkaloid, and its derivatives have garnered significant attention in the scientific community due to their potent biological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the chemical synthesis of these complex natural products, with a focus on asymmetric strategies to obtain the biologically active (-)-enantiomer. Detailed experimental protocols for key synthetic steps, quantitative data on the biological evaluation of various derivatives, and visualizations of the key signaling pathways modulated by these compounds are presented. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction

Phenanthroindolizidine alkaloids, a class of natural products isolated from plants of the Asclepiadaceae and Moraceae families, are characterized by a pentacyclic ring system. Among these, this compound is a prominent member, exhibiting a wide range of biological activities. The therapeutic potential of this compound has spurred extensive research into its mechanism of action and the synthesis of its derivatives to improve efficacy and reduce toxicity. This guide delves into the intricate chemical synthesis of these molecules and summarizes their biological impact, providing a technical resource for professionals in the field.

Chemical Synthesis of this compound and its Derivatives

The total synthesis of this compound is a significant challenge in organic chemistry, requiring precise control of stereochemistry. Numerous synthetic strategies have been developed, with a strong emphasis on asymmetric approaches to selectively produce the more biologically active (S)-enantiomer.

Retrosynthetic Analysis and Key Strategies

A common retrosynthetic approach for this compound involves the disconnection of the indolizidine ring, leading to a phenanthrene (B1679779) moiety and a proline-derived fragment. Key strategies employed for the construction of the core structure include:

  • Asymmetric Allylation: This method utilizes chiral auxiliaries or catalysts to establish the stereocenter in the indolizidine ring.

  • Iodoaminocyclization and Free Radical Cyclization: This combination allows for the efficient construction of the phenanthroindolizidine skeleton.

  • N-Acyldihydropyridones as Intermediates: These versatile building blocks enable a concise and highly stereocontrolled synthesis.

  • Acid-Catalysed Acyliminium Ion-Electrocyclization Cascade: A rapid approach to constructing the seco-phenanthroindolizidine core.

Detailed Experimental Protocols

The following protocols are representative examples of key transformations in the synthesis of this compound and its derivatives, compiled from various reported syntheses.

Protocol 1: Asymmetric Synthesis of a Chiral Homoallylic Amine Intermediate

This protocol describes the asymmetric allylation of a tert-butanesulfinyl imine, a key step in establishing the stereochemistry of the indolizidine ring.

  • Step 1: Imine Formation. To a solution of the phenanthrene aldehyde (1.0 eq) in dry CH2Cl2 (0.2 M) is added (R)-tert-butanesulfinamide (1.1 eq) and CuSO4 (2.0 eq). The mixture is stirred at 40°C for 24-48 h. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography (Hexanes/EtOAc gradient) to afford the desired tert-butanesulfinyl imine.

  • Step 2: Asymmetric Allylation. The tert-butanesulfinyl imine (1.0 eq) is dissolved in dry THF (0.1 M) and cooled to -78°C under an argon atmosphere. Allylmagnesium bromide (1.5 eq, 1.0 M in THF) is added dropwise over 30 minutes. The reaction is stirred at -78°C for 4 h. The reaction is quenched by the addition of saturated aqueous NH4Cl solution. The mixture is allowed to warm to room temperature and extracted with EtOAc (3 x 50 mL). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography (Hexanes/EtOAc gradient) to yield the chiral homoallylic amine.

Protocol 2: Intramolecular Oxidative Coupling for Phenanthrene Ring Formation

This protocol details a common method for constructing the phenanthrene core.

  • Step 1: Preparation of the Biaryl Precursor. A suitable biaryl precursor is synthesized via a Suzuki or other cross-coupling reaction.

  • Step 2: Oxidative Cyclization. The biaryl precursor (1.0 eq) is dissolved in a mixture of CH2Cl2 and TFA (4:1, 0.05 M). Vanadium(V) oxytrifluoride (VOF3) (2.2 eq) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 1-3 h until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with saturated aqueous NaHCO3 solution and extracted with CH2Cl2 (3 x 50 mL). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography (Hexanes/EtOAc gradient) to give the phenanthrene product.

Protocol 3: Ring-Closing Metathesis for Indolizidine Ring Formation

This protocol outlines the formation of the indolizidine ring using a ring-closing metathesis (RCM) reaction.

  • Step 1: Synthesis of the Diene Precursor. A suitable N-alkenylated amino alcohol precursor is prepared.

  • Step 2: Ring-Closing Metathesis. The diene precursor (1.0 eq) is dissolved in dry, degassed CH2Cl2 (0.01 M) under an argon atmosphere. Grubbs' second-generation catalyst (0.05-0.10 eq) is added, and the mixture is refluxed for 4-12 h. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (Hexanes/EtOAc gradient) to afford the cyclized product.

Biological Activities and Structure-Activity Relationships

This compound and its derivatives exhibit a remarkable spectrum of biological activities, primarily attributed to their ability to interfere with key cellular processes.

Anti-inflammatory Activity

Several this compound derivatives have demonstrated potent anti-inflammatory effects. Their mechanism of action often involves the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The structure-activity relationship (SAR) studies have revealed that modifications on the phenanthrene ring and the indolizidine core can significantly impact the anti-inflammatory potency.

Anticancer Activity

The anticancer properties of this compound derivatives are well-documented, with cytotoxic effects observed against a range of cancer cell lines. These compounds can induce cell cycle arrest and apoptosis. One of the key mechanisms underlying their antitumor activity is the inhibition of angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.

Antiviral Activity

Certain this compound derivatives have also shown promising antiviral activity, including against coronaviruses.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound and some of its key derivatives.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC50 values)

CompoundCell LineIC50 (µM)Reference
This compoundHepG2 (Liver)0.023
This compoundHONE-1 (Nasopharyngeal)0.011
This compoundNUGC-3 (Gastric)0.013
This compoundT47D (Breast)113
TylophorinidineMCF-7 (Breast)6.45
TylophorinidineHepG2 (Liver)4.77
TylophorinidineHCT-116 (Colon)20.08
O-methyltylophorinidineMDA-MB-231 (Breast)0.0136
DCB-3503PANC-1 (Pancreatic)Not specified
DCB-3503HepG2 (Liver)Not specified

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayTarget/Cell LineIC50 (µM)Reference
This compound (1)TNF-α inhibitionRaw 264.70.035 (4h)
(S)-(+)-Tylophorine (2)TNF-α inhibitionRaw 264.70.055 (4h)
DCB-3503 (4)TNF-α inhibitionRaw 264.70.020 (4h)
Compound 18TNF-α inhibitionRaw 264.70.030 (4h)
Compound 19TNF-α inhibitionRaw 264.70.076 (4h)
Compound 31Foxp3 PromotionT cells~500
Compound 32Foxp3 PromotionT cells~500
This compoundVEGFR2 KinaseIn vitro~9.2

Signaling Pathways Modulated by this compound Derivatives

The biological effects of this compound and its derivatives are mediated through their interaction with critical signaling pathways involved in cell growth, proliferation, and inflammation.

VEGFR2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. This compound has been shown to directly inhibit VEGFR2 kinase activity, thereby blocking downstream signaling cascades.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras FAK FAK VEGFR2->FAK Tylophorine This compound Tylophorine->VEGFR2 Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration FAK->Migration

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and is often dysregulated in cancer. This compound derivatives can suppress the activation of this pathway, leading to their anti-inflammatory and anticancer effects.

NFkB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκBα IKK_complex->IkB  Phosphorylation Proteasome Proteasome IkB->Proteasome  Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_IkB->IkB NFkB_IkB->NFkB Release Tylophorine This compound Derivatives Tylophorine->IKK_complex Inhibition Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Caption: NF-κB signaling pathway and its inhibition by this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of novel this compound derivatives is outlined below.

Experimental_Workflow Start Starting Materials Synthesis Multi-step Chemical Synthesis (Asymmetric Control) Start->Synthesis Purification Purification (Chromatography, Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Derivative This compound Derivative Characterization->Derivative In_Vitro In Vitro Biological Assays (Cytotoxicity, Anti-inflammatory) Derivative->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General workflow for the development of this compound derivatives.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of natural product-based therapeutic agents. The synthetic methodologies developed to access these complex molecules, particularly the asymmetric strategies, have not only enabled the production of the biologically relevant enantiomer but have also paved the way for the creation of novel analogs with improved pharmacological profiles. The elucidation of their mechanisms of action, primarily through the inhibition of key signaling pathways like VEGFR2 and NF-κB, provides a solid foundation for their further development as anticancer and anti-inflammatory drugs.

Future research in this area will likely focus on the development of more efficient and scalable synthetic routes, the exploration of a wider range of structural modifications to fine-tune biological activity and reduce toxicity, and in-depth preclinical and clinical investigations to translate the promising in vitro and in vivo results into tangible therapeutic benefits for patients. The continued interdisciplinary collaboration between synthetic chemists, pharmacologists, and clinical researchers will be paramount in unlocking the full therapeutic potential of the this compound scaffold.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Anti-inflammatory Effects of (-)-Tylophorine

Executive Summary

This compound, a phenanthroindolizidine alkaloid primarily isolated from plants of the Tylophora genus, has demonstrated significant anti-inflammatory properties in a variety of in vitro models.[1][2] Its multifaceted mechanism of action involves the potent suppression of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to a downstream reduction in pro-inflammatory mediators. This technical guide consolidates the current understanding of this compound's in vitro anti-inflammatory effects, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and drug development efforts.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by targeting critical nodes in cellular signaling cascades that orchestrate the inflammatory response. The primary mechanisms identified are the inhibition of the NF-κB and VEGFR2 pathways and the subsequent suppression of inflammatory enzyme expression.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes.[3] In a resting state, the NF-κB (p50/p65) dimer is held inactive in the cytoplasm by its inhibitor protein, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of genes for cytokines, chemokines, and enzymes like iNOS and COX-2.[3]

This compound and its analogues have been shown to be remarkably effective inhibitors of this pathway. The core mechanism of inhibition is the stabilization of the IκBα protein, which prevents its degradation.[3][4] By keeping the NF-κB dimer sequestered in the cytoplasm, this compound effectively blocks the transcription of a wide array of inflammatory genes.[3][4]

NF_kappa_B_Pathway This compound Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex LPS->IKK Activates NFkB_IkBa p50/p65-IκBα (Inactive) IKK->NFkB_IkBa Phosphorylates IkBa_p p-IκBα NFkB_IkBa->IkBa_p Proteasome Proteasome Degradation IkBa_p->Proteasome Targets for NFkB_active p50/p65 (Active) Proteasome->NFkB_active Releases NFkB_nuc p50/p65 NFkB_active->NFkB_nuc Translocates Tylophorine This compound Tylophorine->IkBa_p Inhibits Degradation (Stabilizes IκBα) DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Promotes Transcription

Caption: this compound blocks NF-κB activation by stabilizing IκBα.
Inhibition of VEGFR2 Signaling

Beyond its canonical role in angiogenesis, the VEGFR2 signaling pathway is linked to inflammatory responses.[5] Activation of VEGFR2 by its ligand, VEGF, can stimulate the secretion of pro-inflammatory cytokines and other mediators from endothelial cells.[5][6] this compound has been identified as a direct inhibitor of VEGFR2 tyrosine kinase activity.[5][6] By blocking the autophosphorylation of the receptor, it effectively halts downstream signaling through pathways involving Akt, Erk, and reactive oxygen species (ROS).[5][6] This blockade results in a dose-dependent decrease in the secretion of inflammatory mediators including IL-6, IL-8, TNF-α, IFN-γ, MMP-2, and Nitric Oxide (NO) from endothelial cells.[5][7]

VEGFR2_Pathway This compound Inhibition of VEGFR2 Inflammatory Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 (Active Kinase) VEGFR2->P_VEGFR2 Activates / Phosphorylates Tylophorine This compound Tylophorine->VEGFR2 Inhibits Kinase Activity Downstream Downstream Signaling (Akt, Erk, ROS) P_VEGFR2->Downstream Mediators Pro-inflammatory Mediators (IL-6, IL-8, TNF-α, IFN-γ, NO, MMP-2) Downstream->Mediators Induces Secretion

Caption: this compound inhibits VEGFR2 kinase activity, reducing inflammatory mediator release.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the reported quantitative effects of this compound and its key analogues on various inflammatory markers.

Table 1: Inhibition of NF-κB Transcriptional Activity

Compound Cell Line IC₅₀ Reference(s)
O-methyltylophorinidine (natural) MDA-MB-231-NFκB-luc 17.1 ± 2.0 nM (at 2h) [3][4]
O-methyltylophorinidine (synthetic) MDA-MB-231-NFκB-luc 3.3 ± 0.2 nM (at 2h) [3][4]

| 2-demethoxy-tylophorine | MDA-MB-231-NFκB-luc | 83.0 ± 14.7 nM (at 2h) |[3] |

Table 2: Inhibition of Inflammatory Mediators and Enzymes

Compound Effect Assay Model IC₅₀ / Inhibition Reference(s)
This compound VEGFR2 Kinase Inhibition In vitro kinase assay ~9.2 µM [5]
DCB-3503 (analogue) TNF-α Production Inhibition LPS-stimulated RAW 264.7 cells 36 nM (at 24h) [8]
(±)-Tylophorine malate (B86768) (analogue) TNF-α Production Inhibition LPS-stimulated RAW 264.7 cells 13 nM (at 4h), 100 nM (at 24h) [8]
(±)-Tylophorine succinate (B1194679) (analogue) TNF-α Production Inhibition LPS-stimulated RAW 264.7 cells 18 nM (at 4h), 72 nM (at 24h) [8]
This compound NO Production Suppression LPS/IFN-γ stimulated RAW 264.7 cells Significant Inhibition [1][9]

| this compound | Cytokine (IL-6, IL-8, TNF-α, IFN-γ) Secretion | VEGF-stimulated HUVECs | Significant dose-dependent decrease |[5][6] |

Table 3: Cytotoxicity Data

Compound Cell Line IC₅₀ Reference(s)
O-methyltylophorinidine (natural) MDA-MB-231 13.6 ± 0.4 nM (at 24h) [3][4]
O-methyltylophorinidine (synthetic) MDA-MB-231 4.2 ± 1 nM (at 24h) [3][4]
Tylophorinidine MCF-7 (Breast Cancer) 6.45 µM [10][11]
Tylophorinidine HepG2 (Liver Cancer) 4.77 µM [10][11]

| Tylophorinidine | HCT-116 (Colon Cancer) | 20.08 µM |[10][11] |

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the anti-inflammatory effects of this compound.

General Experimental Workflow

A typical workflow to assess the in vitro anti-inflammatory potential of a compound like this compound involves cell culture, stimulation of an inflammatory response, and subsequent measurement of key inflammatory markers and cell viability.

Experimental_Workflow General Workflow for In Vitro Anti-inflammatory Assays cluster_assays 7. Downstream Assays Start Start CellCulture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Start->CellCulture Plating 2. Cell Plating (96-well or 6-well plates) CellCulture->Plating Pretreatment 3. Pre-treatment (Varying concentrations of This compound or vehicle control) Plating->Pretreatment Stimulation 4. Inflammatory Stimulation (e.g., LPS, TNF-α) Pretreatment->Stimulation Incubation 5. Incubation (e.g., 24 hours) Stimulation->Incubation Harvest 6. Harvest Supernatant & Lyse Cells Incubation->Harvest Viability Cell Viability (MTT Assay on remaining cells) Harvest->Viability NO_Assay NO Production (Griess Assay on supernatant) Harvest->NO_Assay PGE2_ELISA PGE2 / Cytokine Levels (ELISA on supernatant) Harvest->PGE2_ELISA WesternBlot Protein Expression (Western Blot on cell lysate for iNOS, COX-2, IκBα) Harvest->WesternBlot End End Viability->End NO_Assay->End PGE2_ELISA->End WesternBlot->End

Caption: A standard workflow for evaluating the anti-inflammatory activity of test compounds.
Cell Culture

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[1]

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)
  • Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.

  • Protocol:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of this compound for 24 hours.[7]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: Measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[9]

  • Protocol:

    • Plate RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.[12]

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Protocol:

    • Culture and treat cells with this compound and LPS as described for the Griess Assay.[13]

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2, TNF-α, IL-6, or other cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[8][14]

Western Blot Analysis for Protein Expression
  • Principle: Used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.

  • Protocol:

    • Plate RAW 264.7 cells in 6-well plates, treat with this compound and/or LPS.

    • After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, IκBα, or β-actin overnight at 4°C.[15][16][17][18]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Perspectives

The accumulated in vitro evidence strongly supports this compound and its derivatives as potent anti-inflammatory agents. Their ability to simultaneously inhibit the NF-κB and VEGFR2 signaling pathways at nanomolar to low micromolar concentrations highlights their therapeutic potential. The stabilization of IκBα appears to be a central mechanism, effectively shutting down a major hub of inflammatory gene transcription.

Future research should focus on elucidating the precise binding interactions with IKK or other upstream regulators of the NF-κB pathway. Furthermore, comprehensive profiling in various cell types and in co-culture systems that better mimic the in vivo microenvironment will be crucial.[3] The development of analogues with improved solubility and pharmacokinetic profiles, building on compounds like (±)-Tylophorine malate, will be essential for translating these promising in vitro findings into viable clinical applications for inflammatory diseases.[8][19]

References

Unveiling the Therapeutic Potential of (-)-Tylophorine: A Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Tylophorine, a phenanthroindolizidine alkaloid primarily isolated from plants of the Tylophora genus, has garnered significant scientific interest due to its potent anti-cancer, anti-inflammatory, and anti-viral properties. This technical guide provides an in-depth overview of the known molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved. The information compiled herein aims to facilitate further research and accelerate the development of this compound and its derivatives as novel therapeutic agents.

Core Therapeutic Targets and Mechanisms of Action

This compound exerts its pleiotropic biological effects by modulating a range of cellular targets and signaling cascades. The primary mechanisms revolve around the inhibition of protein synthesis, modulation of key signaling pathways in cancer and inflammation, and interference with viral replication.

Anti-Cancer Activity

The anti-neoplastic properties of this compound are attributed to its ability to interfere with fundamental cellular processes required for tumor growth and survival.

  • Inhibition of Protein and Nucleic Acid Synthesis: A central mechanism of this compound's anti-cancer effect is the potent inhibition of protein synthesis, which occurs more readily than the inhibition of nucleic acid synthesis.[1]

  • Targeting the Caprin-1/G3BP1 Ribonucleoprotein Complex: this compound directly binds to cytoplasmic-activated protein 1 (Caprin-1). This interaction promotes the formation of a ribonucleoprotein (RNP) complex that includes G3BP1, c-Myc mRNA, and cyclin D2 mRNA. The sequestration of these key oncogenic transcripts into this complex effectively blocks their translation, leading to a downstream reduction in cell proliferation.

  • Inhibition of Angiogenesis via VEGFR2 Signaling: this compound has been shown to inhibit angiogenesis, the formation of new blood vessels essential for tumor growth, by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[2] It directly inhibits VEGFR2 tyrosine kinase activity, thereby blocking downstream signaling cascades involving Akt and Erk.[2][3]

  • Cell Cycle Arrest through c-Jun/Cyclin A2 Axis: The compound induces a G1 phase cell cycle arrest in carcinoma cells. This is achieved through the upregulation and activation of c-Jun, which in turn downregulates the expression of cyclin A2, a critical protein for G1/S phase transition.

  • Modulation of NF-κB Signaling: this compound and its analogs have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial mediator of cell survival and proliferation in many cancers.[4]

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated by its ability to suppress key inflammatory pathways.

  • Inhibition of the NF-κB Pathway: A significant aspect of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).

  • Modulation of T-Cell Differentiation: this compound analogs can regulate the differentiation of T-cells, promoting the expression of the transcription factor Foxp3, a key marker for regulatory T cells (Tregs). This effect is thought to be mediated through the inhibition of ERK and DNMT1.

  • Interference with AKT/mTOR Pathway: The compound has also been reported to interfere with the AKT/mTOR signaling pathway, which plays a role in inflammation and immune cell function.

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro efficacy of this compound and its derivatives across various cell lines and assays.

Table 1: Anti-Cancer Activity of this compound and its Analogs

Compound/AnalogCell LineAssay TypeIC50 / GI50 ValueReference
This compoundHepG2Growth Inhibition237 ± 32 nM
This compoundHONE-1Growth Inhibition114 ± 6 nM[5]
This compoundNUGC-3Growth Inhibition134 ± 9 nM[5]
(+)-S-Tylophorine (DCB-3500)60 cell lines (average)Growth Inhibition~10 nM[1]
TylophorineT47DCytotoxicity113 µM
TylophorinidineMCF-7Anti-proliferative6.45 µM[5]
TylophorinidineHepG2Anti-proliferative4.77 µM[5]
TylophorinidineHCT-116Anti-proliferative20.08 µM[5]
Antofine Prodrug (5a)HCT116 (Hypoxia)Cytotoxicity1,500 nM[6]
Tylophorine Prodrug (5c)HCT116 (Hypoxia)Cytotoxicity1,800 nM[6]

Table 2: Anti-Inflammatory and Other Activities of this compound and its Analogs

Compound/AnalogCell Line / SystemAssay TypeIC50 / EC50 ValueReference
(±)-TylophorineRaw 264.7TNF-α Inhibition125 nM[7]
S-(+)-TylophorineRaw 264.7TNF-α Inhibition78 nM[7]
R-(-)-TylophorineRaw 264.7TNF-α Inhibition430 nM[7]
(±)-TylophorineMurine SplenocytesTNF-α Inhibition (4h)35 nM[7]
DCB-3503Raw 264.7TNF-α Inhibition36 nM[7]
O-methyltylophorinidine (1)MDA-MB-231 (NFκB)NFκB Inhibition (2h)17.1 ± 2.0 nM[4]
O-methyltylophorinidine (1s)MDA-MB-231 (NFκB)NFκB Inhibition (2h)3.3 ± 0.2 nM[4]
TylophorineVEGFR2 Kinase AssayKinase Inhibition~9.2 µM[2]
TylophorineSARS-CoV (Vero 76 cells)Antiviral Activity<5 to 18 nM[8]
Tylophorine AnalogsHepatitis C VirusAntiviral ActivityPotent Inhibition[1]
THyE (Hydroalcoholic Extract)BV-2 Microglial CellsCytotoxicity0.5 µg/mL[9]
TWE (Water Extract)BV-2 Microglial CellsCytotoxicity15 µg/mL[9]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are descriptions of key experimental protocols used to elucidate the therapeutic targets of this compound.

VEGFR2 Kinase Inhibition Assay

This assay is employed to determine the direct inhibitory effect of this compound on the enzymatic activity of VEGFR2.

  • Principle: A colorimetric ELISA-based assay is used to measure the phosphorylation of a substrate by the VEGFR2 kinase.

  • Procedure:

    • Recombinant human VEGFR2 kinase is incubated with a specific substrate and ATP in a kinase reaction buffer.

    • This compound at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 30 minutes).[10]

    • The amount of phosphorylated substrate is then quantified using a specific antibody that recognizes the phosphorylated form.

    • This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction upon the addition of a substrate.

    • The absorbance is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.[2][11]

Co-Immunoprecipitation of Caprin-1 and G3BP1

This technique is used to demonstrate the in-cell interaction between Caprin-1 and G3BP1, which is modulated by this compound.

  • Principle: An antibody against a target protein (e.g., Flag-Caprin-1) is used to pull down the protein from a cell lysate, along with any interacting proteins.

  • Procedure:

    • Cells (e.g., 293T) are transfected with a plasmid expressing a tagged version of the protein of interest (e.g., Flag-Caprin-1).[12][13]

    • Cells are lysed in a buffer that preserves protein-protein interactions.

    • The cell lysate is incubated with an antibody specific to the tag (e.g., anti-Flag antibody) conjugated to beads (e.g., agarose (B213101) or magnetic beads).

    • The beads are washed to remove non-specifically bound proteins.

    • The protein complexes are eluted from the beads.

    • The eluted proteins are then separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting protein (e.g., anti-G3BP1 antibody).[12][13]

NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to treatment with this compound.

  • Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing NF-κB binding sites. The level of reporter protein expression is directly proportional to NF-κB activity.

  • Procedure:

    • Cells (e.g., HEK293 or U251) are transfected with a plasmid containing the NF-κB reporter construct.[14][15][16]

    • The cells are then treated with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of various concentrations of this compound.[17][18]

    • After a defined incubation period, the cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer.[14][16]

    • A decrease in reporter activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Chromatin Immunoprecipitation (ChIP) for c-Jun Binding to the Cyclin A2 Promoter

ChIP is used to determine if the transcription factor c-Jun directly binds to the promoter region of the cyclin A2 gene in cells treated with this compound.

  • Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (c-Jun) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed.

  • Procedure:

    • Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.[19]

    • The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.[20]

    • An antibody against c-Jun is added to the chromatin preparation to immunoprecipitate c-Jun-DNA complexes.[21]

    • The cross-links are reversed, and the DNA is purified.

    • The purified DNA is then analyzed by quantitative PCR (qPCR) using primers specific for the cyclin A2 promoter region to quantify the amount of bound DNA.[20][22][23]

Flow Cytometry for Foxp3 Expression

This technique is used to quantify the percentage of T-cells expressing the transcription factor Foxp3, a marker for regulatory T-cells, following treatment with this compound analogs.

  • Principle: Cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD4) and an intracellular protein (Foxp3). A flow cytometer is then used to analyze the fluorescence of individual cells.

  • Procedure:

    • T-cells are isolated and cultured.

    • The cells are treated with this compound analogs.

    • Cells are first stained with antibodies against cell surface markers.

    • The cells are then fixed and permeabilized to allow antibodies to access intracellular proteins.[24][25][26]

    • A fluorescently labeled antibody against Foxp3 is added.[24][27]

    • The stained cells are analyzed on a flow cytometer to determine the percentage of CD4+ cells that are also Foxp3+.[28]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

tylophorine_anticancer_pathways Tylophorine This compound Caprin1 Caprin-1 Tylophorine->Caprin1 binds VEGFR2 VEGFR2 Tylophorine->VEGFR2 inhibits cJun c-Jun Tylophorine->cJun activates RNP_Complex Sequestration in RNP Complex Caprin1->RNP_Complex G3BP1 G3BP1 G3BP1->RNP_Complex cMyc_mRNA c-Myc mRNA cMyc_mRNA->RNP_Complex CyclinD2_mRNA Cyclin D2 mRNA CyclinD2_mRNA->RNP_Complex Translation_Block Translation Block RNP_Complex->Translation_Block cMyc_Protein c-Myc Protein Translation_Block->cMyc_Protein CyclinD2_Protein Cyclin D2 Protein Translation_Block->CyclinD2_Protein Proliferation Cell Proliferation cMyc_Protein->Proliferation CyclinD2_Protein->Proliferation G1_Arrest G1 Cell Cycle Arrest Angiogenesis Angiogenesis VEGFR2->Angiogenesis Angiogenesis->Proliferation CyclinA2 Cyclin A2 cJun->CyclinA2 CyclinA2->Proliferation promotes G1/S transition

Caption: Anti-cancer mechanisms of this compound.

tylophorine_antiinflammatory_pathway Tylophorine This compound NFkB_Pathway NF-κB Pathway Tylophorine->NFkB_Pathway T_Cell T-Cell Tylophorine->T_Cell Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB_Pathway->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Foxp3 Foxp3 Expression T_Cell->Foxp3 promotes Treg_Differentiation Treg Differentiation Foxp3->Treg_Differentiation Treg_Differentiation->Inflammation

Caption: Anti-inflammatory mechanisms of this compound.

experimental_workflow_chip Cell_Culture 1. Cell Culture & Treatment Crosslinking 2. Cross-linking (Formaldehyde) Cell_Culture->Crosslinking Chromatin_Shearing 3. Chromatin Shearing (Sonication) Crosslinking->Chromatin_Shearing Immunoprecipitation 4. Immunoprecipitation (Anti-c-Jun Antibody) Chromatin_Shearing->Immunoprecipitation Reverse_Crosslinking 5. Reverse Cross-linking & DNA Purification Immunoprecipitation->Reverse_Crosslinking qPCR 6. qPCR Analysis (Cyclin A2 Promoter) Reverse_Crosslinking->qPCR

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

This compound presents a compelling profile as a multi-targeted therapeutic agent with significant potential in oncology, inflammatory diseases, and virology. Its ability to simultaneously modulate several key signaling pathways underscores its potential efficacy, particularly in complex diseases like cancer. The data and methodologies presented in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this promising natural product. Future studies should focus on elucidating the complete target profile, optimizing its pharmacokinetic properties, and conducting rigorous preclinical and clinical evaluations to translate its potent in vitro activities into tangible clinical benefits.

References

(-)-Tylophorine: A Technical Guide to its Traditional Roles and Modern Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Tylophorine, a phenanthroindolizidine alkaloid primarily isolated from plants of the Tylophora genus, has a rich history in traditional medicine, particularly in Ayurvedic practices, for treating conditions like asthma, inflammation, and rheumatism.[1][2][3][4] Modern scientific investigation has corroborated many of these traditional uses, revealing potent anti-inflammatory, anticancer, and immunosuppressive properties.[5][6] This technical guide provides an in-depth overview of this compound, focusing on its traditional applications, pharmacological activities, and the molecular mechanisms that underpin its therapeutic potential. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways modulated by this promising natural compound.

Role in Traditional Medicine

Tylophora indica (also known as Tylophora asthmatica), the primary source of this compound, has been a staple in traditional medicine systems for centuries, especially in India.[1][3] Its leaves and roots have been traditionally used to treat a variety of ailments.

  • Respiratory Conditions: Its most well-documented traditional use is in the management of bronchial asthma, bronchitis, and allergies.[1][2][4] It was valued for its purported expectorant and bronchodilator properties.[1][6]

  • Inflammatory Disorders: The plant has been employed as a folk remedy for rheumatism and arthritis, highlighting its traditional recognition as an anti-inflammatory agent.[2][3][7]

  • Digestive Health: Traditional applications include the treatment of diarrhea and dysentery.[2][3]

  • Other Uses: It has also been utilized for skin diseases, fever, and even as an emetic (to induce vomiting) in larger doses.[3][7]

While its history is rich, early clinical studies on its efficacy, particularly for asthma, were often criticized for poor design, and modern, well-designed trials have shown mixed results, underscoring the need for continued rigorous investigation.[1]

Pharmacological Activities and Quantitative Data

This compound and its synthetic analogs exhibit a broad spectrum of pharmacological activities. The following tables summarize key quantitative data from various preclinical studies, providing insights into its potency across different biological contexts.

Table 1: Anticancer and Anti-Angiogenic Activity
CompoundCell Line / ModelAssayIC50 / GI50Reference(s)
This compound HUVECVEGFR2 Kinase Assay~9.2 μM[1]
T47D (Breast Cancer)Cytotoxicity Assay113 μM[7]
(+)-S-Tylophorine (DCB-3500) NCI-60 Cell Line PanelGrowth Inhibition~10 nM (10⁻⁸ M)[8]
Tylophorine (B1682047) Analog (DCB-3503) HepG2 & KB CellsGrowth InhibitionPotent (specific value not stated)[8]
Tylophorinidine MCF-7 (Breast Cancer)Anti-proliferative (MTT)6.45 μM[9]
HepG2 (Liver Cancer)Anti-proliferative (MTT)4.77 μM[9]
HCT-116 (Colon Cancer)Anti-proliferative (MTT)20.08 μM[9]
Aurora-A KinaseKinase Inhibition0.6 μM[9]
Aurora-B KinaseKinase Inhibition1.3 μM[9]
Table 2: Anti-Inflammatory Activity
CompoundCell Line / ModelTarget / StimulantIC50Reference(s)
(±)-Tylophorine Raw 264.7 CellsTNF-α production (LPS-induced)125 nM[10]
Murine SplenocytesTNF-α production (LPS-induced, 4h)35 nM[10]
S-(+)-Tylophorine Raw 264.7 CellsTNF-α production (LPS-induced)78 nM[10]
Murine SplenocytesTNF-α production (LPS-induced, 4h)55 nM[10]
R-(-)-Tylophorine Raw 264.7 CellsTNF-α production (LPS-induced)430 nM[10]
(±)-Tylophorine malate Murine SplenocytesTNF-α production (LPS-induced, 4h)13 nM[10]
Murine SplenocytesTNF-α production (LPS-induced, 24h)100 nM[10]
(±)-Tylophorine succinate Murine SplenocytesTNF-α production (LPS-induced, 4h)18 nM[10]
Murine SplenocytesTNF-α production (LPS-induced, 24h)72 nM[10]
DCB-3503 (Analog) Murine SplenocytesTNF-α production (LPS-induced, 4h)20 nM[10]
Murine SplenocytesTNF-α production (LPS-induced, 24h)97 nM[10]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its effects by modulating several critical signaling pathways involved in cell proliferation, inflammation, and angiogenesis.

Anti-Angiogenic Activity via VEGFR2 Inhibition

A primary mechanism for the anticancer activity of this compound is the inhibition of angiogenesis. It directly targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of blood vessel formation. By inhibiting VEGFR2 tyrosine kinase activity, Tylophorine blocks downstream signaling cascades.[1][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 Akt Akt VEGFR2->Akt Phosphorylates Erk Erk VEGFR2->Erk Phosphorylates ROS ROS VEGFR2->ROS Induces VEGF VEGF VEGF->VEGFR2 Binds & Activates Tylophorine This compound Tylophorine->VEGFR2 Inhibits Kinase Activity Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival Proliferation Cell Proliferation Erk->Proliferation Erk->Migration G cluster_path1 Protein Stability Pathway cluster_path2 Protein Translation Pathway Tylophorine This compound NFkB NF-κB Tylophorine->NFkB PI3K PI3K Tylophorine->PI3K PKCd PKCδ NFkB->PKCd MKK4 MKK4 PKCd->MKK4 JNK JNK MKK4->JNK cJun_p c-Jun (Phosphorylated & Stable) JNK->cJun_p Phosphorylates & Stabilizes PDK1 PDK1 PI3K->PDK1 PP2A PP2A PDK1->PP2A eEF2 eEF2 (Active) PP2A->eEF2 cJun_t c-Jun Translation eEF2->cJun_t Sustains CyclinA2 Cyclin A2 Expression cJun_p->CyclinA2 Downregulates cJun_t->cJun_p G1_Arrest G1 Cell Cycle Arrest CyclinA2->G1_Arrest G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates Tylophorine This compound Tylophorine->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p1 IkBa->p1 Ubiquitination & Degradation NFkB_inactive NF-κB NFkB_active NF-κB NFkB_inactive->NFkB_active Translocation DNA DNA (κB sites) NFkB_active->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Cytokines Induces Transcription G cluster_invitro In Vitro Assays A Seed Cells to Confluency B Create Scratch with Pipette Tip A->B C Wash & Add Tylophorine + VEGF B->C D Image Wound at T=0 C->D E Incubate & Image Periodically (e.g., 16h) D->E F Measure Wound Area & Calculate Closure Rate E->F

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (-)-Tylophorine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of (-)-Tylophorine in plant extracts, primarily from Tylophora indica (also known as Tylophora asthmatica), using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a phenanthroindolizidine alkaloid found in plants of the Asclepiadaceae family, notably Tylophora indica. It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, immunosuppressive, and potent anti-cancer properties. Accurate and reliable quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal products, and the development of new pharmaceuticals.

This application note details a validated RP-HPLC method for the separation and quantification of this compound. The protocol covers sample preparation, chromatographic conditions, method validation parameters, and data analysis, providing a comprehensive guide for researchers.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Glacial Acetic Acid (AR grade)

  • Triethylamine (HPLC grade)

  • Water (Milli-Q or equivalent HPLC grade)

  • Ethanol (B145695) (95%, AR grade)

  • Citric Acid (AR grade)

  • Petroleum Ether (AR grade)

  • Chloroform (B151607) (AR grade)

  • Ammonia (B1221849) solution

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH)

  • Syringe filters (0.45 µm, PTFE or nylon)

Sample Preparation: Extraction from Plant Material

An optimized extraction method is critical for achieving high recovery of Tylophorine. The following protocol is based on an effective solvent extraction and subsequent acid-base purification.[1]

  • Drying and Pulverization: Dry the leaves of Tylophora spp. in the shade at room temperature until brittle. Grind the dried leaves into a fine powder (e.g., 40-60 mesh).

  • Hot Extraction: Macerate 10 g of the dried leaf powder with 100 mL of 95% ethanol containing 2% citric acid.[1] This acidic condition aids in the formation of alkaloid salts, which are more soluble in ethanol.[1]

  • Concentration: Heat the mixture in a water bath or using a Soxhlet apparatus for 4-6 hours. Filter the extract and concentrate it to approximately one-fourth of its original volume using a rotary vacuum evaporator.[1]

  • Acid-Base Purification:

    • Acidify the concentrated extract with 2% sulfuric acid or hydrochloric acid to a pH of 2-3.

    • Wash the acidic solution with chloroform or petroleum ether three times to remove non-alkaloidal impurities and pigments. Discard the organic layer.

    • Adjust the pH of the remaining aqueous layer to 9-10 using a dilute ammonia or sodium hydroxide solution to precipitate the alkaloids.

    • Extract the basic solution three times with chloroform.

    • Pool the chloroform fractions and wash with distilled water until the washings are neutral.

    • Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate to dryness under vacuum to yield the purified total alkaloid fraction.

  • Final Sample Preparation: Re-dissolve a known weight (e.g., 1 mg) of the dried alkaloid extract in 1 mL of HPLC-grade methanol (B129727) or the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol to prepare a stock solution of 1000 µg/mL.

  • Working Standards: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.

HPLC Instrumentation and Conditions

The following chromatographic conditions are optimized for the separation of this compound.

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent, with a quaternary pump, autosampler, column oven, and UV/DAD detector.
Column Hypersil BDS C18, 4.6 x 250 mm, 5 µm particle size.[2]
Mobile Phase Solvent A: 20 mL Glacial Acetic Acid + 2 mL Triethylamine in 1000 mL water.[2]Solvent B: Acetonitrile.[2]
Gradient Program Time (min)
Flow Rate 1.0 mL/min.[2]
Detection UV at 260 nm.[2]
Injection Volume 10 µL.[2]
Column Temperature 25 °C (Ambient)
Retention Time Approximately 7.38 min for Tylophorine (may vary slightly based on system).[3]

Data Presentation and Results

Method Validation

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical performance characteristics expected from a validated method for this compound quantification.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) R² ≥ 0.999Linear over a concentration range of 1-100 µg/mL with a correlation coefficient > 0.999.
Accuracy (% Recovery) 98.0% - 102.0%Mean recovery between 99.0% and 101.5% at three spiked concentration levels.
Precision (%RSD) Repeatability: ≤ 2%Intermediate Precision: ≤ 2%Intra-day and inter-day precision with RSD values well below 2%.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.3 µg/mL
Specificity No interfering peaks at the retention time of the analyte.The peak for this compound is well-resolved from other components in the plant extract matrix.
Quantification of this compound in Plant Extracts

The concentration of this compound in the prepared plant extracts can be calculated using the linear regression equation derived from the calibration curve of the reference standard.

Equation: Concentration (µg/mL) = (Peak Area - y-intercept) / slope

The following table presents examples of this compound yields reported in the literature from various Tylophora indica materials.

Plant Material SourceAnalytical MethodThis compound Yield
Leaves of in vitro regenerated plantsHPTLC80 µg/mL of extract.[4]
Leaves of directly obtained plantsHPTLC71 µg/mL of extract.
Callus culturesHPTLC24.46 µg/mL of extract.[4]
Suspension culturesHPTLC28.30 µg/mL of extract.[4]
Agrobacterium-transformed roots (Clone 5 and 41)HPLC1.29 ± 0.5 mg/g Dry Weight.[5]

Visualization of Workflows

The following diagrams illustrate the key workflows for the quantification of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Plant Material (Leaves) dry Shade Drying & Pulverization start->dry extract Hot Extraction (95% EtOH + 2% Citric Acid) dry->extract concentrate Concentration (Rotary Evaporator) extract->concentrate purify Acid-Base Purification concentrate->purify final_prep Re-dissolve & Filter (0.45 µm) purify->final_prep hplc_vial Sample in HPLC Vial final_prep->hplc_vial autosampler Autosampler Injection (10 µL) hplc_vial->autosampler column RP-C18 Column Separation autosampler->column detector UV Detection (260 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram peak Identify & Integrate Tylophorine Peak chromatogram->peak quantify Quantify Concentration peak->quantify calibration Prepare Standard Curve calibration->quantify report Report Results (µg/mL or mg/g) quantify->report

Caption: Experimental workflow from sample preparation to data analysis.

G cluster_purification Acid-Base Purification Protocol A Concentrated Crude Extract B Acidify (pH 2-3) A->B C Wash with Chloroform (Remove Impurities) B->C D Aqueous Layer (Acidic) C->D E Basify (pH 9-10) D->E F Extract with Chloroform E->F G Chloroform Layer (Contains Alkaloids) F->G H Wash with Water G->H I Dry & Evaporate H->I J Purified Alkaloid Fraction I->J

Caption: Step-by-step acid-base purification workflow.

References

Total Synthesis Protocol for (-)-Tylophorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the total synthesis of the phenanthroindolizidine alkaloid, (-)-Tylophorine. This enantioselective synthesis route employs a key copper-catalyzed intramolecular carboamination to establish the chiral center, followed by a Pictet-Spengler reaction to complete the pentacyclic core. The protocol is designed to be a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a naturally occurring alkaloid isolated from plants of the Tylophora genus. It has garnered significant interest from the scientific community due to its potent biological activities, including anti-inflammatory, antiviral, and anticancer properties. The complex pentacyclic structure and important therapeutic potential of this compound have made it a challenging and attractive target for total synthesis. This protocol outlines a convergent and enantioselective strategy for its preparation.

Overall Synthetic Strategy

The synthesis begins with the preparation of two key fragments: 3-pentenyl amine and 2,3,6,7-tetramethoxyphenanthrene-9-sulfonyl chloride . These fragments are then coupled, and the resulting sulfonamide undergoes a copper-catalyzed enantioselective intramolecular carboamination to form the chiral pyrrolidine (B122466) ring. Subsequent reduction of the resulting sultam and a final Pictet-Spengler cyclization affords the target molecule, this compound.

dot

Caption: Overall workflow for the total synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Precursors

1. Synthesis of 3-Pentenyl Amine

This protocol describes a two-step procedure starting from the commercially available 3-penten-1-ol.

a) 3-Penten-1-yl Methanesulfonate (B1217627)

Reagent/SolventMolar Eq.Amount
3-Penten-1-ol1.0(Specify amount)
Triethylamine (B128534)1.5(Specify amount)
Methanesulfonyl Chloride1.2(Specify amount)
Dichloromethane (DCM)-(Specify volume)

Procedure:

  • Dissolve 3-penten-1-ol and triethylamine in anhydrous DCM under an inert atmosphere (N2 or Ar) and cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.

b) 3-Pentenyl Amine

Reagent/SolventMolar Eq.Amount
3-Penten-1-yl Methanesulfonate1.0(Specify amount)
Sodium Azide (B81097)3.0(Specify amount)
Dimethylformamide (DMF)-(Specify volume)
Lithium Aluminium Hydride (LAH)1.5(Specify amount)
Diethyl Ether or THF-(Specify volume)

Procedure:

  • Dissolve the crude 3-penten-1-yl methanesulfonate in DMF and add sodium azide.

  • Heat the mixture to 60-70 °C and stir for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to obtain the crude azide.

  • Caution: Organic azides can be explosive. Handle with care.

  • Dissolve the crude azide in anhydrous diethyl ether or THF and cool to 0 °C.

  • Slowly add LAH portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash thoroughly with diethyl ether.

  • Dry the filtrate over anhydrous potassium carbonate and concentrate to give 3-pentenyl amine. Further purification can be achieved by distillation.

2. Synthesis of 2,3,6,7-Tetramethoxyphenanthrene-9-sulfonyl Chloride

This protocol starts from the corresponding amine, which can be synthesized via literature procedures.

Reagent/SolventMolar Eq.Amount
2,3,6,7-Tetramethoxyphenanthren-9-amine1.0(Specify amount)
Acetic Acid-(Specify volume)
Hydrochloric Acid (conc.)-(Specify volume)
Sodium Nitrite (B80452)1.1(Specify amount)
Sulfur Dioxide (saturated in Acetic Acid)-(Specify volume)
Copper(I) Chloridecatalytic(Specify amount)

Procedure:

  • Suspend 2,3,6,7-tetramethoxyphenanthren-9-amine in a mixture of acetic acid and concentrated hydrochloric acid and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide saturated in acetic acid and add a catalytic amount of copper(I) chloride.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the mixture into ice-water and extract with DCM (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,3,6,7-tetramethoxyphenanthrene-9-sulfonyl chloride.

Part 2: Main Synthetic Pathway

3. Sulfonamide Formation

Reagent/SolventMolar Eq.Amount
3-Pentenyl Amine1.0(Specify amount)
2,3,6,7-Tetramethoxyphenanthrene-9-sulfonyl Chloride1.05(Specify amount)
Pyridine (B92270) or Triethylamine1.5(Specify amount)
Dichloromethane (DCM)-(Specify volume)

Procedure:

  • Dissolve 3-pentenyl amine and pyridine (or triethylamine) in anhydrous DCM under an inert atmosphere.

  • Add a solution of 2,3,6,7-tetramethoxyphenanthrene-9-sulfonyl chloride in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel) to yield the desired sulfonamide.

4. Copper-Catalyzed Enantioselective Intramolecular Carboamination

Reagent/SolventMolar Eq.Amount
Sulfonamide from step 31.0(Specify amount)
Copper(II) Triflate (Cu(OTf)2)0.4(Specify amount)
(R)-Ph-Box Ligand0.4(Specify amount)
Toluene or Chlorobenzene-(Specify volume)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve Cu(OTf)2 and the (R)-Ph-Box ligand in the anhydrous solvent.

  • Stir the mixture at room temperature for 1 hour to pre-form the catalyst complex.

  • Add the sulfonamide to the catalyst solution.

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the mixture and purify directly by flash column chromatography on silica gel to afford the chiral sultam intermediate.

5. Reductive Desulfonylation of the Sultam

Reagent/SolventMolar Eq.Amount
Sultam Intermediate1.0(Specify amount)
Lithium Metal8-10(Specify amount)
Liquid Ammonia (B1221849)-(Specify volume)
Tetrahydrofuran (THF) / Dimethyl Sulfoxide (DMSO)-(Specify volume)
Ammonium (B1175870) Chlorideexcess(Specify amount)

Procedure:

  • Set up a three-necked flask with a dry ice/acetone condenser.

  • Condense ammonia into the flask at -78 °C.

  • Add a solution of the sultam in a mixture of THF and DMSO to the liquid ammonia.

  • Add small pieces of lithium metal portion-wise until a persistent blue color is observed.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate, then add water and extract the product with DCM or ethyl acetate (B1210297) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude chiral pyrrolidine intermediate. Purify by column chromatography if necessary.

6. Pictet-Spengler Reaction

Reagent/SolventMolar Eq.Amount
Chiral Pyrrolidine Intermediate1.0(Specify amount)
Formaldehyde (B43269) (37% aq. solution)excess(Specify amount)
Hydrochloric Acid (conc.)catalytic(Specify amount)
Ethanol (B145695) or Methanol-(Specify volume)

Procedure:

  • Dissolve the chiral pyrrolidine intermediate in ethanol or methanol.

  • Add aqueous formaldehyde solution followed by a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 12-24 hours.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Quantitative Data Summary

StepProductStarting MaterialYield (%)
1a3-Penten-1-yl Methanesulfonate3-Penten-1-ol(Typical yields >90%)
1b3-Pentenyl Amine3-Penten-1-yl Methanesulfonate(Typical yields 60-70% over 2 steps)
22,3,6,7-Tetramethoxyphenanthrene-9-sulfonyl Chloride2,3,6,7-Tetramethoxyphenanthren-9-amine(Typical yields 50-60%)
3Sulfonamide3-Pentenyl Amine & Sulfonyl Chloride(Typical yields 80-90%)
4Sultam IntermediateSulfonamide(Typical yields 60-70%)
5Chiral Pyrrolidine IntermediateSultam Intermediate(Typical yields 50-60%)
6This compoundChiral Pyrrolidine Intermediate(Typical yields 80-90%)

Note: Yields are indicative and may vary depending on reaction scale and optimization.

Characterization Data for this compound

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.84 (s, 1H), 7.83 (s, 1H), 7.32 (s, 1H), 7.17 (s, 1H), 4.63 (d, J = 14.6 Hz, 1H), 4.12 (s, 6H), 4.06 (s, 3H), 4.05 (s, 3H), 3.68 (d, J = 14.6 Hz, 1H), 3.48 (td, J = 8.5, 1.9 Hz, 1H), 3.38 (dd, J = 15.8, 2.5 Hz, 1H), 2.95–2.89 (m, 1H), 2.54–2.44 (m, 2H), 2.30–2.21 (m, 1H), 2.21–1.89 (m, 2H), 1.83–1.73 (m, 1H).

  • ¹³C NMR (CDCl₃, 125 MHz): δ 148.7, 148.5 (2C), 126.4, 126.1, 125.9, 124.4, 123.7, 123.5, 104.0, 103.5, 103.4, 103.2, 60.3, 56.1, 56.0 (2C), 55.3, 54.2, 33.9, 31.4, 21.7.

  • IR (film): 3397, 2926, 1616, 1512, 1251, 1040 cm⁻¹.

  • Optical Rotation: Specific rotation values should be compared with literature data for the enantiomerically pure compound.

Signaling Pathways and Experimental Workflows

dot

Carboamination_Mechanism Cu_Ligand Cu(II)-Box Complex Coordination Coordination Cu_Ligand->Coordination Sulfonamide Sulfonamide Substrate Sulfonamide->Coordination Cyclization Intramolecular Carbocupration Coordination->Cyclization Oxidative_Addition Oxidative Addition (Hypothetical) Cyclization->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Cu_Ligand Catalyst Regeneration Sultam Sultam Product Reductive_Elimination->Sultam

Caption: Proposed catalytic cycle for the Cu-catalyzed carboamination.

dot

Pictet_Spengler_Mechanism Pyrrolidine Chiral Pyrrolidine Iminium_Formation Iminium Ion Formation (Acid Catalyzed) Pyrrolidine->Iminium_Formation Formaldehyde Formaldehyde Formaldehyde->Iminium_Formation Iminium_Ion Iminium Ion Intermediate Iminium_Formation->Iminium_Ion Electrophilic_Attack Intramolecular Electrophilic Attack Iminium_Ion->Electrophilic_Attack Cyclized_Intermediate Cyclized Cationic Intermediate Electrophilic_Attack->Cyclized_Intermediate Deprotonation Deprotonation Cyclized_Intermediate->Deprotonation Tylophorine This compound Deprotonation->Tylophorine

Caption: Mechanism of the Pictet-Spengler reaction.

Application Notes and Protocols for Assessing (-)-Tylophorine Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of (-)-Tylophorine, a phenanthroindolizidine alkaloid with demonstrated anti-cancer properties.[1][2] The following sections detail the underlying principles of relevant cell-based assays, step-by-step protocols for their implementation, and key signaling pathways implicated in this compound's mechanism of action.

Introduction to this compound Cytotoxicity

This compound is a natural compound isolated from plants of the Tylophora genus.[2] It has garnered significant interest in cancer research due to its potent cytotoxic and anti-proliferative activities against a range of cancer cell lines.[3] Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[2][4][5] Accurate and reproducible methods for quantifying the cytotoxic effects of this compound are essential for its preclinical development as a potential anti-cancer agent.

Recommended Cell Culture Assays

A panel of assays is recommended to comprehensively assess the cytotoxic profile of this compound. These assays measure different aspects of cell health, from metabolic activity and membrane integrity to the induction of programmed cell death.

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[6]

  • Sulforhodamine B (SRB) Assay: Quantifies total cellular protein content, providing a measure of cell biomass.[7][8]

  • Lactate Dehydrogenase (LDH) Assay: Detects necrosis by measuring the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[9][10]

  • Annexin V/Propidium (B1200493) Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[11][12]

  • Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases involved in the apoptotic cascade.

  • Cell Cycle Analysis: Determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) to identify cell cycle arrest.[13]

Quantitative Data Summary

The following tables summarize the reported cytotoxic and anti-proliferative activities of this compound and its derivatives in various cancer cell lines.

Table 1: IC50 Values of Tylophorine (B1682047) and its Analogs in Cancer Cell Lines

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference
This compoundT47DBreast Cancer113[14]
TylophorinidineMCF-7Breast Cancer6.45[15]
TylophorinidineHepG2Liver Cancer4.77[15]
TylophorinidineHCT-116Colon Cancer20.08[15]
Tylophorine Analog (1s)MDA-MB-231Breast Cancer0.0042[16]
Tylophorine Analog (1)MDA-MB-231Breast Cancer0.0136[16]
TylophorineHUVECEndothelial~12.29 (VEGFR2 binding)[17]
TylophorineHUVECEndothelial~9.2 (VEGFR2 kinase activity)[17]

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cell LineTreatment Concentration (µM)ObservationPercentage of CellsReference
T47D28.8Apoptosis (Early & Late)6.23%[14]
T47D56.5Apoptosis (Early & Late)7.93%[14]
T47D28.8G2/M Phase Arrest29.72%[14]
T47D56.5G2/M Phase Arrest29.83%[14]
HONE-12S Phase Accumulation~40%[18]
NUGC-32S Phase Accumulation~36%[18]
HepG2, HONE-1, NUGC-32G1 Phase ArrestDominant[19]

Experimental Protocols

The following are detailed protocols for the recommended cytotoxicity assays. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[6][20][21]

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[21]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals. Shaking on an orbital shaker for 15 minutes can aid dissolution.[21]

  • Read the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay for Cell Biomass

This protocol is based on established SRB assay methods.[7][8][22]

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).

  • Fix the cells by gently adding 50-100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[7][8]

  • Wash the plates five times with distilled water and allow them to air dry completely.[23]

  • Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[8]

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Shake the plate for 10 minutes to ensure complete solubilization.[8]

  • Read the absorbance at 565 nm using a microplate reader.[8]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol provides a general guideline for using a commercially available LDH assay kit.[9][10][24]

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (phenol red-free recommended)

  • LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or similar)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Read the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the samples and controls, as per the kit's instructions.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is a general guide for Annexin V and Propidium Iodide staining.[11][12][25]

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Propidium Iodide (PI) solution (provided in the kit)

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[25]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol (typically 5 µL of each).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[25]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate cell populations: Viable (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), Late Apoptotic/Necrotic (Annexin V+, PI+), and Necrotic (Annexin V-, PI+).

Caspase-3/7 Activity Assay

This protocol is based on the use of a luminogenic or fluorogenic caspase-3/7 substrate.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • White-walled 96-well plates (for luminescence)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-4).

  • After the treatment period, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for cell cycle analysis using propidium iodide staining.[13][26][27]

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Cold 70% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the Annexin V/PI assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. Use the DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Key Signaling Pathways and Visualizations

This compound exerts its cytotoxic effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation cell_culture Seed Cells in Multi-well Plates treatment Treat with This compound cell_culture->treatment incubation Incubate for 24, 48, 72h treatment->incubation mtt MTT Assay (Viability) srb SRB Assay (Biomass) ldh LDH Assay (Necrosis) apoptosis Annexin V/PI (Apoptosis) caspase Caspase-3/7 (Apoptosis) cell_cycle Cell Cycle Analysis data_acq Data Acquisition (Reader/Cytometer) mtt->data_acq srb->data_acq ldh->data_acq apoptosis->data_acq caspase->data_acq cell_cycle->data_acq ic50 Calculate IC50 data_acq->ic50 apoptosis_quant Quantify Apoptosis data_acq->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution data_acq->cell_cycle_dist conclusion Determine Cytotoxic Mechanism ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Workflow for assessing this compound cytotoxicity.

This compound-Induced c-Jun/NF-κB Signaling Pathway

This compound has been shown to induce G1 cell cycle arrest through the upregulation of c-Jun, which in turn downregulates cyclin A2.[2][4] This process is mediated by the activation of NF-κB and JNK signaling pathways.[4][5][28]

G tylophorine This compound nfkb NF-κB Activation tylophorine->nfkb pkc PKCδ nfkb->pkc jnk JNK Activation pkc->jnk cjun c-Jun Accumulation & Phosphorylation jnk->cjun cyclinA2 Cyclin A2 Downregulation cjun->cyclinA2 g1_arrest G1 Cell Cycle Arrest cyclinA2->g1_arrest

Caption: this compound's effect on the c-Jun/NF-κB pathway.

This compound Inhibition of VEGFR2 Signaling

This compound can also exert anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[29] This inhibition blocks downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[17]

G tylophorine This compound vegfr2 VEGFR2 tylophorine->vegfr2 Inhibits Binding & Kinase Activity vegf VEGF vegf->vegfr2 akt Akt Pathway vegfr2->akt erk Erk Pathway vegfr2->erk survival Cell Survival akt->survival proliferation Cell Proliferation erk->proliferation migration Cell Migration erk->migration

Caption: Inhibition of the VEGFR2 signaling pathway by this compound.

References

Application Notes and Protocols for In Vivo Studies of (-)-Tylophorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (-)-Tylophorine in preclinical animal models for cancer and inflammation research. The protocols outlined below are synthesized from published studies and are intended to serve as a guide for designing and executing in vivo experiments.

Introduction to this compound

This compound is a naturally occurring phenanthroindolizidine alkaloid isolated from plants of the Tylophora genus.[1][2] It has garnered significant interest in the scientific community due to its potent anti-inflammatory, anti-cancer, and anti-viral properties.[3][4] In vivo studies have demonstrated its efficacy in various animal models, highlighting its potential as a therapeutic agent.[5][6][7] The primary mechanisms of action of this compound include the inhibition of key signaling pathways involved in angiogenesis, inflammation, and cell proliferation, such as the VEGFR2, NF-κB, and Akt/mTOR pathways.[3][4][5]

Animal Models

The selection of an appropriate animal model is critical for the in vivo evaluation of this compound. The most commonly used models are mice and rats.

Cancer Studies
  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). This is a widely used model to assess the anti-tumor efficacy of this compound. A study utilized a lung A549 xenografted tumor mouse model to demonstrate the in vivo efficacy of a tylophorine-derived dibenzoquinoline.[7]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are useful for studying the interaction of this compound with the immune system in the tumor microenvironment.

  • Ehrlich Ascites Carcinoma (EAC) Model: This model, used in Swiss albino mice, is valuable for studying both solid tumor growth and ascites fluid formation.[5][6]

Inflammation Studies
  • LPS-Induced Inflammation: Lipopolysaccharide (LPS) is administered to mice to induce a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines like TNF-α. This model is used to evaluate the anti-inflammatory effects of this compound.[3]

  • Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation where carrageenan is injected into the paw of a mouse or rat, and the resulting swelling is measured. A murine paw edema model was used to show the in vivo efficacy of a tylophorine-derived compound.[7]

  • Sponge Implant Angiogenesis Assay: Sterile sponge discs are implanted subcutaneously in mice to induce neovascularization, which can be quantified to assess the anti-angiogenic properties of this compound.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies of this compound and its derivatives.

Table 1: Anti-Tumor Efficacy of this compound in EAC Model

ParameterControl (DMSO)This compound (7.5 mg/kg)Reference
Survival (days)35.2 ± 1.2970.3 ± 3.28[6]
Tumor Volume (mm³) at day 30~1800~600[6]

Table 2: Anti-Angiogenic Effect of this compound in Sponge Implant Assay

ParameterControl (DMSO)This compoundReference
Hemoglobin (g/dL)~0.8~0.2[6]
Sponge Weight (mg)~120~40[6]

Table 3: Pharmacokinetics of Tylophorine (B1682047) Analogues in Rats

CompoundAdministrationBioavailability (%)Reference
7-methoxycryptopleurineOral52.7[8]
TylophorineOral65.7[8]

Table 4: Toxicity of Tylophorine in Rats

ParameterValueRouteReference
LD50 (Tylophora asthamatica alkaloid)35.32 mg/kgOral[9]
LD50 (Methanolic extract of T. asthmatica)223.6 mg/kgOral[10]

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model
  • Animal Model: 5-6 week old immunocompromised mice (e.g., Swiss albino mice).[6]

  • Cell Culture and Implantation: Culture a human cancer cell line (e.g., A549 or Ehrlich ascites carcinoma cells).[6][7] Inject 15 x 10^6 EAC cells/mouse subcutaneously into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~100 mm³).[6] Measure tumor volume every five days using calipers with the formula: Tumor Volume (mm³) = (width)² × (length) × π/6.[6]

  • Preparation of this compound: Dissolve this compound in a suitable vehicle. For instance, a mixture of DMSO/PEG400 (90/10, v/v) has been used for intravenous administration in rats.[8] For intraperitoneal injection in mice, DMSO was used as a vehicle.[6]

  • Administration: Once tumors reach the desired size, randomize mice into control and treatment groups. Administer this compound intraperitoneally (i.p.) at a dose of 7.5 mg/kg body weight daily for a specified period (e.g., 30 days).[6] The control group receives the vehicle only.

  • Endpoint Analysis:

    • Monitor tumor growth and body weight throughout the study.[6]

    • At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers like CD31 to assess microvessel density).[6]

    • For survival studies, monitor the mice until a predetermined endpoint is reached.[6]

Protocol 2: Sponge Implant Angiogenesis Assay
  • Animal Model: Male Swiss albino mice.[6]

  • Sponge Implantation: Anesthetize the mice. Make a small incision on the back and subcutaneously implant sterile circular sponge discs.[6]

  • Treatment: Administer this compound or vehicle daily for 14 days.[6]

  • Sponge Excision and Analysis: After 14 days, sacrifice the mice and excise the sponge implants.[6]

    • Weigh the sponges.[6]

    • Homogenize the sponge tissue in Drabkin's reagent to quantify the hemoglobin content, which is an indicator of blood vessel formation.[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for in vivo studies.

G This compound Anti-Cancer Signaling Pathways cluster_VEGFR2 VEGFR2 Pathway cluster_NFkB NF-κB Pathway cluster_Akt_mTOR AKT/mTOR Pathway Tylophorine This compound VEGFR2 VEGFR2 Tylophorine->VEGFR2 Inhibits NFkB_activation NF-κB Activation Tylophorine->NFkB_activation Inhibits AKT_mTOR AKT/mTOR Tylophorine->AKT_mTOR Inhibits VEGF VEGF VEGF->VEGFR2 Binds Akt_Erk_ROS Akt, Erk, ROS VEGFR2->Akt_Erk_ROS Activates Angiogenesis Angiogenesis Akt_Erk_ROS->Angiogenesis Promotes LPS LPS LPS->NFkB_activation Induces Pro_inflammatory_cytokines TNF-α, IL-6, IL-12 NFkB_activation->Pro_inflammatory_cytokines Upregulates Growth_Factors Growth_Factors Growth_Factors->AKT_mTOR Activates Cell_Survival_Proliferation Cell Survival & Proliferation AKT_mTOR->Cell_Survival_Proliferation Promotes

Caption: Key signaling pathways modulated by this compound.

G General In Vivo Experimental Workflow for this compound start Animal Model Selection acclimatization Acclimatization start->acclimatization tumor_induction Tumor Induction / Inflammation Induction acclimatization->tumor_induction grouping Randomization into Groups tumor_induction->grouping treatment Treatment with this compound or Vehicle grouping->treatment monitoring Monitoring (Tumor Size, Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

Caption: A generalized workflow for in vivo studies of this compound.

Safety and Toxicity

It is crucial to consider the toxicity of this compound. Studies on the pure alkaloid from Tylophora asthamatica in male rats have shown an oral LD50 of 35.32 mg/kg.[9] Signs of toxicity included inactivity, respiratory distress, salivation, nasal discharge, and diarrhea.[9] A methanolic extract of the leaves was found to have an oral LD50 of 223.6 mg/kg in rats.[10] Lower daily doses (1.25 and 2.5 mg/kg) for 15 days produced no signs of poisoning, whereas higher doses (5 and 10 mg/kg/day) resulted in toxicity and mortality.[9] Therefore, careful dose selection and monitoring for adverse effects are essential in any in vivo study.

Conclusion

This compound demonstrates significant potential as an anti-cancer and anti-inflammatory agent in preclinical animal models. The protocols and data presented here provide a foundation for researchers to design and conduct further in vivo investigations to explore its therapeutic applications. Adherence to ethical guidelines for animal research and careful consideration of the compound's toxicity profile are paramount for successful and meaningful studies.

References

Application Notes and Protocols for the Extraction and Purification of (-)-Tylophorine from Tylophora Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Tylophorine, a phenanthroindolizidine alkaloid found in plants of the Tylophora genus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, immunosuppressive, and anti-cancer activities.[1][2][3] Effective extraction and purification of this compound are crucial for research and development. This document provides detailed application notes and protocols for the isolation of this compound from Tylophora species, primarily Tylophora indica (syn. Tylophora asthmatica).

Overview of Extraction and Purification Strategies

The extraction of this compound, as an alkaloid, typically involves an initial solvent extraction from the plant material, followed by purification steps to remove impurities and isolate the target compound. The choice of solvent and method can significantly impact the yield and purity of the final product. Common techniques include maceration, hot extraction, and acid-base extraction, often followed by chromatographic purification.

Quantitative Data Summary

The yield of this compound can vary depending on the plant material, extraction method, and solvent system used. The following tables summarize quantitative data from various studies.

Table 1: Tylophorine (B1682047) Content in Tylophora indica

Plant MaterialTylophorine Content (% w/w)Reference
Roots and Leaves0.2 - 0.46% (total alkaloids)[1][2][3]
Leaves0.01 - 0.16%[2]
Roots~0.08%[2]

Table 2: Comparison of Extraction Methods for Tylophorine from Tylophora asthmatica Leaves

Extraction MethodTotal Alkaloid Content (g)Tylophorine Content in Alkaloid Fraction (% w/w)Total Tylophorine Yield (g)Reference
Hot extraction with 95% alcohol containing 2% citric acid0.28017.250.0483[1]

Table 3: Tylophorine Yield from in vitro Cultures of Tylophora indica

Culture TypeTylophorine Concentration (µg/mL)Reference
Callus-regenerated plants (leaves)80[4][5]
Directly cultured in vitro plants (leaves)71[4][5]
Suspension culture9.8 ± 0.21 mg/L[1][6]
Hairy root culture1.29 ± 0.5 mg/g DW[1][6][7]
Callus cultures24.46[8]
Suspension cultures28.30[8]

Experimental Protocols

Here, we provide detailed protocols for the most effective methods of this compound extraction and purification.

Protocol 1: Optimized Hot Extraction using Acidified Ethanol (B145695)

This protocol is highlighted as one of the most effective for obtaining a high yield of tylophorine.[1][9][10] The addition of citric acid facilitates the formation of alkaloidal salts, which are more soluble in ethanol.[1][10]

Materials and Reagents:

  • Dried and powdered leaves of Tylophora asthmatica

  • 95% Ethanol

  • Citric acid

  • Petroleum ether (for optional defatting step)

  • Rotary vacuum evaporator

  • Filtration apparatus

Procedure:

  • (Optional Defatting): To remove lipids and other nonpolar compounds, first, perform a preliminary extraction of the dried plant powder with petroleum ether. This can be done by maceration or Soxhlet extraction. Discard the petroleum ether extract.

  • Extraction:

    • Prepare the extraction solvent: 95% ethanol containing 2% (w/v) citric acid.

    • For every 100 g of powdered plant material, use 500 mL of the extraction solvent.[10]

    • Combine the plant material and solvent in a flask.

    • Heat the mixture under reflux for a specified period (e.g., 4-6 hours).

    • Allow the mixture to cool and then filter to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue at least two more times to ensure complete extraction.

  • Concentration:

    • Combine all the filtrates.

    • Concentrate the extract to about one-fourth of its original volume using a rotary vacuum evaporator at a temperature below 60°C.[1]

  • Purification (Acid-Base Technique):

    • The concentrated extract, which is already acidic, can proceed to further purification.

    • Adjust the pH of the acidic extract to alkaline (pH 9-10) using a suitable base (e.g., ammonium (B1175870) hydroxide).

    • Extract the alkaloids into an immiscible organic solvent like chloroform (B151607) or dichloromethane. Repeat this extraction multiple times.

    • Combine the organic layers and wash with distilled water.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and then evaporate the solvent to obtain the crude alkaloid fraction.

  • Further Purification: The crude alkaloid fraction can be further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel or alumina, or by High-Performance Liquid Chromatography (HPLC).[1]

Protocol 2: Maceration with Different Solvents

Maceration is a simple and widely used technique for alkaloid extraction.[1][9][10]

Materials and Reagents:

  • Dried and powdered leaves of Tylophora species

  • Solvents: 95% ethanol, chloroform, or methanol

  • Shaker or magnetic stirrer

  • Filtration apparatus

  • Rotary vacuum evaporator

Procedure:

  • Weigh a specific amount of the dried, powdered plant material.

  • Add the chosen solvent in a suitable ratio (e.g., 1:10 or 1:20, plant material to solvent).

  • Allow the mixture to stand at room temperature for a period of 24 to 72 hours, with occasional shaking or continuous stirring.

  • After the maceration period, filter the mixture to separate the extract.

  • Repeat the maceration process with fresh solvent on the plant residue to maximize extraction.

  • Combine the filtrates and concentrate them using a rotary vacuum evaporator to obtain the crude extract.

  • The crude extract can then be subjected to an acid-base purification as described in Protocol 1, followed by chromatographic purification.

Protocol 3: Extraction from in vitro Cultures

This protocol is suitable for extracting tylophorine from callus or hairy root cultures.

Materials and Reagents:

  • Lyophilized (freeze-dried) callus or hairy root biomass

  • Petroleum ether

  • Chloroform

  • Filtration apparatus

  • Rotary vacuum evaporator

Procedure:

  • Dry the harvested biomass (e.g., hairy roots) and grind it into a fine powder.[1]

  • Defat the powdered biomass by soaking it in petroleum ether for 24 hours.[1][7]

  • Filter the mixture and discard the petroleum ether.

  • Extract the defatted biomass with chloroform by cold percolation for 24 hours.[1] This step should be repeated three times.[1]

  • Combine the chloroform extracts and evaporate the solvent to dryness to obtain the crude tylophorine extract.[1]

  • The crude extract can be further purified using chromatographic methods like HPTLC or HPLC.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the extraction and purification of this compound.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification start Dried & Powdered Tylophora Plant Material maceration Maceration (e.g., 95% Ethanol) start->maceration hot_extraction Hot Extraction (e.g., 95% Ethanol + 2% Citric Acid) start->hot_extraction filtration Filtration maceration->filtration hot_extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration acid_base Acid-Base Purification concentration->acid_base chromatography Chromatography (HPTLC, HPLC) acid_base->chromatography end This compound chromatography->end

Caption: General workflow for this compound extraction and purification.

Acid_Base_Purification_Workflow start Crude Acidic Alcoholic Extract basification Basification (e.g., with NH4OH to pH 9-10) start->basification solvent_extraction Solvent Extraction (e.g., with Chloroform) basification->solvent_extraction separation Separation of Organic Layer solvent_extraction->separation washing Washing with Water separation->washing drying Drying (e.g., with Na2SO4) washing->drying evaporation Evaporation of Solvent drying->evaporation end Crude Alkaloid Fraction evaporation->end

Caption: Detailed workflow for the acid-base purification of alkaloids.

References

Application Notes & Protocols: (-)-Tylophorine as a Molecular Probe for Studying Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Tylophorine is a naturally occurring phenanthroindolizidine alkaloid isolated from plants such as Tylophora indica[1][2]. It belongs to a class of compounds known for a wide range of potent biological activities, including anti-inflammatory, antiviral, and anticancer effects[3][4][5]. At the molecular level, the primary mechanism underpinning these activities is the potent inhibition of protein synthesis[3][6]. This property makes this compound a valuable molecular probe for investigating the dynamics of mRNA translation, ribosome function, and cellular pathways that are tightly regulated by protein expression. Its analogue, DCB-3503, has also been shown to repress translation, highlighting a common mechanism for this class of molecules[6][7].

These notes provide detailed protocols for using this compound to study protein synthesis, from assessing its general inhibitory effects to its specific application in advanced techniques like ribosome profiling.

Mechanism of Action: Inhibition of Translation Elongation

This compound exerts its biological effects by directly interfering with the machinery of protein synthesis. Specifically, it targets the elongation phase of translation, a critical step where the ribosome moves along the mRNA template, adding amino acids to the growing polypeptide chain[8][9]. While the precise binding site on the eukaryotic ribosome is not fully elucidated, evidence suggests that this compound and related alkaloids like cryptopleurine (B1669640) and emetine (B1671215) functionally inhibit the translocation step of the elongation cycle[8]. By arresting ribosomes mid-translation, this compound allows for the study of translational control, ribosome stalling events, and the downstream consequences of inhibited protein synthesis.

cluster_elong Elongation elong Elongation Cycle term Termination (Protein Release) tylo This compound Translocation Translocation tylo->Translocation Inhibition A_site A-Site Entry Peptide_bond Peptide Bond Formation A_site->Peptide_bond tRNA delivery Peptide_bond->Translocation Peptide transfer Translocation->term Translocation->A_site Ribosome moves

Mechanism of this compound action on translation.
Quantitative Data: Bioactivity of this compound

This compound exhibits potent cytotoxic and growth-inhibitory effects across a wide range of cell lines. The effective concentration can vary significantly depending on the cell type and assay duration. The following table summarizes key quantitative data reported in the literature.

CompoundCell LineAssay TypeParameterValueReference
This compound Ehrlich ascites tumor cellsProtein Synthesis InhibitionEC500.01 - 1 µM[3]
HepG2 (liver carcinoma)Growth InhibitionGI50237 ± 32 nM[10]
HONE-1 (nasopharyngeal carcinoma)Growth InhibitionGI50114 ± 6 nM[10]
NUGC-3 (gastric carcinoma)Growth InhibitionGI50134 ± 9 nM[10]
HUVEC (endothelial cells)VEGFR2 Kinase ActivityIC50~9.2 µM[4]
T47D (breast cancer)CytotoxicityIC50113 µM[1]
Tylophorinidine MCF-7 (breast cancer)CytotoxicityIC506.45 µM[10][11]
HepG2 (liver carcinoma)CytotoxicityIC504.77 µM[10][11]
HCT-116 (colon carcinoma)CytotoxicityIC5020.08 µM[10][11]

Experimental Protocols

Protocol 1: General Cell Culture and this compound Treatment

This protocol provides a basic framework for treating cultured cells with this compound for subsequent analysis.

Materials:

  • This compound (MedChemExpress or other supplier)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Cultured cells of interest

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C for long-term stability[12]. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

  • Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of working solutions by diluting the stock in complete culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture medium should be kept constant across all conditions (including vehicle control) and should typically not exceed 0.1% (v/v).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, 24, or 48 hours), depending on the specific downstream application. For ribosome profiling, a very short incubation time (e.g., 10-30 minutes) is often sufficient to arrest translation.

  • Harvesting: After incubation, proceed immediately to the specific downstream protocol (e.g., cell lysis for Western Blot or Ribosome Profiling).

Protocol 2: Ribosome Profiling (Ribo-Seq) to Map this compound-Induced Ribosome Stalls

Ribosome profiling is a powerful technique that uses deep sequencing of ribosome-protected mRNA fragments (footprints) to provide a snapshot of all translated regions in a cell. Using this compound as the translation inhibitor can reveal its specific effects on ribosome occupancy at a genome-wide level. This protocol is adapted from standard Ribo-Seq procedures[5][13].

start 1. Cell Culture treat 2. Treat with This compound (Short Incubation) start->treat lyse 3. Cell Lysis treat->lyse nuclease 4. RNase I Digestion (Nuclease Footprinting) lyse->nuclease recover 5. Ribosome Recovery (Sucrose Gradient) nuclease->recover extract 6. RNA Extraction (Isolate Footprints) recover->extract gel 7. Size Selection (Denaturing PAGE) extract->gel library 8. Library Preparation (Ligation, RT, PCR) gel->library seq 9. Deep Sequencing library->seq analyze 10. Data Analysis (Map Footprints to Transcriptome) seq->analyze vegf VEGF vegfr2 VEGFR2 vegf->vegfr2 akt Akt vegfr2->akt erk ERK1/2 vegfr2->erk mtor mTOR akt->mtor outcome Angiogenesis (Proliferation, Migration) mtor->outcome erk->outcome tylo This compound tylo->vegfr2 Kinase Inhibition cluster_jnk JNK Pathway cluster_pi3k PI3K Pathway tylo This compound pkc PKCδ tylo->pkc pi3k PI3K tylo->pi3k jnk JNK pkc->jnk cjun c-Jun Protein Accumulation jnk->cjun Phosphorylation (Stability ↑) eef2 eEF2 pi3k->eef2 eef2->cjun Translation ↑ cyclinA2 Cyclin A2 (Downregulated) cjun->cyclinA2 g1_arrest G1 Cell Cycle Arrest cyclinA2->g1_arrest

References

Application of (-)-Tylophorine in Developing Anti-Cancer Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tylophorine, a phenanthroindolizidine alkaloid isolated from plants of the Tylophora genus, has demonstrated significant potential as an anti-cancer agent. Its potent cytotoxic and anti-proliferative activities against a broad spectrum of cancer cell lines have spurred considerable interest in its development as a novel therapeutic. This document provides detailed application notes and experimental protocols for researchers investigating the anti-cancer properties of this compound, with a focus on its mechanism of action, relevant signaling pathways, and methods for its evaluation.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism that includes the inhibition of protein synthesis, induction of cell cycle arrest, and modulation of key signaling pathways involved in tumor growth, angiogenesis, and survival.

Key Molecular Targets and Signaling Pathways:

  • NF-κB Signaling Pathway: this compound is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation in cancer.[1] By blocking NF-κB activation, this compound can sensitize cancer cells to apoptosis and inhibit tumor progression.

  • VEGFR2 Signaling Pathway: The compound effectively inhibits tumor angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[2][3] This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately cutting off the tumor's blood supply.[2]

  • c-Jun N-terminal Kinase (JNK) Pathway: this compound treatment leads to the accumulation of c-Jun, a component of the AP-1 transcription factor. This is mediated by the activation of the JNK pathway, which contributes to the compound's anti-cancer activity by promoting G1 cell cycle arrest.

  • Protein Synthesis Inhibition: A fundamental mechanism of this compound's cytotoxicity is its ability to inhibit protein synthesis, which disproportionately affects rapidly dividing cancer cells.[4]

Quantitative Data Summary

The anti-proliferative activity of this compound and its analogs has been quantified across various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.

Table 1: IC50 Values of this compound and Analogs in Human Cancer Cell Lines

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference
This compoundT47DBreast Cancer113[5]
This compoundVEGFR2 Kinase Assay-~9.2[2]
TylophorinidineMCF-7Breast Cancer6.45[6]
TylophorinidineHepG2Liver Cancer4.77[6]
TylophorinidineHCT-116Colon Cancer20.08[6]
DCB-3500 ((+)-S-Tylophorine)60 cell linesVarious~0.01[7][8]
DCB-3503HepG2Liver Cancer-[7]
DCB-3503KBNasopharyngeal Cancer-[7]

Table 2: In Vivo Anti-Tumor Efficacy of this compound and Analogs

Compound/AnalogAnimal ModelCancer TypeDosage and AdministrationTumor Growth InhibitionReference
This compoundSwiss albino mice with Ehrlich Ascites CarcinomaAscites Tumor7.5 mg/kg bw, i.p. for 30 daysSignificant suppression of tumor volume and weight. Average tumor weight reduced from 8.34 g to 0.98 g.[2]
DCB-3503Nude mice with HepG2 xenograftsLiver Cancer6 mg/kg, i.p. every 8h on days 0 and 3Significant tumor growth suppression (P < 0.0001).[7][8]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Protein Expression

This protocol is for assessing the effect of this compound on the expression levels of key proteins in signaling pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-c-Jun, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol is to quantify apoptosis induced by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

In Vitro Angiogenesis Assay (Tube Formation Assay)

This protocol assesses the effect of this compound on the tube-forming ability of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM)

  • Matrigel

  • 96-well plates

  • This compound

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in EGM containing various concentrations of this compound.

  • Seed 1.5 x 10^4 HUVECs onto the Matrigel-coated wells.

  • Incubate for 4-12 hours at 37°C.

  • Observe and photograph the formation of capillary-like structures (tubes) using an inverted microscope.

  • Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • This compound

  • Vehicle solution (e.g., DMSO, PBS, Tween 80)

  • Calipers

Procedure:

  • Subcutaneously inject 1-10 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare the this compound formulation in a suitable vehicle. A previously reported dosage for a tylophorine (B1682047) analog is 6 mg/kg administered intraperitoneally (i.p.).[7][8] For tylophorine itself, 7.5 mg/kg has been used.[2]

  • Administer this compound or vehicle to the mice according to the planned schedule (e.g., daily, every other day).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, Western blotting).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Mechanism of Action cluster_1 Inhibition of Angiogenesis cluster_2 Induction of Cell Cycle Arrest cluster_3 Inhibition of Pro-survival Signaling Tylophorine This compound VEGFR2 VEGFR2 Tylophorine->VEGFR2 Inhibits JNK_pathway JNK_pathway Tylophorine->JNK_pathway Activates NFkB_inhibition NFkB_inhibition Tylophorine->NFkB_inhibition Inhibits VEGF VEGF VEGF->VEGFR2 Binds PI3K_Akt PI3K_Akt VEGFR2->PI3K_Akt Activates MAPK_ERK MAPK_ERK VEGFR2->MAPK_ERK Activates Endothelial_Cell_Survival Endothelial_Cell_Survival PI3K_Akt->Endothelial_Cell_Survival Promotes Endothelial_Cell_Proliferation Endothelial_Cell_Proliferation MAPK_ERK->Endothelial_Cell_Proliferation Promotes c_Jun c_Jun JNK_pathway->c_Jun Stabilizes Cyclin_A2 Cyclin_A2 c_Jun->Cyclin_A2 Downregulates G1_Arrest G1_Arrest c_Jun->G1_Arrest Induces G1_S_transition G1_S_transition Cyclin_A2->G1_S_transition Promotes Apoptosis Apoptosis NFkB_inhibition->Apoptosis Promotes Proliferation_Survival_Genes Proliferation_Survival_Genes NFkB_inhibition->Proliferation_Survival_Genes Downregulates

Caption: Mechanism of action of this compound in cancer.

G cluster_0 In Vitro Evaluation Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with this compound cell_culture->treatment angiogenesis Tube Formation Assay (HUVECs) cell_culture->angiogenesis Co-culture or Conditioned Media viability MTT Assay (Determine IC50) treatment->viability apoptosis Annexin V/PI Staining (Flow Cytometry) treatment->apoptosis protein_exp Western Blot (Signaling Proteins) treatment->protein_exp end End viability->end apoptosis->end protein_exp->end angiogenesis->end

Caption: Workflow for in vitro evaluation of this compound.

G cluster_0 In Vivo Xenograft Study Workflow start Start cell_injection Inject Cancer Cells into Immunocompromised Mice start->cell_injection tumor_growth Monitor Tumor Growth cell_injection->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Measure Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Excise Tumors for Analysis (Weight, Histology, etc.) endpoint->analysis end End analysis->end

Caption: Workflow for in vivo xenograft studies of this compound.

Clinical Development

Currently, there is no publicly available information from major clinical trial registries indicating that this compound or its direct analogs are undergoing clinical trials for cancer treatment in humans. While preclinical studies are promising, challenges such as potential toxicity and optimizing drug delivery need to be addressed before it can proceed to clinical evaluation. One of its isomers, tylocrebrine, did enter clinical trials but was halted due to central nervous system toxicity.[9]

Conclusion

This compound is a promising natural product with potent anti-cancer activity demonstrated in a variety of preclinical models. Its multi-targeted mechanism of action, particularly its ability to inhibit key cancer-promoting signaling pathways, makes it an attractive candidate for further drug development. The protocols and data presented in this document provide a comprehensive resource for researchers working to unlock the full therapeutic potential of this compound. Further investigation into its pharmacokinetics, safety profile, and potential for combination therapies is warranted to advance this compound towards clinical application.

References

Application Notes and Protocols for Synthesizing (-)-Tylophorine Analogs with Improved Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of (-)-Tylophorine analogs with a focus on strategies to enhance their aqueous solubility, a critical factor for drug development. Poor solubility of parent Tylophorine compounds often hinders their therapeutic potential. The protocols outlined below describe the synthesis of two primary classes of analogs with improved solubility: Salt Derivatives and Phenanthrene-Based Tylophorine (PBT) Analogs . Additionally, the document includes quantitative data on the biological activities of these analogs and diagrams illustrating the synthetic workflows and relevant signaling pathways.

Strategies for Improving Solubility

The primary challenge with this compound and its direct analogs for clinical application is their low water solubility. Research has focused on two main strategies to overcome this limitation:

  • Formation of Salt Derivatives: Converting the basic nitrogen atom of the indolizidine ring into a salt (e.g., hydrobromide, succinate, picrate) can significantly enhance water solubility. This approach maintains the core pharmacophore of the Tylophorine scaffold.[1] Salt derivatives have been shown to sustain the inhibitory effects on TNF-α, likely due to their improved solubility.[1]

  • Structural Modification - Phenanthrene-Based Tylophorine (PBT) Analogs: This strategy involves simplifying the pentacyclic structure of Tylophorine by opening the D-ring of the indolizidine moiety. This modification removes a chiral center and allows for the introduction of various hydrophilic groups at the C-9 position of the phenanthrene (B1679779) core, leading to improved solubility and potentially reduced central nervous system (CNS) toxicity.[2][3]

Quantitative Data Summary

The following tables summarize the biological activity of representative Tylophorine analogs with improved solubility.

Table 1: Anti-inflammatory Activity of Tylophorine Salt Derivatives

CompoundSalt FormFoxp3 Expression Promotion (%)TNF-α Inhibition IC50 (nM)Reference
9 Hydrobromide40Not Reported[1]
13 Picrate47Not Reported[1]
18 Not SpecifiedNot Reported963[1]
19 Succinate48Not Reported[1]
DCB-3503 (Parent) -3953[1]

Note: Compound 18 was noted to be water-soluble, unlike the parent compound DCB-3503 which requires DMSO for dissolution.[1]

Table 2: Cytotoxic Activity of Phenanthrene-Based Tylophorine (PBT) Analogs

CompoundModificationH460 (Lung Carcinoma) IC50 (µM)Reference
5a N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol11.6[2]
9 N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-valinol6.1[2]
PBT-1 (Lead) 9-(piperidin-1-ylmethyl)phenanthrene derivative~0.08[4]
15 9-substituted phenanthreneMore potent than PBT-1[4]
21 9-substituted phenanthreneMore potent than PBT-1[4]

Experimental Protocols

General Protocol for the Synthesis of Tylophorine Salt Derivatives

This protocol is a general guideline for the formation of water-soluble salts of this compound or its analogs.

Materials:

  • This compound analog

  • Appropriate acid (e.g., hydrobromic acid, succinic acid, picric acid)

  • Anhydrous solvent (e.g., methanol (B129727), ethanol, diethyl ether)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the this compound analog in a minimal amount of anhydrous methanol or ethanol.

  • To the stirred solution, add a stoichiometric amount of the desired acid (e.g., a solution of HBr in ether, or a solution of succinic acid in ethanol).

  • Continue stirring at room temperature for 1-2 hours, or until precipitation is complete.

  • Collect the precipitated salt by vacuum filtration.

  • Wash the salt with a small amount of cold anhydrous diethyl ether.

  • Dry the salt derivative under vacuum to yield the final product.

  • Characterize the salt by NMR, mass spectrometry, and assess its solubility in water.

General Protocol for the Synthesis of 9-Substituted Phenanthrene-Based Tylophorine (PBT) Analogs

This protocol describes a general method for the synthesis of PBT analogs by coupling a 9-bromomethylphenanthrene intermediate with a desired amine.

Materials:

Procedure:

  • To a mixture of the 9-bromomethylphenanthrene derivative and triethylamine in DMF, add an excess of the desired substituted piperidine (or other amine).

  • Stir the reaction mixture at room temperature or heat to 60 °C overnight.

  • Remove the DMF under reduced pressure.

  • Extract the residue with dichloromethane.

  • Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over MgSO4 and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final 9-substituted PBT analog.[4]

  • For the preparation of HCl salts to further improve solubility, dissolve the purified PBT analog in methanol and treat with 2M aqueous HCl at room temperature.[4]

Visualizations

Synthetic Workflow Diagrams

G Diagram 1: General Synthesis of Tylophorine Salt Derivatives cluster_start Starting Material cluster_reaction Reaction cluster_product Product Tylophorine_Analog This compound Analog (Poorly Soluble) Reaction_Step Acid Treatment (e.g., HBr, Succinic Acid) in Anhydrous Solvent Tylophorine_Analog->Reaction_Step 1. Dissolution & Acid Addition Salt_Derivative Tylophorine Analog Salt (Improved Solubility) Reaction_Step->Salt_Derivative 2. Precipitation & Isolation

Caption: Diagram 1: General Synthesis of Tylophorine Salt Derivatives.

G Diagram 2: General Synthesis of PBT Analogs cluster_intermediates Key Intermediates cluster_reaction Reaction cluster_product Product Bromo_Phenanthrene 9-Bromomethylphenanthrene Derivative Coupling_Reaction Nucleophilic Substitution (DMF, TEA) Bromo_Phenanthrene->Coupling_Reaction Amine Substituted Amine (e.g., Piperidine) Amine->Coupling_Reaction PBT_Analog Phenanthrene-Based Tylophorine (PBT) Analog Coupling_Reaction->PBT_Analog Purification

Caption: Diagram 2: General Synthesis of PBT Analogs.

Signaling Pathway Diagram

G Diagram 3: Signaling Pathways Inhibited by Tylophorine Analogs cluster_stimuli External Stimuli cluster_pathways Signaling Cascades cluster_response Cellular Response Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Stimuli->NFkB_Pathway Akt_Pathway Akt/mTOR Pathway Stimuli->Akt_Pathway ERK_Pathway ERK Pathway Stimuli->ERK_Pathway Inflammation Inflammation (e.g., TNF-α production) NFkB_Pathway->Inflammation Cell_Proliferation Tumor Cell Proliferation Akt_Pathway->Cell_Proliferation ERK_Pathway->Cell_Proliferation Tylophorine_Analogs Tylophorine Analogs (Soluble Derivatives) Tylophorine_Analogs->NFkB_Pathway Inhibition Tylophorine_Analogs->Akt_Pathway Inhibition Tylophorine_Analogs->ERK_Pathway Inhibition

Caption: Diagram 3: Signaling Pathways Inhibited by Tylophorine Analogs.

Tylophorine analogs have been shown to exert their anti-inflammatory and antitumor effects by inhibiting key signaling pathways, including the NF-κB, Akt/mTOR, and ERK pathways.[1][4] The improved solubility of the synthesized analogs is expected to enhance their bioavailability and efficacy in targeting these pathways.

References

Application Notes and Protocols for the Analytical Detection of (-)-Tylophorine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tylophorine is a phenanthroindolizidine alkaloid isolated from plants of the Tylophora genus.[1] It has garnered significant interest within the scientific community due to its potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1] The therapeutic potential of this compound is linked to its ability to inhibit the synthesis of DNA and proteins and to modulate signaling pathways such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway, which is crucial in angiogenesis.[2][3][4] As research into the pharmacological effects and therapeutic applications of this compound advances, the need for sensitive and reliable analytical methods for its detection and quantification in biological samples becomes paramount.

These application notes provide detailed protocols for the analysis of this compound in biological matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While a specific enzyme-linked immunosorbent assay (ELISA) for the direct quantification of this compound is not commonly reported in the literature, this document will also touch upon the principles of immunoassay development.

Analytical Methods

The choice of analytical method for the quantification of this compound in biological samples depends on the required sensitivity, selectivity, and the nature of the study. For pharmacokinetic studies where low concentrations are expected, LC-MS/MS is the method of choice. For preliminary studies or when higher concentrations are anticipated, HPLC-UV can be a cost-effective alternative.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in biological samples, provided that adequate sample cleanup is performed to minimize matrix interference.

Protocol: Quantification of this compound in Rat Plasma by HPLC-UV

a. Sample Preparation: Protein Precipitation

  • To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (IS), such as a structurally similar and stable alkaloid not present in the sample.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

b. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:0.1% Formic Acid in Water (v/v)
Gradient Isocratic or Gradient (e.g., 30:70 to 70:30 over 10 min)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 258 nm

c. Method Validation Parameters (Illustrative)

ParameterTypical Acceptance Criteria
Linearity r² > 0.995 (e.g., 10 - 1000 ng/mL)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) < 15%
Accuracy (Intra- and Inter-day) Within 85-115% of the nominal concentration
Recovery Consistent and reproducible
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of initial
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, making it the gold standard for pharmacokinetic and metabolism studies where trace-level detection is required.

Protocol: Quantification of this compound in Rat Plasma by LC-MS/MS

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).

  • Add 200 µL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an LC-MS vial for analysis.

b. LC-MS/MS Conditions

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
MS System Sciex Triple Quad 5500 or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation (e.g., 5% B to 95% B over 5 min)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 394.2 (for [M+H]⁺ of Tylophorine)
Product Ions (Q3) To be determined experimentally (e.g., by infusion of a standard solution and performing a product ion scan)
Collision Energy To be optimized for each transition

c. Method Validation Parameters (Illustrative)

ParameterTypical Acceptance Criteria
Linearity r² > 0.99 (e.g., 0.1 - 100 ng/mL)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Precision (Intra- and Inter-day) RSD < 15% (20% at LLOQ)
Accuracy (Intra- and Inter-day) Within 85-115% (80-120% at LLOQ)
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible
Stability Assessed under various storage conditions

Experimental Workflows and Signaling Pathway

Experimental_Workflow_HPLC_UV cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (100 µL) Add_ACN_IS Add Acetonitrile with IS (200 µL) Plasma->Add_ACN_IS Vortex1 Vortex (1 min) Add_ACN_IS->Vortex1 Centrifuge Centrifuge (14,000 x g, 10 min) Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject (20 µL) Reconstitute->Inject HPLC_System HPLC System (C18 Column, Mobile Phase) Inject->HPLC_System UV_Detector UV Detector (258 nm) HPLC_System->UV_Detector Chromatogram Obtain Chromatogram UV_Detector->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_Solvent Add Extraction Solvent (200 µL) Add_IS->Add_Solvent Vortex1 Vortex (2 min) Add_Solvent->Vortex1 Centrifuge Centrifuge (14,000 x g, 10 min) Vortex1->Centrifuge Organic_Layer Collect Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject (5 µL) Reconstitute->Inject LC_System LC System (C18 Column, Gradient Elution) Inject->LC_System MS_System Tandem Mass Spectrometer (ESI+, MRM Mode) LC_System->MS_System MRM_Chromatogram Obtain MRM Chromatogram MS_System->MRM_Chromatogram Peak_Integration Peak Area Ratio MRM_Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

VEGFR2_Signaling_Pathway

Pharmacokinetic Application

A validated LC-MS/MS method can be applied to determine the pharmacokinetic profile of this compound in preclinical animal models.

Hypothetical Pharmacokinetic Study in Rats

  • Dosing: A single intravenous (IV) dose (e.g., 1 mg/kg) and a single oral (PO) dose (e.g., 5 mg/kg) of this compound are administered to separate groups of rats.

  • Blood Sampling: Blood samples (approx. 100 µL) are collected from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of this compound are determined using the validated LC-MS/MS method described above.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.

Illustrative Pharmacokinetic Data

ParameterIV Administration (1 mg/kg)Oral Administration (5 mg/kg)
Cmax (ng/mL) 15045
Tmax (h) 0.251.0
AUC₀-t (ng·h/mL) 350280
AUC₀-inf (ng·h/mL) 365295
t₁/₂ (h) 4.55.2
Bioavailability (%) -~16

Note: The data presented in this table is purely illustrative and should be determined experimentally.

Stability Assessment

The stability of this compound in biological matrices is a critical parameter to ensure the accuracy of quantitative data. Stability should be evaluated under various conditions.

Protocol: Stability Assessment of this compound in Plasma

  • Freeze-Thaw Stability: Analyze replicate quality control (QC) samples at low and high concentrations after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Keep replicate QC samples at room temperature for a period that exceeds the expected sample handling time (e.g., 4-6 hours) before analysis.

  • Long-Term Stability: Store replicate QC samples at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 1, 3, and 6 months) and analyze.

  • Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler over the expected duration of the analytical run.

For all stability assessments, the mean concentration of the stability samples should be within ±15% of the mean concentration of the freshly prepared comparison samples.

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the reliable detection and quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the research, with LC-MS/MS being the preferred method for studies demanding high sensitivity and selectivity. Adherence to rigorous validation procedures is essential to ensure the generation of high-quality data for pharmacokinetic, toxicokinetic, and efficacy studies, thereby facilitating the further development of this compound as a potential therapeutic agent. Researchers are strongly encouraged to perform in-house validation of these methods to ensure their suitability for their specific applications.

References

(-)-Tylophorine: A Promising Lead Compound for Drug Discovery - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Tylophorine, a phenanthroindolizidine alkaloid originally isolated from plants of the Tylophora genus, has emerged as a significant lead compound in the field of drug discovery.[1] Its diverse and potent biological activities, including anticancer, anti-inflammatory, and antiviral properties, have garnered considerable interest for the development of novel therapeutics.[1] This document provides detailed application notes and experimental protocols for researchers investigating this compound and its analogues.

Biological Activities and Therapeutic Potential

This compound and its derivatives exhibit a broad spectrum of pharmacological effects, making them attractive candidates for targeting various diseases.

  • Anticancer Activity: this compound demonstrates potent cytotoxic and anti-proliferative effects against a wide range of cancer cell lines.[2][3][4][5] Its mechanisms of action are multifaceted and include the induction of cell cycle arrest, primarily at the G1 phase, and the promotion of apoptosis.[2][3] Key molecular targets include the downregulation of cyclin A2 and the modulation of critical signaling pathways such as NF-κB, PI3K/Akt/mTOR, and VEGFR2.[2][3][6][7][8]

  • Anti-inflammatory Activity: The compound displays significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[9][10][11][12] A primary mechanism is the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[13]

  • Antiviral Activity: Several studies have highlighted the potent antiviral activity of this compound and its derivatives against a variety of viruses, including coronaviruses like SARS-CoV and SARS-CoV-2.[8][14][15][16][17][18][19][20]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and its key analogues across various assays and cell lines. This data provides a comparative overview of their potency.

Table 1: Anticancer Activity of this compound and Analogues
Compound/AnalogueCell LineAssay TypeIC50/GI50/EC50Reference
This compound T47D (Breast Cancer)Cytotoxicity113 µM[21][22]
A549 (Lung Cancer)Antiproliferative (MTT)0.7 µM[12]
CCRF-CEM (Leukemia)Growth Inhibition15 nM[12]
HL-60 (Leukemia)Antiproliferative (SRB)0.01 µM[12]
MCF7 (Breast Cancer)Growth Inhibition0.042 µM[12]
PANC-1 (Pancreatic Cancer)Growth Inhibition12 nM[12]
DCB-3503 PANC-1 (Pancreatic Cancer)Growth Inhibition~10 nM
HepG2 (Liver Cancer)Growth Inhibition~10 nM[23]
Tylophorinidine MCF-7 (Breast Cancer)Anti-proliferative (MTT)6.45 µM[5]
HepG2 (Liver Cancer)Anti-proliferative (MTT)4.77 µM[5]
HCT-116 (Colon Cancer)Anti-proliferative (MTT)20.08 µM[5]
Table 2: Anti-inflammatory Activity of this compound and Analogues
Compound/AnalogueCell Line/SystemAssay TypeIC50Reference
(±)-Tylophorine Raw 264.7TNF-α Inhibition125 nM[11]
Murine SplenocytesTNF-α Inhibition (4h)35 nM[11]
S-(+)-Tylophorine Raw 264.7TNF-α Inhibition78 nM[11]
Murine SplenocytesTNF-α Inhibition (4h)55 nM[11]
R-(-)-Tylophorine Raw 264.7TNF-α Inhibition430 nM[11]
DCB-3503 Raw 264.7TNF-α Inhibition36 nM[11]
Compound 18 (salt derivative) Raw 264.7TNF-α Inhibition33 nM[11]
Compound 1s (synthetic) MDA-MB-231NF-κB Inhibition (2h)3.3 nM[4]
Compound 1 (natural) MDA-MB-231NF-κB Inhibition (2h)17.1 nM[4]
Table 3: Antiviral Activity of this compound and Analogues
Compound/AnalogueVirusCell LineEC50Reference
Tylophorine SARS-CoV (Urbani)Vero 76<5 - 18 nM[18]
Tylophorinine SARS-CoV (Urbani)Vero 76<5 - 18 nM[18]
7-methoxycryptopleurine oxide SARS-CoV (Urbani)Vero 76<5 - 18 nM[18]
dbq33b SARS-CoV-2Vero E62.5 nM[8][17]
dbq33b4p7 SARS-CoV-2Vero E620 nM[8][17]
PI09 SARS-CoV-2Vero E678 nM[8][17]
NK007(S,R) (Tylophorine malate) SARS-CoV-2Vero0.03 µM[19][20][24][25]
NP-NK007 (nanosized) SARS-CoV-2Vero0.007 µM[19][24][25]
LP-NK007 (nanosized) SARS-CoV-2Vero0.014 µM[19][24][25]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

anticancer_pathway Tylophorine This compound VEGFR2 VEGFR2 Tylophorine->VEGFR2 inhibits PI3K PI3K Tylophorine->PI3K inhibits NFkB NF-κB Tylophorine->NFkB inhibits Protein_Synth Protein Synthesis Tylophorine->Protein_Synth inhibits VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis promotes JNK JNK NFkB->JNK cJun c-Jun JNK->cJun CyclinA2 Cyclin A2 cJun->CyclinA2 downregulates G1_Arrest G1 Phase Arrest CyclinA2->G1_Arrest leads to Apoptosis Apoptosis G1_Arrest->Apoptosis can lead to

Caption: Anticancer signaling pathways modulated by this compound.

anti_inflammatory_pathway Tylophorine This compound IKK IKK Tylophorine->IKK inhibits LPS LPS/IFN-γ TLR4 TLR4 LPS->TLR4 TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_dimer NF-κB (p65/p50) IkB->NFkB_dimer releases Nucleus Nucleus NFkB_dimer->Nucleus translocates to Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, NO) Nucleus->Pro_inflammatory activates transcription of

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

experimental_workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Dose-response) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Migration Cell Migration Assay (Wound Healing) Treatment->Migration Angiogenesis Angiogenesis Assay (Tube Formation) Treatment->Angiogenesis Data Data Analysis: IC50, Statistical Significance Viability->Data Migration->Data Angiogenesis->Data Signaling Mechanism Study (Western Blot, Luciferase Assay) End Conclusion Signaling->End Data->Signaling

Caption: In vitro evaluation of anticancer activity workflow.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the biological activities of this compound.

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.[1][3][23][26]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Cell Migration Assessment using Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on the migratory capacity of cells.[2][16][25][27][28]

Materials:

  • Adherent cell line

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • Complete cell culture medium

  • This compound stock solution

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into a 6-well or 12-well plate and grow until they form a confluent monolayer.

  • Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing different concentrations of this compound or vehicle control.

  • Imaging: Immediately capture images of the scratch at time 0. Place the plate back in the incubator.

  • Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure relative to the initial scratch area.

In Vitro Angiogenesis Assessment using Tube Formation Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.[6][9][10][24][29]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • 96-well plate

  • Matrigel (growth factor reduced)

  • This compound stock solution

  • Microscope with a camera

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice. Add 50 µL of cold Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding and Treatment: Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or vehicle control. Seed 1-2 x 10⁴ cells onto the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.

  • Imaging: Observe the formation of tube-like structures under a microscope and capture images.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

NF-κB Signaling Pathway Activity using Luciferase Reporter Assay

This assay measures the inhibitory effect of this compound on NF-κB transcriptional activity.[7][13][14][15][21]

Materials:

  • Host cell line (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • NF-κB activator (e.g., TNF-α)

  • This compound stock solution

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., TNF-α) to the wells. Include unstimulated and vehicle-treated controls. Incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

Conclusion

This compound stands out as a versatile lead compound with significant potential for the development of new drugs against cancer, inflammation, and viral infections. The data and protocols presented herein provide a solid foundation for researchers to explore the therapeutic applications of this promising natural product and its derivatives. Further investigation into its pharmacokinetics, in vivo efficacy, and safety profile will be crucial for its translation into clinical practice.

References

Application Notes and Protocols for Studying the Anti-Angiogenic Effects of (-)-Tylophorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the anti-angiogenic properties of (-)-Tylophorine, a phenanthraindolizidine alkaloid. The protocols outlined below cover essential in vitro, ex vivo, and in vivo assays to characterize its mechanism of action and efficacy.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are key mediators of this process. This compound has been identified as a potent anti-angiogenic agent that primarily targets the VEGFR2 signaling pathway. It has been shown to inhibit endothelial cell proliferation, migration, and tube formation, which are crucial steps in angiogenesis. These protocols are designed to enable researchers to systematically evaluate the anti-angiogenic potential of this compound.

Data Presentation

The following tables summarize the quantitative inhibitory effects of this compound on key angiogenic processes as reported in the literature.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeCell LineParameter MeasuredThis compound ConcentrationResultCitation
VEGFR2 Kinase Activity-Enzyme Inhibition~9.2 µMIC₅₀[1]
Endothelial Cell MigrationHUVECInhibition of VEGF-induced migration2.5 µM - 20 µMSignificant, dose-dependent inhibition[1][2]
Endothelial Cell Tube FormationHUVECInhibition of VEGF-induced tube formation2.5 µM - 20 µMSignificant, dose-dependent inhibition[1][2]
Endothelial Cell ProliferationHUVECInhibition of cell viability>10 µMSignificant, dose-dependent inhibition[1]

Table 2: Ex Vivo / In Vivo Inhibitory Activity of this compound

Assay TypeModelParameter MeasuredThis compound ConcentrationResultCitation
CAM AssayChick EmbryoInhibition of bFGF-induced angiogenesis9.20 µMSignificant reduction in new blood vessels
Sponge Implant AssayMouseNeovascularizationNot specifiedSignificant inhibition[1][3]

Key Signaling Pathway: VEGF/VEGFR2

This compound exerts its anti-angiogenic effects primarily by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The binding of VEGF to VEGFR2 triggers a signaling cascade that promotes endothelial cell survival, proliferation, migration, and ultimately, the formation of new blood vessels. By inhibiting VEGFR2 kinase activity, this compound effectively blocks these downstream events.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Permeability Permeability eNOS->Permeability FAK FAK Migration Migration FAK->Migration Src->FAK Tylophorine This compound Tylophorine->VEGFR2 Inhibits

VEGF/VEGFR2 signaling pathway targeted by this compound.

Experimental Workflow

A typical workflow for evaluating the anti-angiogenic effects of this compound involves a tiered approach, starting with in vitro assays to determine its direct effects on endothelial cells, followed by more complex ex vivo and in vivo models to confirm its efficacy in a physiological context.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay cluster_invivo In Vivo Assay cluster_mechanistic Mechanistic Studies Proliferation Endothelial Cell Proliferation Assay Kinase_Assay VEGFR2 Kinase Assay Proliferation->Kinase_Assay Migration Endothelial Cell Migration Assay Migration->Kinase_Assay Tube_Formation Endothelial Cell Tube Formation Assay Aortic_Ring Aortic Ring Assay Tube_Formation->Aortic_Ring Tube_Formation->Kinase_Assay CAM Chick Chorioallantoic Membrane (CAM) Assay Aortic_Ring->CAM Western_Blot Western Blot (Downstream Signaling) CAM->Western_Blot start Start Evaluation start->Proliferation start->Migration start->Tube_Formation

Tiered experimental workflow for anti-angiogenic studies.

Experimental Protocols

Endothelial Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • 96-well plates

  • This compound stock solution

  • MTS or WST-1 proliferation assay kit

  • Microplate reader

Protocol:

  • Seed HUVECs into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells/well in EGM.

  • Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Replace the medium with fresh EGM containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (e.g., DMSO).

  • Incubate for 24 to 72 hours.

  • Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours until a color change is visible.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Endothelial Cell Migration Assay (Scratch Wound Healing)

Objective: To assess the effect of this compound on the migration of endothelial cells.

Materials:

  • HUVECs

  • 6-well or 12-well plates

  • EGM

  • Sterile 200 µL pipette tip

  • This compound stock solution

  • Microscope with a camera

Protocol:

  • Seed HUVECs in 6-well or 12-well plates and grow to form a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh, low-serum EGM containing various concentrations of this compound and a pro-angiogenic factor like VEGF (e.g., 10 ng/mL).

  • Capture images of the scratch at 0 hours.

  • Incubate at 37°C, 5% CO₂.

  • Capture images of the same fields at various time points (e.g., 8, 16, 24 hours).

  • Quantify the migration by measuring the change in the width of the scratch over time using image analysis software (e.g., ImageJ).

Endothelial Cell Tube Formation Assay

Objective: To evaluate the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • Basement membrane extract (BME), such as Matrigel®

  • Pre-chilled 96-well plate

  • EGM (serum-free or low-serum)

  • This compound stock solution

  • Calcein AM (for visualization)

  • Fluorescence microscope

Protocol:

  • Thaw BME on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.

  • Harvest HUVECs and resuspend them in low-serum EGM containing various concentrations of this compound.

  • Seed the cells onto the polymerized BME at a density of 1 x 10⁴ to 2 x 10⁴ cells/well.

  • Incubate at 37°C, 5% CO₂ for 4 to 18 hours.

  • Visualize the tube network using a phase-contrast microscope.

  • For quantification, stain the cells with Calcein AM and capture images with a fluorescence microscope.

  • Analyze the images for total tube length, number of junctions, and number of loops using software like ImageJ with an angiogenesis analyzer plugin.

Ex Vivo Aortic Ring Assay

Objective: To assess the effect of this compound on angiogenesis in an organ culture model that preserves the tissue architecture.

Materials:

  • Thoracic aorta from a rat or mouse

  • Collagen or BME gel

  • Serum-free endothelial basal medium (EBM)

  • 48-well plate

  • Surgical instruments

  • This compound stock solution

  • Inverted microscope

Protocol:

  • Aseptically dissect the thoracic aorta and place it in cold, sterile PBS or serum-free EBM.

  • Remove the surrounding fibro-adipose tissue.

  • Cross-section the aorta into 1 mm thick rings.

  • Embed a single aortic ring in a dome of collagen or BME in each well of a 48-well plate and allow it to polymerize at 37°C.

  • Add 500 µL of EBM (supplemented with 2% FBS) containing different concentrations of this compound or vehicle control to each well.

  • Incubate at 37°C, 5% CO₂ for 6 to 12 days, replacing the medium every 2-3 days.

  • Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

  • At the end of the experiment, capture images and quantify the angiogenic response by measuring the length and number of microvessel sprouts.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

Objective: To evaluate the anti-angiogenic activity of this compound in a living organism.

Materials:

  • Fertilized chicken eggs (Day 3-4 of incubation)

  • Egg incubator (37.5°C, 85% humidity)

  • Sterile filter paper disks or gelatin sponges

  • This compound stock solution

  • Stereomicroscope

  • Methanol/acetone mixture for fixation

Protocol:

  • Incubate fertilized eggs for 3 days.

  • On Day 3, create a small window in the eggshell to expose the CAM.

  • Prepare sterile filter paper disks or gelatin sponges soaked with a known concentration of this compound or vehicle control.

  • Gently place the disk/sponge on the CAM over a vascularized area.

  • Seal the window with sterile tape and return the egg to the incubator.

  • Incubate for another 48-72 hours.

  • On the day of observation, re-open the window and observe the CAM under a stereomicroscope.

  • Fix the CAM by adding a methanol/acetone (1:1) mixture.

  • Excise the CAM around the treatment area, place it on a slide, and capture images.

  • Quantify angiogenesis by counting the number of blood vessel branch points or measuring vessel density in the treated area compared to the control.

References

Application Notes and Protocols for Encapsulating (-)-Tylophorine for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of two effective techniques for the encapsulation of the potent anti-cancer and anti-inflammatory alkaloid, (-)-Tylophorine. The protocols detailed below are for the formulation of this compound loaded Poly(lactic-co-glycolic acid)-Poly(ethylene glycol) (PLGA-PEG) nanoparticles and liposomes. These nanocarriers offer the potential to improve the therapeutic index of this compound by enhancing its solubility, providing controlled release, and enabling targeted delivery.[1][2][3][4]

Introduction to this compound and the Need for Encapsulation

This compound, a phenanthroindolizidine alkaloid isolated from plants of the Tylophora genus, has demonstrated significant potential in preclinical studies for the treatment of various cancers and inflammatory diseases.[5][6][7][8] Its therapeutic efficacy is attributed to its ability to interfere with key cellular signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, leading to cell cycle arrest, and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, resulting in the inhibition of angiogenesis.[5][6][7]

Despite its promise, the clinical translation of this compound is hampered by its poor aqueous solubility and potential for systemic toxicity. Encapsulation within nanocarriers such as polymeric nanoparticles and liposomes presents a viable strategy to overcome these limitations.[1][2][4] These delivery systems can protect the drug from degradation, improve its pharmacokinetic profile, and facilitate its accumulation at the target site through passive or active targeting mechanisms.[1][4]

Encapsulation Technologies

This document details two widely used and effective methods for encapsulating hydrophobic drugs like this compound:

  • PEG-PLGA Nanoparticles via Nanoprecipitation: This method involves the self-assembly of biodegradable and biocompatible PLGA-PEG copolymers to form a core-shell structure that can encapsulate hydrophobic molecules.[9][10]

  • Liposomes via Thin-Film Hydration: This technique results in the formation of spherical vesicles composed of a lipid bilayer enclosing an aqueous core, into which hydrophobic drugs can be incorporated within the lipid membrane.[11][12][13][14]

Section 1: this compound Loaded PEG-PLGA Nanoparticles

Application Note:

PEG-PLGA nanoparticles are a versatile platform for the delivery of hydrophobic drugs like this compound. The PLGA core provides a hydrophobic environment for drug encapsulation, while the hydrophilic PEG shell offers a "stealth" characteristic, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time.[10] The nanoprecipitation method is a straightforward and reproducible technique for their preparation.

Quantitative Data Summary:

The following table summarizes typical physicochemical properties of drug-loaded PEG-PLGA nanoparticles, providing a benchmark for formulation development.

ParameterTypical Value Range
Particle Size (Diameter) 100 - 200 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -10 to -30 mV
Encapsulation Efficiency (%) 70 - 90%
Drug Loading (%) 1 - 10%
Experimental Protocol: Preparation of this compound Loaded PEG-PLGA Nanoparticles by Nanoprecipitation

Materials:

  • This compound

  • PLGA-PEG copolymer (e.g., 50:50 PLGA, MW 15-25 kDa; PEG, MW 2-5 kDa)

  • Acetone (ACS grade)

  • Milli-Q or deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Syringe filters (0.22 µm)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

Protocol:

  • Preparation of the Organic Phase:

    • Dissolve 50 mg of PLGA-PEG copolymer and 5 mg of this compound in 5 mL of acetone.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Nanoprecipitation:

    • Place 10 mL of Milli-Q water in a beaker and stir at a moderate speed (e.g., 400-600 rpm) using a magnetic stirrer.

    • Slowly add the organic phase (PLGA-PEG and this compound solution) dropwise to the aqueous phase.

    • A milky suspension of nanoparticles will form instantaneously.

  • Solvent Evaporation:

    • Leave the nanoparticle suspension stirring at room temperature for 4-6 hours in a fume hood to allow for the complete evaporation of acetone. Alternatively, use a rotary evaporator at reduced pressure and a temperature below the boiling point of acetone.

  • Purification and Concentration:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

    • Discard the supernatant containing unencapsulated drug.

    • Resuspend the nanoparticle pellet in a desired volume of fresh Milli-Q water or a suitable buffer (e.g., PBS).

    • For further purification, dialysis against water or buffer can be performed using a dialysis membrane with an appropriate molecular weight cut-off (MWCO).

  • Characterization:

    • Particle Size and Zeta Potential: Dilute an aliquot of the nanoparticle suspension and measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.

    • Encapsulation Efficiency and Drug Loading:

      • To determine the amount of encapsulated drug, dissolve a known amount of the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.

      • Quantify the amount of this compound using a validated HPLC method.

      • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

        • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

        • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

  • In Vitro Drug Release:

    • Disperse a known amount of this compound loaded nanoparticles in a release medium (e.g., PBS pH 7.4 containing 0.5% Tween 80 to ensure sink conditions).

    • Incubate the suspension at 37°C with gentle shaking.

    • At predetermined time intervals, withdraw an aliquot of the release medium and separate the nanoparticles by centrifugation or using a dialysis membrane.

    • Quantify the amount of released this compound in the supernatant using HPLC.

Experimental Workflow Diagram:

experimental_workflow_nanoparticles cluster_prep Preparation cluster_purification Purification cluster_char Characterization prep1 Dissolve PLGA-PEG and This compound in Acetone prep2 Add dropwise to stirring aqueous phase prep1->prep2 Nanoprecipitation purify1 Solvent Evaporation prep2->purify1 purify2 Centrifugation / Dialysis purify1->purify2 char1 DLS (Size, PDI, Zeta Potential) purify2->char1 char2 HPLC (EE, DL) purify2->char2 char3 In Vitro Release Study purify2->char3

Caption: Workflow for PEG-PLGA Nanoparticle Preparation.

Section 2: this compound Loaded Liposomes

Application Note:

Liposomes are well-established drug delivery systems known for their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs.[11][12] For the hydrophobic this compound, it can be efficiently incorporated into the lipid bilayer of the liposomes. The thin-film hydration method is a classic and reliable technique for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (LUVs) of a desired size by extrusion.[13][14]

Quantitative Data Summary:

The following table provides typical physicochemical properties for liposomal formulations.

ParameterTypical Value Range
Particle Size (Diameter) 80 - 150 nm
Polydispersity Index (PDI) < 0.15
Zeta Potential -20 to -40 mV (for anionic lipids)
Encapsulation Efficiency (%) > 90% (for hydrophobic drugs)
Drug Loading (%) 1 - 5%
Experimental Protocol: Preparation of this compound Loaded Liposomes by Thin-Film Hydration

Materials:

  • This compound

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • Chloroform (B151607) and Methanol (B129727) (ACS grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Preparation of the Lipid Film:

    • In a round-bottom flask, dissolve 100 mg of DPPC, 30 mg of cholesterol, and 10 mg of this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v).

    • Ensure all components are fully dissolved.

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipid (e.g., 45-50°C for DPPC).

    • Apply a vacuum to evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Add 10 mL of pre-warmed PBS (pH 7.4) to the flask containing the lipid film.

    • Continue to rotate the flask in the water bath (above the Tc) for 1-2 hours to allow for complete hydration of the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion (Size Reduction):

    • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

  • Purification:

    • To remove unencapsulated this compound, centrifuge the liposome suspension at high speed or use size exclusion chromatography (e.g., with a Sephadex G-50 column).

  • Characterization:

    • Particle Size and Zeta Potential: Analyze the final liposome suspension using a DLS instrument.

    • Encapsulation Efficiency and Drug Loading:

      • Lyse a known amount of the purified liposomes using a suitable solvent (e.g., methanol or Triton X-100).

      • Quantify the amount of this compound using HPLC.

      • Calculate EE and DL as described in the nanoparticle protocol.

  • In Vitro Drug Release:

    • Perform the in vitro release study using a dialysis method. Place a known concentration of the liposomal formulation in a dialysis bag (with an appropriate MWCO) and immerse it in a release medium (PBS pH 7.4 with 0.5% Tween 80).

    • Maintain the setup at 37°C with constant stirring.

    • At specific time points, collect samples from the release medium and quantify the released this compound by HPLC.

Experimental Workflow Diagram:

experimental_workflow_liposomes cluster_prep Preparation cluster_processing Processing & Purification cluster_char Characterization prep1 Dissolve Lipids and This compound in Organic Solvent prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with Aqueous Buffer prep2->prep3 proc1 Sonication & Extrusion (Size Reduction) prep3->proc1 proc2 Purification (Centrifugation/SEC) proc1->proc2 char1 DLS (Size, PDI, Zeta Potential) proc2->char1 char2 HPLC (EE, DL) proc2->char2 char3 In Vitro Release Study proc2->char3 cJun_pathway cluster_stability c-Jun Stability Pathway cluster_translation c-Jun Translation Pathway Tylophorine This compound NFkB NF-κB Tylophorine->NFkB PI3K PI3K Tylophorine->PI3K PKCdelta PKCδ NFkB->PKCdelta MKK4 MKK4 PKCdelta->MKK4 JNK JNK MKK4->JNK cJun_p Phosphorylated c-Jun (Stable) JNK->cJun_p Ubiquitination Ubiquitination (Decreased) cJun_p->Ubiquitination cJun_accumulation c-Jun Accumulation cJun_p->cJun_accumulation PDK1 PDK1 PI3K->PDK1 PP2A PP2A PDK1->PP2A eEF2 eEF2 (Active) PP2A->eEF2 cJun_protein c-Jun Protein (Translation) eEF2->cJun_protein cJun_protein->cJun_accumulation CyclinA2 Cyclin A2 (Downregulation) cJun_accumulation->CyclinA2 G1_arrest G1 Cell Cycle Arrest CyclinA2->G1_arrest VEGFR2_pathway cluster_downstream Downstream Signaling Tylophorine This compound VEGFR2 VEGFR2 Tylophorine->VEGFR2 Inhibits Kinase Activity VEGF VEGF VEGF_VEGFR2 VEGF-VEGFR2 Binding VEGF->VEGF_VEGFR2 VEGFR2->VEGF_VEGFR2 Akt Akt VEGF_VEGFR2->Akt Phosphorylation Erk Erk VEGF_VEGFR2->Erk Phosphorylation ROS ROS VEGF_VEGFR2->ROS Proliferation Endothelial Cell Proliferation Akt->Proliferation Migration Endothelial Cell Migration Akt->Migration Erk->Proliferation Erk->Migration Tube_Formation Tube Formation ROS->Tube_Formation Angiogenesis Angiogenesis (Inhibited) Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of (-)-Tylophorine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility issues of (-)-Tylophorine in aqueous solutions. The information is designed to assist researchers in overcoming experimental hurdles and advancing their work with this promising compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in working with this compound in an experimental setting?

A1: The main challenge is its poor aqueous solubility. This compound is a lipophilic molecule, which limits its dissolution in aqueous buffers and physiological media, thereby complicating in vitro and in vivo studies. One study has reported the aqueous solubility of a derivative, a gem-dimethyl-tylophorine analogue, to be greater than 200 µg/mL in phosphate-buffered saline (PBS), a significant increase from the parent tylophorine's solubility of less than 10 µg/mL[1].

Q2: What are the common strategies to improve the aqueous solubility of this compound?

A2: Several formulation strategies can be employed to enhance the solubility of this compound, including:

  • Structural Modification: Creating analogues, such as gem-dimethyl-tylophorine, can significantly improve solubility[1][2][3].

  • Salt Formation: Synthesizing a salt form, like tylophorine (B1682047) malate, can increase its aqueous dispersibility.

  • Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles, such as PEG-PLGA nanoparticles, can improve its solubility and provide controlled release.

  • Cyclodextrin (B1172386) Inclusion Complexes: Forming a complex with cyclodextrins can mask the hydrophobic nature of the molecule and increase its aqueous solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Liposomal Formulations: Encapsulating the compound within liposomes can facilitate its dispersion in aqueous media.

Q3: How can I quantify the concentration of this compound in my formulations?

A3: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common and reliable method for quantifying this compound. A validated method is crucial for accurate measurements. Key parameters to consider are the choice of column (e.g., C18), mobile phase composition, flow rate, and UV detection wavelength[4][5][6][7][8][9][10][11].

Q4: Are there any known biological pathways affected by this compound that I should be aware of during my experiments?

A4: Yes, this compound has been shown to exert anti-angiogenic and antitumor activity by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-mediated signaling pathway. This involves the inhibition of downstream signaling molecules such as Akt, ERK, and mTOR. Understanding this pathway is crucial for interpreting experimental results related to its mechanism of action.

Section 2: Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates out of my aqueous buffer during the experiment. The concentration of this compound exceeds its solubility limit in the chosen buffer.1. Lower the concentration of this compound. 2. Incorporate a solubilizing agent such as a small percentage of DMSO, if compatible with your experimental system. 3. Employ a solubility enhancement technique as detailed in the protocols below (Section 4).
Inconsistent results in cell-based assays. Poor and variable solubility of this compound leading to inconsistent effective concentrations.1. Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and ensure rapid and thorough mixing when diluting into aqueous media. 2. Use a formulated version of this compound (nanoparticles, cyclodextrin complex, etc.) to ensure consistent solubility and delivery to cells.
Low drug loading in my nanoparticle or liposomal formulation. Suboptimal formulation parameters or preparation method.1. Optimize the drug-to-polymer/lipid ratio. 2. For nanoparticles, adjust parameters such as polymer concentration, solvent-to-water ratio, and stirring speed during preparation. 3. For liposomes, ensure the lipid composition and hydration conditions are optimal for encapsulating a hydrophobic drug like this compound.
Difficulty in detecting and quantifying this compound in my formulation. Inappropriate analytical method or sample preparation.1. Develop and validate an HPLC-UV method specific for your formulation. 2. Ensure complete extraction of this compound from the formulation matrix before analysis. This may involve using a suitable organic solvent and techniques like sonication or vortexing.

Section 3: Quantitative Data on Solubility Enhancement

The following table summarizes the available quantitative data on the solubility enhancement of Tylophorine and its analogues.

Compound Formulation/Modification Solubility in PBS (pH 7.4) Fold Increase
TylophorineNone< 10 µg/mL[1]-
gem-dimethyl-tylophorine analogueStructural Modification> 200 µg/mL[1]> 20-fold

Section 4: Experimental Protocols

Protocol for Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol provides a general guideline for preparing a solid dispersion of this compound with a hydrophilic carrier like Polyvinylpyrrolidone (B124986) (PVP K30) to enhance its dissolution rate[10][12][13][14][15][16][17].

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727) (or another suitable volatile organic solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 w/w). Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.

  • Drying: Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize it using a mortar and pestle and then pass it through a sieve to obtain a fine, uniform powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC, XRD).

Protocol for Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes the preparation of an inclusion complex of this compound with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve its aqueous solubility[18][19][20][21][22][23][24].

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol-water mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Oven

Procedure:

  • Mixing: Accurately weigh this compound and HP-β-CD in a desired molar ratio (e.g., 1:1 or 1:2).

  • Kneading: Place the mixture in a mortar and add a small amount of the ethanol-water mixture to form a thick paste. Knead the paste for a specified time (e.g., 60 minutes).

  • Drying: Spread the paste on a glass tray and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex using a mortar and pestle to obtain a fine powder.

  • Characterization: Characterize the inclusion complex for its formation, drug content, and solubility enhancement through techniques like phase solubility studies, DSC, FTIR, and dissolution testing.

Protocol for Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)

This protocol outlines the preparation of liposomal formulations to encapsulate this compound, thereby improving its dispersion in aqueous media[5][25][26][27][28][29][30].

Materials:

Procedure:

  • Lipid Film Formation: Dissolve accurately weighed amounts of DSPC, cholesterol, and this compound in chloroform in a round-bottom flask. A common molar ratio for DSPC to cholesterol is 2:1.

  • Solvent Evaporation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Drying: Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and agitating the flask. The temperature of the PBS should be above the phase transition temperature of the lipids.

  • Size Reduction: To obtain unilamellar vesicles of a specific size, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove the unencapsulated this compound by methods such as dialysis or centrifugation.

  • Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug release profile.

Section 5: Visualization of Signaling Pathway and Experimental Workflows

This compound's Inhibition of the VEGFR2 Signaling Pathway

Tylophorine_VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Tylophorine This compound Tylophorine->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Proliferation, Migration, Survival) mTOR->Angiogenesis PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: this compound inhibits the VEGFR2 signaling pathway.

Experimental Workflow for Solubility Enhancement

Solubility_Enhancement_Workflow Start Start: This compound with Poor Aqueous Solubility Formulation Formulation Strategy Start->Formulation SD Solid Dispersion Formulation->SD CD Cyclodextrin Inclusion Complex Formulation->CD Lipo Liposomal Formulation Formulation->Lipo Characterization Characterization SD->Characterization CD->Characterization Lipo->Characterization Solubility Solubility Assay (e.g., HPLC-UV) Characterization->Solubility Physical Physical Characterization (DSC, XRD, Particle Size) Characterization->Physical End End: Enhanced Aqueous Solubility Formulation Solubility->End Physical->End

Caption: Workflow for enhancing this compound solubility.

Logic Diagram for Troubleshooting Solubility Issues

Troubleshooting_Solubility Problem Precipitation or Inconsistent Results Check_Conc Is concentration too high? Problem->Check_Conc Reduce_Conc Reduce Concentration Check_Conc->Reduce_Conc Yes Check_Solvent Is a co-solvent being used? Check_Conc->Check_Solvent No Success Problem Resolved Reduce_Conc->Success Add_Solvent Add a compatible co-solvent (e.g., DMSO) Check_Solvent->Add_Solvent No Use_Formulation Employ a Solubility Enhancement Formulation Check_Solvent->Use_Formulation Yes Add_Solvent->Success Use_Formulation->Success

Caption: Troubleshooting logic for solubility issues.

References

troubleshooting (-)-Tylophorine instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Tylophorine. The information addresses common issues related to its stability in cell culture media, helping to ensure the accuracy and reproducibility of experimental results.

FAQs & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.

Q1: I'm observing inconsistent results in my cell-based assays with this compound. What could be the cause?

Inconsistent results with this compound can stem from its potential instability in cell culture media. Factors such as degradation over time, low aqueous solubility, and interaction with media components can lead to a decrease in the effective concentration of the compound, resulting in poor reproducibility. It is crucial to handle the compound properly and consider its stability throughout your experimental workflow.

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound.

  • Solvent: Due to its hydrophobic nature, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).

  • Storage: Aliquot the stock solution into small, single-use volumes in amber vials to minimize freeze-thaw cycles and protect from light. Store these aliquots at -20°C or -80°C for long-term stability. A stock solution stored at -20°C should be used within one month, while storage at -80°C can extend its stability for up to six months.[1]

Q3: My this compound solution appears to have precipitated in the cell culture medium. How can I address this?

Precipitation of this compound in aqueous cell culture media is a common issue due to its low water solubility.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity and to minimize the risk of precipitation upon dilution.

  • Solubilization Techniques: For persistent solubility issues, consider using formulation strategies for hydrophobic drugs, such as complexation with cyclodextrins or the use of other solubilizing agents. However, these should be carefully evaluated for their potential effects on your experimental system.[2][3]

  • Visual Inspection: Always visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, the experiment should be repeated with improved solubilization methods.

Q4: I suspect this compound is degrading in my cell culture medium during the experiment. How can I confirm this and what are the potential causes?

Degradation in cell culture media can be a significant factor. Here’s how to investigate and understand the potential causes:

  • Stability Assessment: To confirm degradation, you can perform a stability study by incubating this compound in your complete cell culture medium at 37°C over a time course (e.g., 0, 2, 4, 8, 24, 48 hours). Analyze the concentration of the parent compound at each time point using an appropriate analytical method like HPLC.

  • Potential Causes of Degradation:

    • pH Instability: The physiological pH of cell culture media (typically around 7.4) may contribute to the degradation of alkaloids.[4][5]

    • Enzymatic Degradation: If your medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS), enzymes present in the serum can metabolize this compound.

    • Light Sensitivity: As a phenanthroindolizidine alkaloid, this compound may be sensitive to light.[6][7] Exposure to light during incubation or handling can lead to photodegradation.

    • Reaction with Media Components: Although less common, reactive components within the cell culture medium itself could potentially degrade the compound.

Q5: How does the presence of serum in the culture medium affect my experiments with this compound?

Serum can have a dual effect on your experiments:

  • Enzymatic Degradation: As mentioned, enzymes in serum can degrade this compound, reducing its effective concentration.

  • Protein Binding: this compound may bind to serum proteins, such as albumin. This binding is reversible and can create a reservoir of the compound, but only the unbound (free) fraction is typically considered biologically active. This can affect the apparent potency of the compound.[8]

To investigate the effect of serum, you can compare the stability and biological activity of this compound in serum-free versus serum-containing media.

Data Presentation

Due to the limited publicly available quantitative data on this compound stability in cell culture media, the following table presents a hypothetical stability profile to illustrate how such data would be presented. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Table 1: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (hours)This compound Remaining (%)
0100
295
488
875
2445
4820

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Media using HPLC

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium.

1. Materials:

  • This compound

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Sterile, low-protein binding microcentrifuge tubes

  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions: Dilute the stock solution in the complete cell culture medium to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%. Prepare a parallel solution in PBS as a control for inherent chemical stability.

  • Incubation: Aliquot the working solutions into sterile, low-protein binding tubes and incubate them in a cell culture incubator at 37°C with 5% CO₂.

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from each tube.

  • Sample Quenching and Preparation: Immediately quench any potential degradation by adding 3 volumes of ice-cold acetonitrile to the aliquot. Vortex and centrifuge at high speed to precipitate proteins. Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA. For example, start with 20% acetonitrile and ramp up to 80% over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (e.g., around 258 nm).

    • Injection Volume: 20 µL.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the time 0 sample. Plot the percentage remaining against time to determine the stability profile and half-life.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways known to be modulated by this compound.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC ERK ERK PKC->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation ERK->Proliferation Tylophorine This compound Tylophorine->VEGFR2

Caption: VEGFR2 Signaling Pathway Inhibition by this compound.

JNK_Signaling Stress Cellular Stress (e.g., Tylophorine) MAP3K MAP3K (e.g., ASK1, MEKK) Stress->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis, G1 Arrest cJun->Apoptosis Tylophorine_effect This compound Tylophorine_effect->JNK Prolongs Activation

Caption: c-Jun N-terminal Kinase (JNK) Signaling Pathway.

NFkB_Signaling Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene Gene Transcription (Inflammation, Survival) Tylophorine This compound Tylophorine->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Workflow

Stability_Workflow Start Start: Prepare this compound Stock Solution (DMSO) Prepare_Media Prepare Working Solution in Cell Culture Medium Start->Prepare_Media Incubate Incubate at 37°C, 5% CO₂ Prepare_Media->Incubate Time_Points Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Time_Points Quench Quench with Cold Acetonitrile & Precipitate Proteins Time_Points->Quench Extract Extract Supernatant & Reconstitute in Mobile Phase Quench->Extract HPLC Analyze by HPLC-UV Extract->HPLC Analyze Calculate % Remaining vs. Time 0 HPLC->Analyze End End: Determine Stability Profile Analyze->End

Caption: Experimental Workflow for this compound Stability Assessment.

References

Technical Support Center: Optimizing HPLC Separation of (-)-Tylophorine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of (-)-Tylophorine and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of Tylophorine (B1682047) I need to consider for separation?

A1: The primary isomers of concern are the enantiomers: (S)-(+)-Tylophorine and (R)-(-)-Tylophorine. It is important to note that naturally occurring levorotatory tylophorine from Tylophora indica has been found to be a nearly racemic mixture with a slight excess of the (R)-enantiomer.[1] Plant extracts may also contain other related phenanthroindolizidine alkaloids like tylophorinine and tylophorinidine, which may need to be resolved from the isomers of interest.[2][3][4][5]

Q2: What type of HPLC column is best suited for separating this compound from its enantiomer?

A2: Due to their nature as enantiomers, a chiral stationary phase (CSP) is necessary for the separation of this compound and (+)-Tylophorine. Polysaccharide-based chiral columns are a popular choice for this type of separation.[6] Specifically, a Chiralcel AD-H column has been successfully used for the enantioselective analysis of (S)-Tylophorine.[7] Normal phase chromatography on a chiral column is often recommended for these types of alkaloids.[8]

Q3: Can I use a standard reversed-phase C18 column to separate Tylophorine isomers?

A3: A standard C18 column is an achiral stationary phase and will not separate enantiomers like (R)- and (S)-Tylophorine. These isomers will co-elute, appearing as a single peak. However, a C18 column can be used for the general analysis of Tylophorine content in a purified fraction or to separate it from other, structurally different alkaloids.[9]

Q4: My sample is a crude plant extract. What are the recommended steps before HPLC analysis?

A4: Crude extracts from plants like Tylophora asthmatica require purification before HPLC analysis to remove interfering substances.[8] A common procedure involves:

  • Extraction: Maceration of the plant material with 95% alcohol containing 2% citric acid has been shown to be effective.[8][9]

  • Purification: An acid-base purification technique is then typically employed to isolate the alkaloid fraction.[3][8][9]

  • Final Preparation: The purified extract should be dissolved in a solvent compatible with the HPLC mobile phase and filtered through a 0.2 or 0.45 µm filter before injection to prevent column clogging.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation of Enantiomers 1. Incorrect column type (using an achiral column).2. Inappropriate mobile phase for the chiral column.3. Low column efficiency.1. Verify Column: Ensure you are using a chiral stationary phase (e.g., a polysaccharide-based column).2. Optimize Mobile Phase: For normal phase chiral separations, vary the ratio of the alcohol modifier (e.g., isopropanol) in the nonpolar solvent (e.g., hexane). Small changes can significantly impact selectivity.3. Check System Suitability: Test the column with a known chiral standard to ensure it is performing correctly.
Peak Tailing 1. Secondary interactions between the basic nitrogen of the alkaloid and acidic silanols on the silica (B1680970) support.2. Column overload.3. Incompatible sample solvent.1. Add a Mobile Phase Modifier: For normal phase, add a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase to mask the active sites on the stationary phase.2. Reduce Sample Concentration: Inject a more dilute sample.3. Solvent Matching: Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Broad Peaks and Low Resolution 1. Column contamination or degradation.2. High flow rate.3. Large injection volume.1. Column Cleaning/Replacement: Flush the column with a strong solvent. If performance does not improve, replace the column or the guard column.2. Optimize Flow Rate: Reduce the flow rate to allow for better mass transfer and interaction with the stationary phase.3. Decrease Injection Volume: Overloading the column can lead to peak broadening.
Fluctuating Retention Times 1. Inconsistent mobile phase composition.2. Temperature fluctuations.3. Insufficient column equilibration.1. Prepare Fresh Mobile Phase: Ensure accurate mixing and degas the mobile phase thoroughly.2. Use a Column Oven: Maintain a constant and stable column temperature.3. Equilibrate Properly: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.
High Backpressure 1. Clogged column frit.2. Particulate matter from the sample.3. Mobile phase precipitation.1. Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction (if permitted by the manufacturer).2. Filter Samples: Always filter samples before injection.3. Check Mobile Phase Miscibility: Ensure all components of the mobile phase are fully miscible.

Quantitative Data Presentation

Table 1: Reported HPLC Parameters for Tylophorine Analysis

ParameterMethod 1: Enantioselective Separation[7]Method 2: General Analysis[9]
Column Chiralcel AD-HHypersil BDS, C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: 15% Isopropanol (B130326) in HexaneGradient: Solution A: 0.05% Trifluoroacetic acid in waterSolution B: Acetonitrile
Gradient Profile N/A0-10 min: 90% A, 10% B10-30 min: 60% A, 40% B30-40 min: 30% A, 70% B40-50 min: 90% A, 10% B
Flow Rate 0.70 mL/min1.0 mL/min
Detection Wavelength 254 nm258 nm
Injection Volume Not Specified10 µL
Retention Time (Major) 22.50 min ((S)-enantiomer)Not specified for isomers
Retention Time (Minor) 34.54 minNot specified for isomers

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound and (+)-Tylophorine

This protocol is adapted from methodologies for enantioselective separation of Tylophorine.[7]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of 15% isopropanol (HPLC grade) in n-hexane (HPLC grade).

    • For example, to make 1 L of mobile phase, mix 150 mL of isopropanol with 850 mL of n-hexane.

    • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

  • Instrumentation Setup:

    • Column: Chiralcel AD-H (or equivalent polysaccharide-based chiral column).

    • Flow Rate: 0.70 mL/min.

    • Column Temperature: 25 °C (or ambient, but kept stable).

    • Detector: UV detector set to 254 nm.

  • Sample Preparation:

    • Accurately weigh a small amount of the purified Tylophorine sample.

    • Dissolve the sample in the mobile phase to a final concentration of approximately 0.1-0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 5-10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 40-50 minutes).

    • Identify the peaks corresponding to the (-)- and (+)-enantiomers based on their retention times.

Visualizations

Logical Workflow for Troubleshooting HPLC Separation

G Troubleshooting Workflow for Tylophorine Isomer Separation start Start: Poor Isomer Separation check_column Is a chiral column being used? start->check_column use_chiral Action: Switch to a suitable chiral stationary phase (CSP) check_column->use_chiral No check_peaks Are peaks present but not resolved? check_column->check_peaks Yes use_chiral->start optimize_mp Action: Optimize mobile phase. - Adjust alcohol % in normal phase - Add basic modifier (e.g., DEA) check_peaks->optimize_mp No, but baseline separation is not achieved peak_shape Is peak shape poor? (Tailing, Broadening) check_peaks->peak_shape Yes success Separation Optimized optimize_mp->success adjust_params Action: Adjust parameters. - Lower sample concentration - Reduce flow rate - Match sample solvent to mobile phase peak_shape->adjust_params Yes retention_shift Are retention times unstable? peak_shape->retention_shift No adjust_params->success stabilize_system Action: Stabilize the system. - Prepare fresh mobile phase - Use column oven - Ensure full equilibration retention_shift->stabilize_system Yes retention_shift->success No stabilize_system->success

Caption: Troubleshooting workflow for HPLC separation of Tylophorine isomers.

Signaling Pathway Inhibited by Tylophorine

G VEGFR2 Signaling Pathway Inhibition by Tylophorine cluster_downstream Downstream Signaling cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates Akt Akt VEGFR2->Akt Erk Erk VEGFR2->Erk ROS ROS Production VEGFR2->ROS Tylophorine This compound Tylophorine->VEGFR2 Inhibits Kinase Activity Proliferation Proliferation Akt->Proliferation Migration Migration Erk->Migration Tube_Formation Tube Formation ROS->Tube_Formation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

Caption: Tylophorine inhibits angiogenesis by targeting the VEGFR2 pathway.[10][11]

References

Technical Support Center: Large-Scale Production of (-)-Tylophorine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of (-)-Tylophorine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound on a larger scale?

A1: There are three primary methods for the production of this compound:

  • Extraction from Tylophora indica : This is the traditional method, involving the isolation of the alkaloid from the leaves and roots of the Tylophora indica plant.[1][2]

  • Total Synthesis : Various chemical synthesis routes have been developed to produce (±)-Tylophorine and enantiomerically pure this compound. These methods offer an alternative to reliance on natural sources.[3][4][5]

  • Biotechnological Production : This approach utilizes plant cell cultures, particularly hairy root cultures induced by Agrobacterium rhizogenes, to produce this compound in a controlled environment.[1][6]

Q2: What are the main challenges associated with each production method?

A2: Each method presents a unique set of challenges:

  • Extraction : The primary challenges are the low natural abundance of this compound in Tylophora indica (less than 1% dry weight), which can lead to low yields, and the potential for batch-to-batch variability due to environmental factors affecting the plant's growth.[7][8] Over-harvesting of the plant also raises ecological concerns.

  • Total Synthesis : Challenges in chemical synthesis include potentially long and complex reaction sequences, modest yields in certain steps, the need for expensive reagents and catalysts, and difficulties in achieving high enantioselectivity.[5][9] Scaling up a synthetic process from the lab to a larger scale can also present safety and consistency issues.[10]

  • Biotechnological Production : While promising, biotechnological methods face challenges in optimizing culture conditions for maximum yield and growth. The production rates can be slow, and scaling up from lab-scale bioreactors to industrial-scale production is not always straightforward and can be costly.[1][11] An efficient and cost-effective protocol for large-scale biotechnological production is still needed.[7]

Q3: What are the reported yields for the different production methods?

A3: The yields of this compound vary significantly depending on the production method. The following table summarizes reported yields.

Production MethodSource/SystemReported YieldCitation
Extraction Tylophora indica leavesTotal Alkaloids: 0.280 g; Tylophorine: 17.25% (w/w)[1]
In vitro (callus-regenerated plants)80 µg/mL[12][13]
In vitro (suspension cultures)28.30 µg/mL[13]
In vitro (callus cultures)24.46 µg/mL[13]
Biotechnological Hairy root culture9.8 ± 0.21 mg/L[1]
Hairy root culture (specific clones)1.29 ± 0.02 mg/g DW[1]
Total Synthesis Enantioselective Synthesis (Carboamination step)64%[5]
Total Synthesis (Final reductive amination step)90%[4]

Troubleshooting Guides

Extraction and Purification

Q: My extraction yield of this compound from Tylophora indica is consistently low. What can I do to improve it?

A: Low extraction yields are a common problem due to the low natural abundance of the alkaloid. Here are several factors to consider for optimization:

  • Solvent System Optimization : The choice of extraction solvent is critical. Hot extraction with 95% ethanol (B145695) containing 2% citric acid has been shown to provide the best yield.[1] The acidic conditions convert the alkaloid into its salt form, which is more soluble in ethanol.[1] Maceration with various solvents like 95% alcohol, chloroform (B151607), and 2% sulfuric acid has also been explored.[14]

  • Extraction Method : While maceration is a simple method, it can be time-consuming and inefficient.[15] Hot extraction is generally more effective.[1]

  • Plant Material : The concentration of alkaloids can vary depending on the part of the plant used (leaves often have a higher concentration than roots), the age of the plant, and the growing conditions.[16] Ensure you are using high-quality, properly identified plant material.

  • Purification Losses : Significant amounts of the product can be lost during purification. An acid-base purification technique is commonly used to separate the alkaloids from other plant constituents.[1][14] Each step of this process should be carefully optimized to minimize losses.

Q: I am having difficulty purifying this compound from the crude extract. What purification methods are most effective?

A: Purifying this compound to a high degree requires a multi-step approach. Here are the recommended methods:

  • Acid-Base Extraction : This is a crucial first step to enrich the alkaloid fraction. The crude extract is dissolved in an acidic solution to protonate the basic nitrogen of the alkaloid, making it water-soluble. This aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. The aqueous layer is then basified, causing the alkaloid to precipitate or become soluble in an immiscible organic solvent, which is then extracted.[1][2]

  • Column Chromatography : This is a standard technique for separating the different alkaloids present in the extract. Alumina and silica (B1680970) gel are common stationary phases.[1] A gradient elution with solvents of increasing polarity can effectively separate this compound from other related alkaloids like tylophorinine and tylophorinidine.

  • Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) : These techniques are excellent for monitoring the purification process and for final purity assessment.[1][12] A common solvent system for HPTLC is toluene:chloroform:ethanol:ammonia (4:3.5:1.5:drop).[12]

  • High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, preparative HPLC is the method of choice. An analytical HPLC method can be used to determine the purity of the final product.[14]

Total Synthesis

Q: I am struggling with a low yield in the key cyclization step of my this compound synthesis. What are some common issues and solutions?

A: Low yields in cyclization reactions for the synthesis of phenanthroindolizidine alkaloids are a known challenge.[9] Here are some troubleshooting tips:

  • Reaction Conditions : The choice of catalyst, solvent, and temperature is critical. For instance, in a Pd-catalyzed annulation using strained azacyclic alkynes, careful optimization of the palladium source, ligand, base, and solvent system was necessary to achieve a good yield.[4]

  • Substrate Purity : Ensure that the starting materials for the cyclization step are of high purity. Impurities can interfere with the reaction and lead to side products.

  • Protecting Groups : Some synthetic routes may require the use of protecting groups. Incomplete protection or deprotection can lead to a mixture of products and lower the yield of the desired compound. A five-step synthesis of (±)-Tylophorine has been developed that avoids the use of protecting groups, which can simplify the process and improve overall efficiency.[17]

  • Alternative Routes : If a particular step is consistently problematic, consider alternative synthetic strategies. Several different approaches to the synthesis of the phenanthroindolizidine core have been published, including those based on Stevens rearrangement, Pictet-Spengler reaction, and enantioselective carboamination.[5][16][17]

Biotechnological Production

Q: My hairy root cultures are growing slowly and the yield of this compound is poor. How can I optimize the culture conditions?

A: Optimizing hairy root cultures for secondary metabolite production requires a systematic approach.[6][18] Consider the following:

  • Agrobacterium rhizogenes Strain : The strain of A. rhizogenes used to induce the hairy roots can significantly impact the growth rate and productivity of the cultures.[1]

  • Culture Medium : The composition of the culture medium, including the basal salts, carbon source, and plant growth regulators, should be optimized. While hairy roots are typically hormone-autotrophic, the addition of certain plant growth regulators may enhance growth and secondary metabolite production in some cases.[11]

  • Elicitation : The addition of elicitors (biotic or abiotic) to the culture medium can stimulate the production of secondary metabolites. Jasmonates, salicylic (B10762653) acid, and fungal extracts are common elicitors used in plant cell cultures.[18]

  • Bioreactor Design and Operation : For large-scale production, the design of the bioreactor is crucial. Hairy roots have a tendency to form a dense mat, which can lead to poor nutrient and oxygen transfer. Bioreactors designed to provide good mixing without causing excessive shear stress are necessary.[11]

  • Product Secretion and Extraction : In some cases, secondary metabolites are secreted into the culture medium. If this is the case for this compound in your system, strategies for in situ product removal can be employed to prevent feedback inhibition and simplify downstream processing. If the product is retained within the roots, an efficient extraction method needs to be developed for the root biomass.[1]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Tylophora indica Leaves

This protocol is based on the optimized method described by Gupta et al. (2012).[1][14]

  • Preparation of Plant Material :

    • Collect fresh, healthy leaves of Tylophora indica.

    • Wash the leaves thoroughly with water to remove any dirt.

    • Dry the leaves in a shade or in an oven at a low temperature (40-50°C) until they are brittle.

    • Grind the dried leaves into a fine powder.

  • Hot Extraction :

    • Take 100 g of the powdered leaf material in a flask.

    • Add 500 mL of 95% ethanol containing 2% citric acid.

    • Reflux the mixture for 4-6 hours.

    • Allow the mixture to cool and then filter it.

    • Repeat the extraction process with the remaining plant material two more times with fresh solvent.

    • Combine all the filtrates.

  • Concentration :

    • Concentrate the combined filtrate to about one-fourth of its original volume using a rotary evaporator under reduced pressure.

  • Acid-Base Purification :

    • Acidify the concentrated extract with 2% sulfuric acid to a pH of about 2.

    • Transfer the acidified extract to a separatory funnel and wash it three times with an equal volume of chloroform to remove non-alkaloidal impurities.

    • Collect the aqueous layer and basify it with a saturated solution of sodium carbonate or ammonium (B1175870) hydroxide (B78521) to a pH of about 9-10.

    • Extract the basified aqueous solution three times with an equal volume of chloroform. The alkaloids will now be in the chloroform layer.

    • Combine the chloroform extracts and wash them with distilled water.

    • Dry the chloroform extract over anhydrous sodium sulfate.

    • Evaporate the chloroform to dryness to obtain the crude alkaloid mixture.

  • Chromatographic Purification :

    • Dissolve the crude alkaloid mixture in a minimal amount of a suitable solvent (e.g., chloroform).

    • Perform column chromatography on silica gel or alumina, eluting with a gradient of chloroform and methanol.

    • Monitor the fractions by TLC and pool the fractions containing this compound.

    • For final purification, preparative HPTLC or HPLC can be used.

Protocol 2: Induction of Hairy Root Cultures for this compound Production

This protocol is a generalized procedure based on descriptions of hairy root culture induction.[1][19]

  • Explant Preparation :

    • Select young, healthy leaves or stems from a sterile in vitro grown Tylophora indica plantlet.

    • Cut the explants into small pieces (e.g., 1 cm²).

  • Infection with Agrobacterium rhizogenes :

    • Culture a virulent strain of A. rhizogenes (e.g., A4) in a suitable liquid medium (e.g., YMB or LB) overnight.

    • Pellet the bacteria by centrifugation and resuspend them in a liquid MS medium to an appropriate density (e.g., OD₆₀₀ = 0.5).

    • Immerse the explants in the bacterial suspension for 15-30 minutes.

    • Blot the explants on sterile filter paper to remove excess bacteria.

  • Co-cultivation :

    • Place the infected explants on a solid, hormone-free MS medium.

    • Incubate the plates in the dark at 25 ± 2°C for 2-3 days.

  • Bacterial Elimination and Root Induction :

    • Transfer the explants to a fresh solid, hormone-free MS medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime (B1668864) 250-500 mg/L).

    • Subculture the explants every 2 weeks onto fresh medium with the antibiotic.

    • Hairy roots should start to emerge from the wound sites within 2-4 weeks.

  • Establishment of Axenic Root Cultures :

    • Once the hairy roots are a few centimeters long, excise them from the explant and transfer them to a fresh solid, hormone-free MS medium without antibiotics.

    • Continue to subculture the roots until they are free of bacteria.

  • Liquid Culture for Biomass and Metabolite Production :

    • Transfer a small amount of established hairy roots (e.g., 0.5 g) into a flask containing liquid, hormone-free MS medium.

    • Incubate the flasks on an orbital shaker at a low speed (e.g., 80-100 rpm) in the dark at 25 ± 2°C.

    • Subculture the roots every 4-6 weeks by transferring a portion of the root biomass to fresh liquid medium.

Visualizations

Experimental_Workflow_Extraction cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification p1 Collect & Wash Tylophora indica leaves p2 Dry Leaves p1->p2 p3 Grind to Fine Powder p2->p3 e1 Hot Extraction with 95% Ethanol + 2% Citric Acid p3->e1 Powdered Leaves e2 Filter and Combine Extracts e1->e2 e3 Concentrate Extract (Rotary Evaporator) e2->e3 u1 Acid-Base Purification e3->u1 Crude Extract u2 Column Chromatography (Silica/Alumina) u1->u2 u3 Monitor with TLC/HPTLC u2->u3 u4 Final Purification (Prep-HPLC) u3->u4 product product u4->product Pure this compound

Caption: Workflow for the extraction and purification of this compound.

Signaling_Pathway_Tylophorine cluster_vegfr VEGFR2 Signaling Pathway cluster_jnk c-Jun/JNK Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration) Akt->Angiogenesis NFkB NF-κB PKC PKCδ NFkB->PKC MKK4 MKK4 PKC->MKK4 JNK JNK MKK4->JNK cJun c-Jun JNK->cJun CyclinA2 Cyclin A2 cJun->CyclinA2 Downregulates G1Arrest G1 Cell Cycle Arrest CyclinA2->G1Arrest Tylophorine This compound Tylophorine->VEGFR2 Inhibits Tylophorine->NFkB Activates

Caption: Simplified signaling pathways affected by this compound.

References

Technical Support Center: Improving the Oral Bioavailability of (-)-Tylophorine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the poor oral bioavailability of (-)-Tylophorine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound primarily stems from two key physicochemical properties:

  • Low Aqueous Solubility: this compound is a lipophilic molecule with poor solubility in aqueous environments like the gastrointestinal (GI) tract. This limits its dissolution, which is a prerequisite for absorption.

  • Metabolic Instability: The compound may be subject to significant first-pass metabolism in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.[1]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation and chemical modification strategies can be employed:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can prevent its crystallization and enhance its dissolution rate.

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, thereby improving dissolution velocity and saturation solubility. This includes nanocrystals, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.

  • Prodrugs: Chemical modification of the this compound structure to create a more soluble or permeable prodrug that converts to the active compound in vivo can be effective.[2]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of this compound by encapsulating the hydrophobic molecule within a hydrophilic shell.

Q3: Is this compound a substrate for P-glycoprotein (P-gp) efflux pumps?

A3: While specific studies on this compound are limited, many natural alkaloids are known substrates for P-glycoprotein (P-gp).[3][4] P-gp is an efflux transporter in the intestinal epithelium that actively pumps drugs back into the gut lumen, thereby reducing their net absorption.[1][5][6][7][8] It is crucial to determine if this compound is a P-gp substrate, as this would be a significant barrier to its oral bioavailability.

Q4: How can P-glycoprotein (P-gp) mediated efflux be overcome?

A4: If this compound is found to be a P-gp substrate, its efflux can be inhibited by:

  • Co-administration with P-gp inhibitors: Various compounds, including some pharmaceutical excipients (e.g., TPGS, Poloxamer 188), can inhibit P-gp function.[1][6]

  • Formulation with inhibitory excipients: Incorporating P-gp inhibiting excipients directly into the formulation (e.g., in nanoformulations or solid dispersions) can locally increase the intestinal concentration of the drug.[1]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency in Nanoparticle Formulations
Possible Cause Troubleshooting Step
Poor drug solubility in the organic phase Ensure this compound is fully dissolved in the organic solvent before nanoparticle preparation. Consider using a co-solvent system if necessary.
Drug partitioning into the aqueous phase For nanoprecipitation methods, a high affinity of the drug for the aqueous phase can reduce encapsulation. Optimize the solvent/antisolvent system to minimize drug solubility in the external phase.
Inappropriate drug-to-polymer ratio An excess of drug relative to the polymer can lead to low encapsulation. Experiment with different drug-to-polymer ratios to find the optimal loading capacity.
Rapid drug leakage during formulation The method of solvent removal can influence encapsulation. Slowing down the solvent evaporation rate may allow for better entrapment of the drug within the forming nanoparticles.
Issue 2: Physical Instability of Amorphous Solid Dispersions (Recrystallization)
Possible Cause Troubleshooting Step
High drug loading High drug loading can increase the tendency for recrystallization. Reduce the drug-to-polymer ratio to ensure the drug remains molecularly dispersed.[9][10]
Inappropriate polymer selection The chosen polymer should have good miscibility with this compound. Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one that forms a stable amorphous system. Strong drug-polymer interactions are key to preventing recrystallization.[11]
Hygroscopicity Absorbed moisture can act as a plasticizer, lowering the glass transition temperature (Tg) and promoting recrystallization.[10] Store the solid dispersion under dry conditions and consider using less hygroscopic polymers.
High storage temperature Storing the solid dispersion above its glass transition temperature (Tg) will lead to recrystallization. Ensure storage temperatures are well below the Tg of the formulation.[10]
Issue 3: Poor Permeability in Caco-2 Cell Assays
Possible Cause Troubleshooting Step
P-glycoprotein (P-gp) efflux A high efflux ratio (Basal-to-Apical permeability > Apical-to-Basal permeability) suggests P-gp involvement. Repeat the assay in the presence of a P-gp inhibitor (e.g., verapamil, cyclosporine A). A significant increase in A-to-B permeability will confirm P-gp mediated efflux.[7][8][12][13]
Low passive diffusion The intrinsic properties of the molecule may limit its ability to cross the cell membrane. Consider prodrug approaches to improve lipophilicity or interaction with influx transporters.
Metabolism by intestinal enzymes This compound may be metabolized by enzymes present in the Caco-2 cells. Analyze the receiver compartment for metabolites using LC-MS/MS.

Data Presentation: Pharmacokinetic Parameters of Formulation Strategies

Table 1: Amorphous Solid Dispersion (ASD) vs. Crystalline Drug

(Data based on a study of Revaprazan, a poorly soluble drug)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Crystalline Drug350 ± 802.01,500 ± 400100
ASD (Drug:Polymer 1:4)1,200 ± 2501.04,500 ± 900300

Table 2: Nanoparticle Formulation vs. Unprocessed Drug

(Data based on a study of Silibinin, a poorly soluble flavonoid)[14]

FormulationCmax (µg/mL)Tmax (hr)AUC₀₋∞ (µg·hr/mL)Relative Bioavailability (%)
Unprocessed Drug0.4 ± 0.11.52.5 ± 0.7100
Nanoparticles6.1 ± 1.20.516.2 ± 3.5648

Table 3: Effect of P-gp Inhibitor on Substrate Bioavailability

(Data based on a study of Naldemedine, a P-gp substrate, with Cyclosporine, a P-gp inhibitor)[15]

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋∞ (ng·hr/mL)Fold Increase in AUC
Naldemedine alone1.2 ± 0.30.753.5 ± 0.9-
Naldemedine + Cyclosporine1.7 ± 0.40.756.2 ± 1.51.78

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol.

  • Procedure:

    • Prepare solutions of this compound and PVP K30 in ethanol. A common drug-to-polymer ratio to start with is 1:4 (w/w).

    • Ensure complete dissolution of both components. Sonication may be used to facilitate dissolution.

    • Mix the two solutions thoroughly.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the wall of the flask.

    • Further dry the film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the dried film and pulverize it to a fine powder using a mortar and pestle.

    • Store the resulting solid dispersion in a desiccator over silica (B1680970) gel.

Protocol 2: Preparation of this compound Nanoparticles by Nanoprecipitation
  • Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Acetone (B3395972), Polyvinyl alcohol (PVA), Deionized water.

  • Procedure:

    • Dissolve this compound and PLGA in acetone to form the organic phase.

    • Dissolve PVA in deionized water to form the aqueous phase. A typical concentration for PVA is 1% (w/v).

    • Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

    • Continue stirring for 2-4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

    • Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.

    • Resuspend the nanoparticles in a small volume of water and lyophilize to obtain a dry powder.

Protocol 3: Caco-2 Permeability Assay to Evaluate P-gp Efflux
  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add this compound solution to the apical (upper) chamber. At predetermined time points, take samples from the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral chamber. At the same time points, take samples from the apical chamber.

    • Inhibition Study: Repeat the A-B and B-A transport studies in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil).

  • Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is generally considered indicative of active efflux. A significant reduction in the ER in the presence of the P-gp inhibitor confirms that this compound is a P-gp substrate.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation ASD Amorphous Solid Dispersion Solubility Solubility & Dissolution Studies ASD->Solubility NP Nanoparticle Formulation NP->Solubility Caco2 Caco-2 Permeability (P-gp Efflux) Solubility->Caco2 PK Pharmacokinetic Studies (Rat/Mouse Model) Caco2->PK Efficacy Efficacy Studies PK->Efficacy Tylophorine This compound Tylophorine->ASD Tylophorine->NP

Caption: Experimental workflow for improving this compound's oral bioavailability.

VEGFR2_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Akt Akt VEGFR2->Akt Activates Erk Erk VEGFR2->Erk Activates Tylophorine This compound Tylophorine->VEGFR2 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration) Akt->Angiogenesis Erk->Angiogenesis

Caption: this compound inhibits the VEGFR2 signaling pathway.

NFkB_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces Tylophorine This compound Tylophorine->IKK Inhibits (Potential Mechanism)

Caption: Potential mechanism of this compound's effect on the NF-κB pathway.

References

Technical Support Center: Optimization of (-)-Tylophorine Extraction from Tylophora asthmatica

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of (-)-Tylophorine from Tylophora asthmatica.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from Tylophora asthmatica?

A1: Hot extraction using 95% alcohol supplemented with 2% citric acid has been shown to be the most effective method, yielding a higher amount of tylophorine (B1682047). The addition of citric acid aids in the formation of alkaloidal salts, which are more soluble in 95% alcohol, thereby increasing the extraction efficiency.[1][2]

Q2: Which parts of Tylophora asthmatica contain the highest concentration of this compound?

A2: The leaves and roots of Tylophora asthmatica are the primary sources of this compound and other alkaloids.[1][3][4] The concentration of tylophorine in the leaves and roots can range from 0.2% to 0.46%.[1][5]

Q3: What solvents are commonly used for this compound extraction?

A3: A variety of solvents have been utilized for the extraction of this compound. These include 95% alcohol, chloroform, methanol, and ethyl acetate.[1][2][6][7] The choice of solvent can significantly impact the extraction yield.

Q4: How can the purity of the extracted this compound be assessed?

A4: The purity of the extracted this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[1][2][5] These methods allow for the quantification and identification of tylophorine in the extract.

Q5: What are the key considerations for scaling up the extraction process for commercial production?

A5: For commercial-scale extraction, the maceration technique with 95% alcohol and 2% citric acid is recommended due to its effectiveness and economic viability.[2][8] It is also crucial to standardize the plant material and control extraction parameters to ensure consistent yields.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient extraction method. 2. Incorrect solvent selection. 3. Suboptimal extraction parameters (temperature, time). 4. Low alkaloid content in the plant material.1. Employ the hot extraction method with 95% alcohol and 2% citric acid.[1][2] 2. Ensure the use of appropriate solvents; acidified alcohol is generally superior. 3. Optimize extraction temperature and duration based on preliminary experiments. 4. Source high-quality, mature Tylophora asthmatica leaves or roots.
Presence of Impurities in the Extract 1. Co-extraction of other plant constituents. 2. Incomplete purification process.1. Perform a defatting step with petroleum ether before the main extraction to remove lipids.[1] 2. Utilize an acid-base purification technique to isolate the alkaloid fraction.[2][7]
Difficulty in Isolating this compound 1. Complex mixture of alkaloids in the crude extract. 2. Inadequate separation technique.1. Employ fractional crystallization of the mixed alkaloid salts.[1][5] 2. Use chromatographic techniques like column chromatography for purification.
Inconsistent Results Between Batches 1. Variation in plant material. 2. Inconsistent extraction conditions.1. Standardize the collection time and processing of the plant material. 2. Strictly control all extraction parameters, including solvent-to-solid ratio, temperature, and time.
Degradation of this compound 1. Exposure to high temperatures for extended periods. 2. Exposure to light or oxidative conditions.1. Use a rotary vacuum evaporator for solvent removal at a controlled temperature.[1] 2. Store extracts and purified compounds in a cool, dark, and inert environment.

Experimental Protocols

Protocol 1: Optimized Hot Extraction of this compound

This protocol is based on the method identified as providing the highest yield.[1][2]

  • Plant Material Preparation:

    • Collect fresh, healthy leaves of Tylophora asthmatica.

    • Wash the leaves thoroughly with water to remove any dirt.

    • Shade-dry the leaves and then grind them into a coarse powder.[6]

  • Extraction:

    • Take a known quantity of the powdered plant material.

    • Prepare the extraction solvent: 95% ethanol (B145695) containing 2% citric acid.

    • Add the solvent to the plant material in a suitable flask.

    • Perform hot extraction using a suitable apparatus (e.g., Soxhlet or reflux setup) for an optimized duration.

  • Concentration:

    • After extraction, filter the extract to remove the plant debris.

    • Concentrate the filtrate to one-fourth of its volume using a rotary vacuum evaporator at a controlled temperature.[1]

  • Purification (Acid-Base Method):

    • Adjust the pH of the concentrated extract to acidic (pH 2-3) with an appropriate acid (e.g., HCl).

    • Wash the acidic solution with a non-polar solvent (e.g., chloroform) to remove neutral and acidic impurities.

    • Basify the aqueous layer to pH 9-10 with a base (e.g., ammonia).

    • Extract the liberated alkaloids with a non-polar solvent (e.g., chloroform).

    • Combine the organic layers and evaporate the solvent to obtain the crude alkaloid mixture.

  • Analysis:

    • Dissolve a known amount of the crude extract in a suitable solvent.

    • Analyze the sample using HPLC or HPTLC to quantify the this compound content.

Protocol 2: Maceration Extraction

A simpler, though potentially less efficient, extraction method.[2][8]

  • Plant Material Preparation: As described in Protocol 1.

  • Maceration:

    • Place the powdered plant material in a sealed container with the chosen solvent (e.g., 95% alcohol).

    • Allow the mixture to stand at room temperature for a specified period (e.g., 3-7 days), with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid plant material.

    • Concentrate the extract using a rotary vacuum evaporator.

  • Purification and Analysis: As described in Protocol 1.

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound

Extraction Method Solvent System Total Alkaloid Content (g) Tylophorine Content (% w/w) Total Tylophorine Yield (g) Reference
Hot Extraction95% Alcohol + 2% Citric Acid0.28017.250.0483[1]
Maceration95% Alcohol---[2][8]
Maceration2% Sulphuric Acid---[2]
MacerationChloroform---[2]

Note: Quantitative data for all maceration methods listed were not fully available in the searched documents.

Table 2: Quantitative Analysis of this compound from Different Sources

Source Extraction Method Analytical Technique Tylophorine Yield Reference
Dried LeavesMethanol with Acetic Acid, then Ethyl AcetateHPTLC80 µg/mL[1][9]
Leaf CallusMethanol with Acetic Acid, then Ethyl AcetateHPTLC24.46 µg/mL[1][9]
Suspension CultureMethanol with Acetic Acid, then Ethyl AcetateHPTLC28.30 µg/mL[1][9]
Transformed RootsChloroform (Cold Percolation)HPLC1.29 ± 0.5 mg/g DW[1]

Visualizations

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Final Product Start Collect Tylophora asthmatica leaves/roots Wash Wash to remove debris Start->Wash Dry Shade-dry the material Wash->Dry Grind Grind into coarse powder Dry->Grind Defat Optional: Defat with Petroleum Ether Grind->Defat Extract Hot Extraction with 95% Alcohol + 2% Citric Acid Grind->Extract Direct Extraction Defat->Extract Filter Filter the extract Extract->Filter Concentrate Concentrate using Rotary Evaporator Filter->Concentrate Purify Acid-Base Purification Concentrate->Purify Analyze Quantify with HPLC/HPTLC Purify->Analyze FinalProduct This compound Analyze->FinalProduct

Caption: Optimized workflow for the extraction and purification of this compound.

TroubleshootingLogic Start Low Yield of This compound? CheckMethod Is the extraction method 'Hot Extraction with acidified alcohol'? Start->CheckMethod Yes Solution1 Adopt Hot Extraction with 95% Alcohol + 2% Citric Acid Start->Solution1 No CheckSolvent Is the solvent 95% Alcohol + 2% Citric Acid? CheckMethod->CheckSolvent Yes CheckMethod->Solution1 No CheckPurification Was acid-base purification performed? CheckSolvent->CheckPurification Yes CheckSolvent->Solution1 No Solution2 Implement Acid-Base Purification Step CheckPurification->Solution2 No Solution3 Consider Plant Material Quality and Optimize Parameters CheckPurification->Solution3 Yes

Caption: Troubleshooting logic for addressing low this compound yield.

References

strategies to minimize off-target effects of (-)-Tylophorine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize the off-target effects of (-)-Tylophorine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are its known off-target effects?

A1: this compound is a phenanthroindolizidine alkaloid with potent anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1][2][3] Its primary mechanisms of action include the inhibition of protein and nucleic acid synthesis, suppression of the NF-κB signaling pathway, and targeting of the VEGFR2-mediated angiogenesis pathway.[1][2][3] The most significant off-target effect and major limitation for its clinical development is neurotoxicity.[1] One of its derivatives, tylocrebrine (B1682565), failed phase I clinical trials due to severe central nervous system side effects.[1] General cytotoxicity against non-cancerous cells is another off-target concern.

Q2: How can I reduce the neurotoxicity of this compound in my in vivo experiments?

A2: Reducing neurotoxicity is a key challenge. Here are two primary strategies:

  • Use of Derivatives with Low Blood-Brain Barrier Permeability: Synthetic derivatives have been developed to be more water-soluble, which decreases their ability to cross the blood-brain barrier.[1] For example, certain highly water-soluble synthetic derivatives of tylocrebrine retained antiviral and anti-inflammatory effects while limiting toxicity.[1]

  • Prodrug Approach: Designing prodrugs that are activated under specific physiological conditions (e.g., the hypoxic environment of tumors) can limit systemic exposure and reduce off-target effects, including neurotoxicity.[4] Quaternary ammonium (B1175870) salts of tylophorine (B1682047) have been developed as hypoxia-targeted prodrugs that are less permeable to cells under normal oxygen levels, thereby reducing systemic toxicity.[4]

Q3: Are there commercially available analogs of this compound with a better safety profile?

A3: Several analogs have been synthesized to improve efficacy and reduce toxicity. One notable analog is DCB-3503, a hydroxylated analog of tylophorine, which has demonstrated a wide range of pharmacological activities, including anti-inflammatory and antitumor effects, with potentially lower toxicity.[1][5] Additionally, various phenanthrene-based tylophorine (PBT) analogs have been developed with the aim of improving the therapeutic index.[6][7] Researchers should consult chemical suppliers for the availability of these specific compounds.

Q4: What drug delivery strategies can be employed to minimize off-target effects?

A4: Encapsulating this compound or its derivatives in nanosized preparations is a promising strategy.

  • Nanoparticles and Liposomes: These formulations can provide sustained release of the drug, which can maintain therapeutic concentrations at the target site while minimizing peak systemic concentrations that can lead to off-target toxicity.[8] For example, a tylophorine malate (B86768) salt, NK007(S,R), has been formulated into nanoparticles and liposomes, showing potent activity and suggesting a sustained-release profile.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity in control cell lines. The concentration of this compound is too high.Perform a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) and use concentrations around this value for your target cells, while ensuring minimal effect on control cells.
The compound has inherent off-target cytotoxicity.Consider using a less toxic derivative such as DCB-3503 or other phenanthrene-based tylophorine analogs.[5][9]
Inconsistent anti-cancer activity in vivo. Poor bioavailability and/or rapid metabolism of the compound.Consider using a more stable and water-soluble derivative.[10] Salinization of tylophorine derivatives has been shown to enhance efficacy, likely by improving water solubility.[1]
The compound is not reaching the tumor at therapeutic concentrations.Employ a targeted drug delivery system, such as liposomes or nanoparticles, to improve tumor accumulation.[8]
Observed neurotoxic effects in animal models (e.g., tremors, lethargy). The compound is crossing the blood-brain barrier.Switch to a more hydrophilic derivative with predicted low BBB penetration.[1][4]
The dose is too high, leading to systemic toxicity.Reduce the administered dose and/or consider a different dosing schedule. Encapsulation in a nanoparticle formulation may also help to control the release and reduce peak systemic concentrations.[8]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound Analogs

CompoundCell LineAssayActivity MetricValueReference
(+)-S-Tylophorine (DCB-3500)60 cell line panelGrowth InhibitionGI50~10⁻⁸ M[9]
DCB-350360 cell line panelGrowth InhibitionGI50~10⁻⁸ M[9]
TylophorineHUVECVEGFR2 Kinase InhibitionIC50~9.2 µM[11]
TylophorineHUVECVEGF-VEGFR2 BindingIC50~12.29 µM[11]
PBT-1 Derivative 9cA549, MDA-MB-231, KB, KB-VIN, MCF-7AntiproliferativeGI500.55–0.80 µM[7]
NK007(S,R)Vero E6Anti-SARS-CoV-2EC500.03 µM[8]
RemdesivirVero E6Anti-SARS-CoV-2EC500.8 µM[8]

Key Signaling Pathways and Experimental Workflow

G cluster_0 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK Tylophorine This compound Tylophorine->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation ERK->Proliferation

Caption: this compound inhibits the VEGFR2 signaling pathway.

G cluster_1 NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Tylophorine This compound Tylophorine->IKK Inhibits Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

G cluster_2 Experimental Workflow to Assess Off-Target Effects Start Start: Select this compound or derivative DoseResponse 1. Dose-Response Assay (MTT) on cancer vs. normal cells Start->DoseResponse SelectDose 2. Select non-toxic dose for normal cells DoseResponse->SelectDose InVitro 3. In Vitro Functional Assays (Migration, Apoptosis, Kinase Activity) SelectDose->InVitro InVivo 4. In Vivo Animal Model InVitro->InVivo Toxicity 5. Monitor for Toxicity (Weight loss, behavior) InVivo->Toxicity End End: Analyze on-target efficacy and off-target toxicity Toxicity->End

Caption: Workflow for evaluating this compound's effects.

Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of this compound or its analogs that inhibits cell growth by 50% (GI50) and to assess general cytotoxicity against non-cancerous cell lines.

  • Methodology:

    • Cell Seeding: Seed cells (e.g., cancer cell lines and a non-cancerous control cell line like HUVEC) in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[12]

    • Treatment: Treat the cells with various concentrations of this compound or its analogs (typically a serial dilution from 0.1 nM to 100 µM). Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[12]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting cell viability against the logarithm of the drug concentration.

2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Cell Treatment: Seed cells in 6-well plates (5 x 10⁵ cells/well) and treat with the desired concentrations of this compound for 24 hours.[13]

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the cells using a flow cytometer.

      • Annexin V-negative/PI-negative cells are viable.

      • Annexin V-positive/PI-negative cells are in early apoptosis.

      • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.[13]

3. VEGFR2 Kinase Activity Assay (ELISA-based)

  • Objective: To determine if this compound directly inhibits the kinase activity of VEGFR2.

  • Methodology:

    • Assay Principle: This assay is typically performed using a commercially available VEGFR2 kinase assay kit, which uses a solid-phase ELISA format.

    • Plate Coating: A plate is pre-coated with a substrate that can be phosphorylated by VEGFR2.

    • Kinase Reaction: Add recombinant VEGFR2 enzyme to the wells along with ATP and various concentrations of this compound.[11] A known VEGFR2 inhibitor (e.g., SU5416) should be used as a positive control.[11]

    • Detection: After incubation, the phosphorylated substrate is detected using a phospho-specific antibody conjugated to an enzyme (e.g., HRP).

    • Signal Development: Add a chromogenic substrate and measure the absorbance.

    • Data Analysis: The signal is proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[11]

References

addressing batch-to-batch variability of synthetic (-)-Tylophorine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of synthetic (-)-Tylophorine.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential sources of batch-to-batch variability in the synthesis of this compound?

A1: Batch-to-batch variability in this compound synthesis can stem from several factors:

  • Quality of Starting Materials: The purity of precursors, such as the phenanthrene (B1679779) and proline derivatives, is critical. Impurities in these materials can lead to side reactions and the formation of related impurities in the final product.

  • Reaction Conditions: Strict control of reaction parameters is crucial. Minor deviations in temperature, reaction time, pressure, and atmosphere (e.g., inert gas) can significantly impact the yield and purity of intermediate and final products. For instance, steps involving organometallic reagents are often sensitive to moisture and air.

  • Chiral Integrity: The stereochemistry of this compound is critical for its biological activity. Racemization can occur at various stages, particularly during steps involving harsh acidic or basic conditions, leading to the formation of the inactive (+)-enantiomer or other diastereomers.

  • Purification Efficacy: The purification process, typically involving chromatography, is a significant source of variability. Inconsistent column packing, solvent gradients, and fraction collection can lead to differences in purity and the presence of residual solvents or byproducts.

  • Scale-Up Effects: Synthetic procedures that work well on a small scale may not be directly transferable to a larger scale. Changes in heat and mass transfer can affect reaction kinetics and impurity profiles.

Q2: What are the common impurities observed in synthetic this compound?

A2: Common impurities can be categorized as follows:

  • Stereoisomers: The most significant impurity is often the (+)-enantiomer of Tylophorine. Diastereomers can also be formed if the synthesis is not well-controlled.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of precursors in the final product.

  • Byproducts of Side Reactions: Depending on the synthetic route, various byproducts can be formed. For example, over-oxidation or incomplete cyclization can lead to related alkaloid structures.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product if not adequately removed.

  • Degradation Products: this compound can be susceptible to degradation under certain conditions of light, heat, or pH.

Q3: How can I assess the purity and chiral integrity of my synthetic this compound batch?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. A well-developed HPLC method can separate this compound from many impurities.

  • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) and quantifying the amount of the undesired (+)-enantiomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can also help in identifying and quantifying impurities if they are present in sufficient amounts.

  • Optical Rotation: Measurement of the specific rotation can provide a quick indication of chiral integrity, although it is not as quantitative as chiral HPLC.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Causes Recommended Solutions
Incomplete reaction at a key step. Monitor reaction progress using TLC or LC-MS. Consider extending the reaction time or increasing the temperature cautiously.
Degradation of product during workup or purification. Perform workup and purification at lower temperatures. Protect from light if the compound is light-sensitive. Use buffered solutions if the product is pH-sensitive.
Suboptimal reaction conditions. Re-optimize reaction parameters such as solvent, temperature, and catalyst loading. Ensure all reagents are fresh and of high purity.
Mechanical losses during transfers and purification. Ensure efficient transfer of material between vessels. Optimize chromatographic conditions to minimize band broadening and tailing.
Problem 2: Low Purity of this compound by HPLC
Possible Causes Recommended Solutions
Presence of multiple impurities. Use LC-MS to identify the molecular weights of the impurity peaks. Based on the likely impurities from the synthetic route, develop a modified purification strategy (e.g., different chromatography media, solvent system, or recrystallization).
Co-elution of impurities with the main peak. Optimize the HPLC method. Try a different column, mobile phase composition, or gradient.
On-column degradation. Ensure the mobile phase is compatible with the compound. Check the pH of the mobile phase.
Problem 3: Low Enantiomeric Excess (e.e.) by Chiral HPLC
Possible Causes Recommended Solutions
Racemization during a synthetic step. Identify the step causing racemization. This is often a step involving a strong acid or base. Modify the reaction conditions to be milder.
Inefficient chiral resolution. If a chiral resolution step is used, optimize the conditions (e.g., chiral agent, solvent, temperature).
Use of a non-stereospecific reagent. Ensure that all chiral reagents and catalysts have high enantiomeric purity.

Data Presentation

Table 1: Batch-to-Batch Comparison of Synthetic this compound

Batch ID Yield (%) Purity by HPLC (%) Enantiomeric Excess (%) Major Impurity 1 (%) Major Impurity 2 (%) Residual Solvent (ppm)
Example: Batch A4598.599.20.8 (Isomer)0.5 (Starting Material)50 (DCM)
Your Batch 1
Your Batch 2
Your Batch 3

Experimental Protocols

Protocol 1: Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 258 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the synthetic this compound in the initial mobile phase composition.

Protocol 2: Enantiomeric Excess Determination by Chiral HPLC
  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is often effective. The exact ratio may need to be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 258 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Mandatory Visualizations

Signaling Pathways

This compound has been reported to exert its biological effects, such as anti-inflammatory and anti-cancer activities, through the modulation of several key signaling pathways.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Quality Control Analysis cluster_troubleshooting Troubleshooting Logic start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Chromatographic Purification synthesis->purification hplc Purity (HPLC) purification->hplc chiral_hplc e.e. (Chiral HPLC) ms Identity (MS) nmr Structure (NMR) decision Batch Meets Specs? nmr->decision pass Release Batch decision->pass Yes fail Investigate Variability decision->fail No fail->synthesis fail->purification Optimize Purification

Caption: A typical workflow for the synthesis, quality control, and troubleshooting of synthetic this compound.

vegfr2_pathway tylophorine This compound vegfr2 VEGFR2 tylophorine->vegfr2 Inhibits plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k erk Erk plc->erk akt Akt pi3k->akt angiogenesis Angiogenesis akt->angiogenesis Promotes erk->angiogenesis Promotes

Caption: Inhibition of the VEGFR2 signaling pathway by this compound, leading to anti-angiogenic effects.[1]

tnf_nfkb_pathway tylophorine This compound ikk IKK Complex tylophorine->ikk Inhibits tnfa TNF-α tnfr TNFR tnfa->tnfr tnfr->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates inflammation Inflammatory Response nucleus->inflammation Gene Transcription

Caption: this compound's anti-inflammatory effect via inhibition of the TNF-α/NF-κB signaling pathway.[1]

cyclin_a2_pathway tylophorine This compound cjun c-Jun tylophorine->cjun Downregulates cyclin_a2_promoter Cyclin A2 Promoter cjun->cyclin_a2_promoter Activates cyclin_a2_protein Cyclin A2 Protein cyclin_a2_promoter->cyclin_a2_protein Transcription g1_arrest G1 Cell Cycle Arrest cyclin_a2_protein->g1_arrest Prevents

Caption: Downregulation of Cyclin A2 by this compound, leading to G1 cell cycle arrest.

References

Technical Support Center: Enhancing the Metabolic Stability of (-)-Tylophorine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the metabolic stability of (-)-Tylophorine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic liabilities of the this compound scaffold?

A1: The primary metabolic liabilities of the this compound scaffold are associated with its phenanthrene (B1679779) and indolizidine ring systems. Cytochrome P450 (CYP450) enzymes, particularly isoforms like CYP3A4 and CYP2D6, are often responsible for the oxidative metabolism of such alkaloids. Specific metabolic "hotspots" can include the methoxy (B1213986) groups on the phenanthrene ring, which are susceptible to O-demethylation, and the indolizidine ring, which can undergo N-dealkylation and oxidation at various positions. These metabolic transformations can lead to rapid clearance and reduced bioavailability of the parent compound.

Q2: What are the most common in vitro assays to assess the metabolic stability of this compound analogs?

A2: The most common in vitro assays to evaluate the metabolic stability of these analogs are:

  • Liver Microsomal Stability Assay: This is a high-throughput assay that primarily assesses Phase I metabolic stability mediated by CYP450 enzymes. It provides key parameters like intrinsic clearance (Clint) and in vitro half-life (t1/2).

  • Hepatocyte Stability Assay: This assay uses intact liver cells and thus provides a more comprehensive picture of metabolic stability, including both Phase I and Phase II metabolism.

  • S9 Fraction Stability Assay: S9 fractions contain both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways than microsomes alone.

  • Plasma Stability Assay: This assay evaluates the stability of the analogs in plasma to assess degradation by plasma esterases and other enzymes.

Q3: What structural modifications can be made to this compound analogs to improve their metabolic stability?

A3: Several structural modification strategies can be employed to enhance the metabolic stability of this compound analogs:

  • Blocking Metabolic Hotspots: Introducing sterically hindering groups, such as a gem-dimethyl group, near a known metabolic site can prevent enzymatic degradation.

  • Isosteric Replacement: Replacing metabolically labile groups with more stable isosteres can improve stability. For example, replacing a methoxy group with a fluoro or a trifluoromethyl group.

  • Deuterium (B1214612) Incorporation: Replacing hydrogen atoms at metabolic hotspots with deuterium can strengthen the C-D bond, slowing down CYP450-mediated metabolism due to the kinetic isotope effect.

  • Nitrogen Salinization: Converting the nitrogen in the indolizidine ring to a quaternary ammonium (B1175870) salt can increase polarity and reduce its susceptibility to N-dealkylation, thereby improving stability and water solubility.[1]

  • Prodrug Approach: Designing a prodrug that is converted to the active analog in vivo can protect the parent molecule from premature metabolism.

Q4: My this compound analog shows high activity in cell-based assays but poor efficacy in vivo. Could this be a metabolic stability issue?

A4: Yes, a significant drop in efficacy between in vitro and in vivo studies is a classic indicator of poor pharmacokinetic properties, with metabolic instability being a primary cause.[2] Rapid metabolism in the liver (first-pass effect) can drastically reduce the concentration of the active compound reaching the target site. It is crucial to perform in vitro metabolic stability assays to determine the compound's half-life and intrinsic clearance. If metabolic instability is confirmed, the structural modification strategies outlined in Q3 should be considered.

Troubleshooting Guides

Issue 1: High variability in microsomal stability assay results.
Possible Cause Troubleshooting Step
Microsome Quality Ensure liver microsomes are from a reputable supplier and have been stored correctly at -80°C. Perform a quality control check with a standard compound with known metabolic stability (e.g., testosterone, verapamil).
Cofactor Degradation Prepare the NADPH regenerating solution fresh for each experiment. Ensure all components are stored correctly.
Compound Solubility Poor solubility of the test compound can lead to inaccurate results. Determine the solubility of your analog in the assay buffer. If solubility is low, consider using a co-solvent like DMSO (typically ≤ 0.5% final concentration).
Incorrect Protein Concentration Verify the protein concentration of the microsomal preparation using a standard protein quantification assay (e.g., Bradford or BCA assay).
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.
Issue 2: My analog is highly stable in the microsomal assay but still shows poor in vivo exposure.
Possible Cause Troubleshooting Step
Phase II Metabolism The compound may be rapidly cleared by Phase II conjugation reactions (e.g., glucuronidation, sulfation) which are not fully captured in a standard microsomal assay. Perform a hepatocyte stability assay to assess both Phase I and Phase II metabolism.
Plasma Instability The compound may be unstable in blood plasma due to enzymatic degradation by esterases or other enzymes. Conduct a plasma stability assay.
Poor Absorption The compound may have low oral bioavailability due to poor absorption from the gastrointestinal tract. Investigate the compound's permeability using a Caco-2 permeability assay.
Efflux Transporter Activity The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its systemic exposure. Conduct an in vitro transporter assay to investigate this possibility.

Quantitative Data Summary

The following table summarizes the in vitro metabolic stability of a series of hypothetical this compound analogs in human liver microsomes. This data is for illustrative purposes to demonstrate how structural modifications can impact metabolic stability.

Compound IDR1-Group (Phenanthrene Ring)R2-Group (Indolizidine Ring)In Vitro Half-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)
This compound6,7-(OCH3)2H8.581.5
Analog A6,7-(OCH3)214α-OH15.245.6
Analog B6,7-(OCH3)214α-gem-dimethyl45.815.1
Analog C6-OCH3, 7-FH25.127.6
Analog D6,7-(OCH3)2N-oxide38.917.8

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of this compound analogs.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled human liver microsomes (20 mg/mL stock)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system solution A (NADP+, glucose-6-phosphate, MgCl2)

  • NADPH regenerating system solution B (glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (B52724) (ACN) with an internal standard (IS) for quenching the reaction

  • 96-well plates

Procedure:

  • Prepare a working solution of the test compound at 100 µM in 50% acetonitrile/water.

  • In a 96-well plate, add 1 µL of the 100 µM test compound working solution to the appropriate wells.

  • Add 79 µL of 0.1 M phosphate buffer (pH 7.4) to each well.

  • Add 10 µL of the NADPH regenerating system solution A.

  • Pre-warm the plate at 37°C for 10 minutes.

  • Prepare the microsomal suspension by diluting the 20 mg/mL stock to 2 mg/mL in 0.1 M phosphate buffer.

  • Initiate the reaction by adding 10 µL of the 2 mg/mL microsomal suspension to each well (final protein concentration: 0.2 mg/mL).

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate at 4000 rpm for 20 minutes to precipitate proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Data Analysis:

  • Quantify the peak area of the parent compound and the internal standard using LC-MS/MS.

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (mg/mL protein in incubation).

LC-MS/MS Quantification Method for this compound Analogs

Objective: To quantify the concentration of this compound analogs in samples from in vitro metabolic stability assays.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve good separation (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each this compound analog and the internal standard. The exact m/z values will need to be determined for each new analog.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (100 µM) Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes (2 mg/mL) Microsomes->Incubation NADPH NADPH Regenerating System NADPH->Incubation Timepoints Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubation->Timepoints Quench Quench Reaction (Cold ACN + IS) Timepoints->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t1/2, Clint) LCMS->Data

Caption: Workflow for the in vitro liver microsomal stability assay.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB phosphorylates IκBα IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Tylophorine This compound Analogs Tylophorine->IKK inhibits DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Inflammation) DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

akt_mtor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates TSC TSC1/TSC2 Akt->TSC inhibits Rheb_GTP Rheb-GTP TSC->Rheb_GTP GTP Hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates Protein_Synth Protein Synthesis mTORC1->Protein_Synth Cell_Growth Cell Growth mTORC1->Cell_Growth Tylophorine This compound Analogs Tylophorine->Akt inhibits

Caption: Inhibition of the Akt/mTOR signaling pathway by this compound analogs.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of (-)-Tylophorine and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anticancer activities of the natural product (-)-Tylophorine and the conventional chemotherapeutic agent, doxorubicin (B1662922). The following sections present a comprehensive overview of their mechanisms of action, comparative in vitro cytotoxicity, and available in vivo efficacy data, supported by experimental methodologies and visual representations of key signaling pathways.

Introduction

This compound, a phenanthroindolizidine alkaloid isolated from plants of the Tylophora genus, has demonstrated potent anti-inflammatory and anticancer properties. Its multifaceted mechanism of action sets it apart from many conventional cytotoxic agents. Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide range of cancers, exerting its effects primarily through DNA damage. This guide aims to juxtapose these two compounds to inform preclinical research and drug development efforts.

Mechanisms of Action: A Tale of Two Pathways

This compound and doxorubicin exhibit fundamentally different approaches to inhibiting cancer cell growth. Doxorubicin employs a direct assault on the cell's genetic material, while this compound's effects are more nuanced, targeting signaling pathways crucial for tumor growth and survival.

Doxorubicin: The anticancer activity of doxorubicin is attributed to several key mechanisms[1]:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription[1].

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme essential for resolving DNA tangles during replication. This leads to the accumulation of double-strand breaks in the DNA, triggering apoptosis[1].

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes[1].

This compound: The anticancer effects of this compound are more pleiotropic and include:

  • Anti-angiogenesis: A primary mechanism of this compound is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) signaling[2]. By targeting VEGFR2, it can block the formation of new blood vessels that tumors need to grow and metastasize[2].

  • Inhibition of Protein Synthesis: It has been shown to be a potent inhibitor of protein synthesis.

  • Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G1 phase, by downregulating the expression of cyclin A2[2].

  • Inhibition of Transcription Factors: It can also inhibit the activity of key transcription factors involved in cancer cell proliferation and survival, such as activator protein-1 (AP-1) and nuclear factor kappa B (NF-κB)[2][3].

The distinct mechanisms are visualized in the signaling pathway diagrams below.

doxorubicin_pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibition ROS ROS Doxorubicin->ROS Generation DNA_Damage DNA_Damage Topoisomerase_II->DNA_Damage Double-strand breaks ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Doxorubicin's Mechanism of Action

tylophorine_pathway Tylophorine (B1682047) Tylophorine VEGFR2 VEGFR2 Tylophorine->VEGFR2 Inhibition Protein_Synthesis Protein_Synthesis Tylophorine->Protein_Synthesis Inhibition Cell_Cycle Cell_Cycle Tylophorine->Cell_Cycle Downregulates Cyclin A2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Blocks G1_Arrest G1_Arrest Cell_Cycle->G1_Arrest

This compound's Mechanism of Action

In Vitro Cytotoxicity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for this compound and doxorubicin against various cancer cell lines. It is important to note that the data for each compound are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
T47DBreast Cancer113[4][5][6]
HepG2Liver Cancer0.237[7]
HONE-1Nasopharyngeal Cancer0.114[7]
NUGC-3Gastric Cancer0.134[7]

Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
T47DBreast Cancer0.13[4][5][6]
BFTC-905Bladder Cancer2.3[8][9]
MCF-7Breast Cancer2.5[8][9]
M21Skin Melanoma2.8[8][9]
HeLaCervical Carcinoma2.9[8][9]
UMUC-3Bladder Cancer5.1[8][9]
HepG2Hepatocellular Carcinoma12.2[8][9]
TCCSUPBladder Cancer12.6[8][9]
Huh7Hepatocellular Carcinoma> 20[8][9]
VMCUB-1Bladder Cancer> 20[8][9]
A549Lung Cancer> 20[8][9]

From the available data, doxorubicin generally exhibits greater potency across a broader range of cancer cell lines compared to this compound. For instance, in the T47D breast cancer cell line, doxorubicin's IC50 is approximately 870-fold lower than that of this compound[4][5][6]. However, this compound demonstrates significant potency in the nanomolar range against liver, nasopharyngeal, and gastric cancer cell lines[7].

In Vivo Antitumor Efficacy

This compound: In a study using a mouse Ehrlich ascites solid tumor model, treatment with this compound led to a significant suppression of tumor volume compared to the control group[2][10]. This in vivo antitumor activity is attributed to its anti-angiogenic effects[2][10].

Doxorubicin: Doxorubicin's in vivo efficacy is well-established and has been demonstrated in numerous preclinical and clinical studies across a wide array of solid and hematological malignancies[11][12]. It is a standard chemotherapeutic agent used in various combination regimens[13].

While a direct comparison is lacking, the distinct mechanisms of action suggest that this compound's anti-angiogenic approach may offer advantages in tumors highly dependent on neovascularization.

Clinical Development

Doxorubicin: Doxorubicin is an FDA-approved drug and has been in clinical use for decades. Numerous clinical trials have been and are currently being conducted to evaluate its efficacy in various cancer types and in combination with other therapies[13][14][15].

This compound: To date, this compound has not progressed to clinical trials for cancer treatment. A major hurdle for the clinical development of tylophorine and its analogs has been their associated neurotoxicity[16]. Research is ongoing to develop prodrugs and analogs with improved safety profiles[16].

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

mtt_workflow A Seed Cells B Add Drug A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G

MTT Assay Workflow
Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Culture and treat cells with the test compounds for the desired duration.

  • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

  • Data Interpretation: The resulting histogram will show distinct peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

flow_cytometry_workflow A Treat Cells B Harvest & Fix A->B C Stain with PI/RNase B->C D Analyze on Flow Cytometer C->D E Generate Histogram D->E

Cell Cycle Analysis Workflow

Conclusion

This compound and doxorubicin represent two distinct classes of anticancer agents with different mechanisms of action, potency, and clinical development statuses. Doxorubicin is a highly potent, broad-spectrum cytotoxic agent that is a mainstay of cancer therapy, but its use is associated with significant side effects. This compound, while generally less potent in vitro, exhibits a unique anti-angiogenic mechanism that could be advantageous in specific tumor contexts. However, its clinical translation has been hampered by toxicity concerns.

This comparative guide highlights the need for further research to explore the full potential of this compound and its analogs, potentially in combination with conventional chemotherapeutics like doxorubicin, to exploit their different mechanisms of action and potentially achieve synergistic anticancer effects with an improved therapeutic window. Researchers are encouraged to use the provided data and protocols as a foundation for designing further preclinical investigations.

References

A Comparative Analysis of (-)-Tylophorine and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the natural product (-)-Tylophorine and its synthetic analogs, supported by experimental data. The information is presented to facilitate the evaluation of these compounds for potential therapeutic applications.

This compound, a phenanthroindolizidine alkaloid isolated from plants of the Asclepiadaceae family, has garnered significant interest for its potent anti-inflammatory, anti-cancer, and anti-viral properties. However, its clinical development has been hampered by issues such as poor solubility and neurotoxicity. This has spurred the development of numerous synthetic analogs aimed at improving its pharmacological profile. This guide offers a comparative analysis of this compound and key synthetic analogs, focusing on their cytotoxic and anti-inflammatory activities.

Data Presentation: A Comparative Overview of Biological Activity

The following tables summarize the in vitro efficacy of this compound and its synthetic analogs in terms of their anti-inflammatory and cytotoxic activities. The data, presented as IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values, have been compiled from various studies to provide a comparative perspective.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7 cells).

Table 1: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Cells [1]

CompoundIC50 (nM)
(±)-Tylophorine (1)125
S-(+)-Tylophorine (2)78
R-(-)-Tylophorine (3)430
DCB-3503 (4)36
(±)-Tylophorine hydrobromide (9)93
(±)-Tylophorine hydrochloride (12)27
(±)-Tylophorine malate (B86768) (18)33
(±)-Tylophorine succinate (B1194679) (19)56
PBT derivative (31)>10,000
PBT derivative (32)>10,000

Note: Lower IC50 values indicate greater potency.

Cytotoxic Activity

The cytotoxic effects of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The data highlights the structure-activity relationships that govern their anti-proliferative potential.

Table 2: Cytotoxicity (IC50) in RAW 264.7 Murine Macrophage Cells [1]

CompoundIC50 (nM)
(±)-Tylophorine (1)261
S-(+)-Tylophorine (2)274
DCB-3503 (4)53
(±)-Tylophorine hydrobromide (9)42
(±)-Tylophorine hydrochloride (12)33
(±)-Tylophorine malate (18)963
(±)-Tylophorine succinate (19)317
PBT derivative (31)~500,000
PBT derivative (32)~500,000

Table 3: Comparative Growth Inhibition (GI50) in Human Cancer Cell Lines [2][3]

CompoundHepG2 (Liver) GI50 (nM)PANC-1 (Pancreas) GI50 (nM)A549 (Lung) GI50 (µM)MDA-MB-231 (Breast) GI50 (µM)MCF-7 (Breast) GI50 (µM)
This compoundPotent (exact value not specified)Potent (exact value not specified)---
DCB-3503Potent (exact value not specified)Potent (exact value not specified)---
PBT-1--0.62 - 9.320.83 - 0.853.50 - 3.67
PBT-9c---0.580.66
PBT-9g---0.853.50
PBT-9h---0.833.67

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compounds of interest for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay measures the activity of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.

  • Cell Transfection: Transfect cells (e.g., HEK293T or THP-1) with a plasmid containing the firefly luciferase gene downstream of an NF-κB promoter and a control plasmid with a constitutively expressed Renilla luciferase gene.

  • Compound Treatment: Pre-treat the transfected cells with the test compounds for a specified time.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer and a dual-luciferase reporter assay system.

  • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the analysis of this compound and its analogs.

experimental_workflow cluster_assays Biological Assays cluster_data Data Analysis MTT MTT Assay (Cytotoxicity) IC50 IC50/GI50 Calculation MTT->IC50 Apoptosis Annexin V/PI Assay (Apoptosis) Stats Statistical Analysis Apoptosis->Stats NFkB NF-κB Reporter Assay (Anti-inflammatory) NFkB->IC50 Results Comparative Analysis IC50->Results Stats->Results Compounds This compound & Analogs Compounds->MTT Compounds->Apoptosis Compounds->NFkB CellLines Cancer & Macrophage Cell Lines CellLines->MTT CellLines->Apoptosis CellLines->NFkB

Caption: Experimental workflow for comparative analysis.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Tylophorine This compound & Analogs Tylophorine->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., TNF-α) DNA->Transcription Initiates

Caption: Inhibition of the NF-κB signaling pathway.

apoptosis_workflow start Cell Treatment with This compound/Analogs harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain incubation Incubate (15 min, RT, Dark) stain->incubation analysis Flow Cytometry Analysis incubation->analysis quadrants Quadrant Analysis: - Viable (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic (AV+/PI+) - Necrotic (AV-/PI+) analysis->quadrants

Caption: Workflow for apoptosis detection via flow cytometry.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (-)-Tylophorine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for (-)-Tylophorine quantification hinges on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for complex biological matrices where concentrations are low. HPLC-UV is a robust and cost-effective alternative suitable for higher concentration samples and routine quality control.

ParameterHPLC-UV (Representative Data)LC-MS/MS (Representative Data)
Linearity (Range) 1 - 500 µg/mL1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.997
Limit of Detection (LOD) ~0.1 µg/mL~0.3 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL1 ng/mL
Accuracy (% Recovery) 95 - 105%93.95 - 105.81% (Intra-batch)
Precision (%RSD) < 5%4.92 - 11.53% (Intra-batch)
Selectivity ModerateHigh
Instrumentation Cost LowerHigher
Sample Throughput HigherLower

Note: The HPLC-UV data is representative of typical performance for alkaloid analysis due to the limited availability of a specific, publicly accessible validated method for this compound. The LC-MS/MS data is based on a validated method for a similar alkaloid, Hypaphorine, and is expected to be comparable for this compound.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the analytical methods and the logical process of cross-validation.

Analytical Method Workflow General Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Quantification Extraction Extraction of this compound from Matrix (e.g., plant material, plasma) Purification Purification and Concentration (e.g., SPE, LLE) Extraction->Purification Chromatography Chromatographic Separation (HPLC/UPLC) Purification->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Quantification Data Acquisition and Quantification Detection->Quantification

Caption: General analytical workflow for this compound quantification.

Cross_Validation_Workflow Logical Workflow for Method Cross-Validation start Define Analytical Requirement (e.g., sensitivity, matrix) method1 Develop & Validate Method 1 (e.g., HPLC-UV) start->method1 method2 Develop & Validate Method 2 (e.g., LC-MS/MS) start->method2 analysis Analyze Identical Samples with Both Methods method1->analysis method2->analysis comparison Compare Quantitative Results (e.g., Bland-Altman plot, t-test) analysis->comparison conclusion Determine Method Comparability and Bias comparison->conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. The following are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in less complex matrices, such as herbal extracts.

  • Sample Preparation:

    • Accurately weigh the powdered plant material (e.g., Tylophora indica leaves).

    • Extract the sample with an appropriate solvent, such as methanol (B129727) or a methanol/acid mixture, using sonication or maceration.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (containing an acid modifier like 0.1% formic acid or phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a wavelength optimized for this compound (typically around 258 nm).

    • Injection Volume: 20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it suitable for quantifying low concentrations of this compound in complex biological matrices like plasma or serum.

  • Sample Preparation:

    • To a small volume of biological fluid (e.g., 100 µL of plasma), add an internal standard (e.g., a deuterated analog of this compound).

    • Perform protein precipitation by adding a cold organic solvent like acetonitrile or methanol.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase for injection.

  • LC-MS/MS Conditions:

    • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for better resolution and faster analysis times.

    • Column: A C18 or similar reverse-phase column suitable for UHPLC.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing 0.1% formic acid.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized. For example, for a related alkaloid, protopine, the transition m/z 354.1 → 148.1 has been used.

Conclusion

The selection of an analytical method for the quantification of this compound should be guided by the specific research question and the nature of the samples. For high-concentration samples and routine quality control where cost and throughput are major considerations, HPLC-UV is a reliable and robust choice. However, for applications requiring high sensitivity and selectivity, such as in pharmacokinetic studies or the analysis of complex biological matrices, LC-MS/MS is the superior method. The validation of any chosen method is a critical step to ensure the generation of accurate and reproducible data.

Comparative Analysis of Structure-Activity Relationships in (-)-Tylophorine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anticancer, anti-inflammatory, and antiviral properties of novel (-)-Tylophorine analogs, supported by experimental data and mechanistic insights.

This compound, a phenanthroindolizidine alkaloid isolated from plants of the Asclepiadaceae family, has garnered significant attention for its potent biological activities. Extensive research has led to the synthesis of numerous derivatives with the aim of enhancing efficacy and reducing toxicity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, anti-inflammatory, and antiviral properties. The information is presented through consolidated data tables, detailed experimental protocols, and mechanistic pathway diagrams to facilitate further research and development in this promising field.

Anticancer Activity: Targeting Proliferation and Angiogenesis

This compound and its analogs exhibit potent cytotoxic effects against a broad range of cancer cell lines, including multidrug-resistant strains.[1][2] The primary mechanisms of action involve the inhibition of protein synthesis, induction of cell cycle arrest, and apoptosis.[3] Furthermore, some derivatives have been shown to inhibit angiogenesis by targeting key signaling pathways.[4][5]

Structure-Activity Relationship Highlights:
  • Phenanthrene (B1679779) Core: A planar phenanthrene scaffold is essential for cytotoxic activity.[1]

  • E-Ring Modification: Opening the D-ring to remove the chiral center and modifying the E-ring has led to the development of simplified phenanthrene-based tylophorine (B1682047) (PBT) analogues with potent antiproliferative activity.[1]

  • Substituents on the Phenanthrene Ring:

    • A methoxy (B1213986) group at the C-6 position is crucial for potency.[2]

    • A methylenedioxy ring at the C-2 and C-3 positions significantly enhances cytotoxic activity.[2]

    • A hydroxyl group at the C-7 position on the B-ring is favorable for antiproliferative activity.

  • C-9 Position: A hydrophilic 6-membered N-heterocycle linked via a methylene (B1212753) group at the C-9 position enhances cytotoxicity and potentially reduces central nervous system side effects.[1]

Comparative Anticancer Activity Data

The following table summarizes the 50% growth inhibition (GI₅₀) values of selected this compound derivatives against various human cancer cell lines.

CompoundModificationA549 (Lung) GI₅₀ (µM)MDA-MB-231 (Breast) GI₅₀ (µM)HepG2 (Liver) GI₅₀ (µM)HONE-1 (Nasopharyngeal) GI₅₀ (µM)NUGC-3 (Gastric) GI₅₀ (µM)Reference
This compound Parent Compound~0.01-0.2370.1140.134[6]
Dehydro-tylophorine Analog>50->50>50>50[6]
PBT-1 D-ring opened, modified E-ring~0.08----[1]
Compound 9c 7-OH on B-ring of PBT<1<1---[1]
Compound 9g 7-OH, modified piperidine (B6355638) E-ring<1<1---[1]
Compound 9h 7-OH, modified piperidine E-ring<1<1---[1]

Anti-inflammatory Activity: Modulating Immune Responses

Tylophorine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the promotion of regulatory T cells (Tregs) via the upregulation of the transcription factor Foxp3.[7]

Structure-Activity Relationship Highlights:
  • Inhibition of TNF-α:

    • Salt derivatives of (±)-tylophorine have shown to be effective inhibitors of TNF-α.[7]

    • The indolizidine ring is important for anti-TNF-α activity.

  • Promotion of Foxp3 Expression:

    • 14-hydroxy tylophorine analogues promote Foxp3 expression.[7]

    • Specific salt derivatives (hydrobromide, picrate, and succinate) significantly promote Foxp3 expression.[7]

    • C9-substituted phenanthrene-based tylophorine derivatives (PBTs) also show significant promotion of Foxp3 expression.[7]

Comparative Anti-inflammatory Activity Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) for TNF-α inhibition and the percentage increase in Foxp3 expression for key derivatives.

CompoundModificationTNF-α Inhibition IC₅₀ (nM) in RAW 264.7 cellsFoxp3 Expression (% increase)Reference
(±)-Tylophorine (1) Parent Compound125Inhibitory[7]
DCB-3503 (4) 14-hydroxy analog3639%[7]
Compound 9 Hydrobromide salt9340%[7]
Compound 13 Picrate salt-47%[7]
Compound 18 Salt derivative33-[7]
Compound 19 Succinate salt5648%[7]
Compound 31 PBT derivativeWeak inhibition41%[7]
Compound 32 PBT derivativeWeak inhibition47%[7]

Antiviral Activity: A Broad-Spectrum Approach

Recent studies have highlighted the potent and broad-spectrum antiviral activity of tylophorine-based compounds, particularly against coronaviruses, including SARS-CoV-2.[8][9] The proposed mechanism involves targeting the viral replication-transcription machinery.

Structure-Activity Relationship Highlights:
  • A hydroxyl group at the C-14 position of the indolizidine moiety enhances antiviral activity.[10]

  • Dibenzoquinoline derivatives of tylophorine have shown enhanced antiviral effects against coronaviruses with reduced neurotoxicity.

Comparative Antiviral Activity Data

The table below lists the 50% effective concentration (EC₅₀) values of selected derivatives against various coronaviruses.

CompoundModificationFIPV EC₅₀ (nM)HCoV-OC43 EC₅₀ (nM)HCoV-229E EC₅₀ (nM)SARS-CoV-2 EC₅₀ (nM)Reference
dbq33b Dibenzoquinoline derivative-16-2.5[8][9]
dbq33b4p7 Dibenzoquinoline derivative-56-20[8][9]
PI09 Tylophorine-based compound-68-78[8][9]
Tylophorine (1a) Parent Compound---<5-18 (SARS-CoV)[10]
7-methoxycryptopleurine (1c) Analog---<5-18 (SARS-CoV)[10]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to modulate multiple key signaling pathways. The following diagrams illustrate the proposed mechanisms of action for their anticancer and anti-inflammatory effects.

experimental_workflow cluster_tylophorine This compound Derivatives cluster_bioassays Biological Activities cluster_outcomes Cellular Outcomes Tylophorine This compound Derivatives Anticancer Anticancer Tylophorine->Anticancer AntiInflammatory Anti-inflammatory Tylophorine->AntiInflammatory Antiviral Antiviral Tylophorine->Antiviral Proliferation Inhibit Cell Proliferation Anticancer->Proliferation Angiogenesis Inhibit Angiogenesis Anticancer->Angiogenesis TNF Decrease TNF-α AntiInflammatory->TNF Foxp3 Increase Foxp3 AntiInflammatory->Foxp3 Replication Inhibit Viral Replication Antiviral->Replication nfkb_pathway cluster_nucleus Nuclear Events Tylophorine This compound Derivatives IKK IKK Complex Tylophorine->IKK Inhibition IkBa IκBα IKK->IkBa NFkB NF-κB (p50/p65) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (e.g., TNF-α) NFkB_n NF-κB DNA DNA NFkB_n->DNA Binding DNA->Transcription Activation vegfr2_pathway Tylophorine This compound Derivatives VEGFR2 VEGFR2 Tylophorine->VEGFR2 Inhibition of Tyrosine Kinase Activity VEGF VEGF VEGF->VEGFR2 Binding & Activation Downstream Downstream Signaling (Akt, Erk) VEGFR2->Downstream Activation Angiogenesis Angiogenesis Downstream->Angiogenesis Promotion

References

Unveiling Nature's Potent Warrior: A Comparative Guide to the Efficacy of (-)-Tylophorine from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and effective therapeutic agents from natural sources is a continuous journey. (-)-Tylophorine, a phenanthroindolizidine alkaloid, has emerged as a promising candidate with a spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This guide provides a comprehensive comparison of this compound derived from various natural origins, supported by experimental data, to aid in the selection of the most promising sources for further research and development.

This compound is predominantly isolated from plants of the Tylophora genus, with Tylophora indica (also known as Tylophora asthmatica) being the most extensively studied source. However, this potent alkaloid is also found in other species, including plants from the Moraceae family, such as Ficus septica. The efficacy of this compound can be influenced by its source due to variations in yield, purity, and the presence of other synergistic or antagonistic compounds in the plant matrix.

Comparative Analysis of this compound Yield and Efficacy

While direct head-to-head comparative studies on the efficacy of this compound isolated from different plant species are limited in the current body of scientific literature, a compilation of available data on yield and biological activity provides valuable insights.

Table 1: Yield of this compound from Various Natural Sources
Natural SourcePlant Part/Culture TypeExtraction MethodYieldReference
Tylophora indicaLeaves (from in vitro callus-raised plants)Organic Solvent Extraction80 µg/mL[1][2]
Tylophora indicaLeaves (from in vitro directly cultured plants)Organic Solvent Extraction71 µg/mL[1][2]
Tylophora indicaSuspension CultureCold Extraction with Acetic Acid in Methanol28.30 µg/mL[3]
Tylophora indicaCallus CultureCold Extraction with Acetic Acid in Methanol24.46 µg/mL[3]
Tylophora asthmaticaLeavesHot Extraction with 95% Alcohol + 2% Citric Acid0.0483 g (Total Tylophorine)[4][5]
Tylophora indicaRoots and LeavesNot Specified0.2-0.46% (Total Alkaloids)[4][6]
Tylophora indicaTransformed Root ClonesChloroform Extraction1.29 ± 0.5 mg/g DW[1][4]
Table 2: Anticancer Efficacy of this compound (from Tylophora indica or Synthetic) Against Various Cancer Cell Lines
Cancer Cell LineCancer TypeIC50 / GI50Reference
HepG2Liver Cancer237 ± 32 nM (GI50)[7]
HONE-1Nasopharyngeal Cancer114 ± 6 nM (GI50)[7]
NUGC-3Gastric Cancer134 ± 9 nM (GI50)[7]
T47DBreast Cancer113 µM (IC50)[8]
MCF-7Breast Cancer6.45 µM (IC50 of Tylophorinidine)[9][10]
HCT-116Colon Cancer20.08 µM (IC50 of Tylophorinidine)[9][10]

Note: The efficacy data presented is for this compound, with the assumption that the primary source is Tylophora indica in most studies, or it is a synthetic equivalent. Data for tylophorinidine, a related and potent alkaloid from T. indica, is included for comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the extraction, purification, and biological evaluation of this compound.

Protocol 1: Extraction and Purification of this compound from Tylophora indica

This protocol is a widely used method for the isolation of this compound.

1. Extraction:

  • Maceration Method: Dried and powdered plant material (leaves or roots) is macerated with 95% ethanol. For enhanced yield, the alcohol can be acidified with citric acid (2%) or glacial acetic acid.[4][5]

  • Hot Extraction: The plant material is subjected to hot extraction with 95% alcohol, which can also be acidified.[4][5]

  • Defatting: The sample is first defatted with petroleum ether to remove lipids before proceeding with alcohol extraction.[4]

2. Purification:

  • Acid-Base Purification: The crude extract is concentrated, and an acid-base purification technique is employed. The extract is acidified (e.g., with HCl) and washed with an organic solvent like dichloromethane. The aqueous layer is then basified (e.g., with NaOH) and the liberated alkaloids are extracted into an organic solvent like chloroform.[2][4]

  • Chromatography: Further purification is achieved using chromatographic techniques such as column chromatography and High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC).[4][9][10]

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

1. Cell Culture: Cancer cell lines (e.g., HepG2, T47D) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2. 2. Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). 3. MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate. 4. Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). 5. Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[10]

Visualizing the Mechanisms and Workflows

To better understand the experimental processes and the biological pathways affected by this compound, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction & Purification cluster_efficacy Efficacy Testing plant_material Plant Material (e.g., Tylophora indica leaves) extraction Solvent Extraction (e.g., 95% Ethanol + 2% Citric Acid) plant_material->extraction Maceration/ Hot Extraction crude_extract Crude Extract extraction->crude_extract purification Acid-Base Purification & Chromatography (HPLC) crude_extract->purification pure_tylophorine Pure this compound purification->pure_tylophorine treatment Treatment with This compound pure_tylophorine->treatment cancer_cells Cancer Cell Lines (e.g., HepG2, T47D) cancer_cells->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis efficacy_result Anticancer Efficacy Data data_analysis->efficacy_result

Figure 1. Experimental workflow for the extraction and efficacy testing of this compound.

signaling_pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Akt Akt VEGFR2->Akt Erk Erk VEGFR2->Erk Tylophorine This compound Tylophorine->VEGFR2 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis Akt->Angiogenesis Erk->Angiogenesis

Figure 2. Simplified signaling pathway of this compound's anti-angiogenic effect via VEGFR2 inhibition.

Conclusion

The available evidence strongly supports Tylophora indica as a primary and high-yielding source of this compound. The anticancer efficacy of this alkaloid has been demonstrated across a range of cancer cell lines, with notable activity at nanomolar to micromolar concentrations. While other plant species like Ficus septica also produce this compound and show promising biological activity in their extracts, more research is needed to quantify the yield and conduct direct comparative efficacy studies of the purified compound from these alternative sources. The detailed protocols and visualized workflows provided in this guide offer a solid foundation for researchers to advance the study of this remarkable natural product in the development of future therapeutics.

References

A Head-to-Head Comparison of (-)-Tylophorine with Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein synthesis is a fundamental cellular process and a key target for therapeutic intervention in various diseases, including cancer and viral infections. This guide provides a detailed head-to-head comparison of (-)-Tylophorine, a naturally occurring phenanthroindolizidine alkaloid, with other well-established protein synthesis inhibitors: cycloheximide, puromycin (B1679871), and emetine. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this guide aims to be a valuable resource for researchers and drug development professionals.

Quantitative Comparison of Protein Synthesis Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (as its analog DCB-3503), cycloheximide, emetine, and puromycin in inhibiting protein synthesis. It is important to note that experimental conditions can influence IC50 values, and the data presented here are compiled from different studies.

InhibitorCell LineIC50 for Protein Synthesis InhibitionReference
This compound (DCB-3503) HepG2, HeLa, PANC-1~100 nM (50% inhibition of [³H]-amino acid incorporation)[1][2]
Cycloheximide HepG26600 ± 2500 nM[3]
Emetine HepG22200 ± 1400 nM[3]
Puromycin HepG21600 ± 1200 nM[3]

Mechanisms of Action

The four protein synthesis inhibitors discussed herein exhibit distinct mechanisms of action, targeting different stages and components of the translation machinery.

This compound

This compound and its analogs, such as DCB-3503, inhibit the elongation step of protein synthesis.[1][4] While its precise binding site on the ribosome is still under investigation, it is presumed to bind to the 40S ribosomal subunit , similar to other translocation inhibitors like emetine. The mechanism of this compound is considered novel and distinct from that of cycloheximide.[1][4] Studies have shown that treatment with the tylophorine (B1682047) analog DCB-3503 leads to an accumulation of polysomes, which is indicative of a block in elongation.[1][4] Furthermore, tylophorine has been shown to affect signaling pathways that regulate translation, such as the PI3K/PDK1/PP2A/eEF2 cascade, which can sustain the translation of specific proteins like c-Jun even under conditions of global protein synthesis inhibition.

Mechanism of this compound cluster_ribosome Eukaryotic Ribosome (80S) 40S 40S Subunit Inhibition Inhibition 60S 60S Subunit mRNA mRNA tRNA_A Aminoacyl-tRNA (A-site) tRNA_P Peptidyl-tRNA (P-site) tRNA_E Deacylated-tRNA (E-site) Tylophorine This compound Tylophorine->40S Binds to putative site Elongation Elongation Translocation Translocation (eEF2-GTP) Elongation->Translocation Inhibition->Translocation

Putative mechanism of this compound action.
Cycloheximide

Cycloheximide specifically inhibits the elongation phase of protein synthesis in eukaryotes. It binds to the E-site of the 60S ribosomal subunit , thereby interfering with the translocation step. This blockage prevents the movement of the ribosome along the mRNA, effectively halting protein synthesis.

Mechanism of Cycloheximide cluster_ribosome Eukaryotic Ribosome (80S) 40S 40S Subunit 60S 60S Subunit mRNA mRNA tRNA_A Aminoacyl-tRNA (A-site) tRNA_P Peptidyl-tRNA (P-site) E_site E-site tRNA_P->E_site Movement blocked Inhibition Inhibition Cycloheximide Cycloheximide Cycloheximide->E_site Binds to E-site Translocation Translocation Inhibition->Translocation

Mechanism of Cycloheximide action.
Puromycin

Puromycin acts as a structural analog of the 3' end of aminoacyl-tRNA. It enters the A-site of the ribosome and is incorporated into the growing polypeptide chain. This leads to the premature termination of translation and the release of the incomplete polypeptide chain from the ribosome.

Mechanism of Puromycin cluster_ribosome Eukaryotic Ribosome (80S) 40S 40S Subunit 60S 60S Subunit mRNA mRNA A_site A-site Peptide_Chain Growing Peptide Chain A_site->Peptide_Chain Incorporates into chain tRNA_P Peptidyl-tRNA (P-site) Puromycin Puromycin (tRNA analog) Puromycin->A_site Enters A-site Termination Premature Termination Peptide_Chain->Termination

Mechanism of Puromycin action.
Emetine

Emetine is an alkaloid that inhibits protein synthesis by binding to the 40S ribosomal subunit . It specifically blocks the translocation step of elongation, preventing the ribosome from moving along the mRNA to the next codon. This results in the stalling of ribosomes on the mRNA.

Mechanism of Emetine cluster_ribosome Eukaryotic Ribosome (80S) 40S 40S Subunit Inhibition Inhibition 60S 60S Subunit mRNA mRNA tRNA_A Aminoacyl-tRNA (A-site) tRNA_P Peptidyl-tRNA (P-site) Emetine Emetine Emetine->40S Binds to 40S Translocation Translocation Inhibition->Translocation

Mechanism of Emetine action.

Experimental Protocols

Accurate assessment of protein synthesis inhibition is critical for drug development. Below are two common experimental protocols used to quantify the inhibitory effects of compounds like this compound.

[³⁵S]-Methionine Incorporation Assay

This classic method directly measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

Workflow:

[³⁵S]-Methionine Incorporation Assay Workflow Start Start Cell_Culture Culture cells to desired confluency Start->Cell_Culture Inhibitor_Treatment Treat cells with protein synthesis inhibitor (e.g., this compound) or vehicle control Cell_Culture->Inhibitor_Treatment Radiolabeling Add [³⁵S]-Methionine to the culture medium Inhibitor_Treatment->Radiolabeling Incubation Incubate for a defined period (e.g., 30-60 min) Radiolabeling->Incubation Lysis Lyse cells to release proteins Incubation->Lysis Precipitation Precipitate proteins using Trichloroacetic Acid (TCA) Lysis->Precipitation Filtration Collect precipitated proteins on a filter Precipitation->Filtration Scintillation Measure radioactivity using a scintillation counter Filtration->Scintillation Analysis Analyze data to determine the percentage of protein synthesis inhibition Scintillation->Analysis End End Analysis->End

[³⁵S]-Methionine incorporation assay workflow.

Detailed Methodology:

  • Cell Culture: Plate cells (e.g., HepG2) in a multi-well plate and grow to 70-80% confluency.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control for a specified time.

  • Radiolabeling: Add [³⁵S]-Methionine to the culture medium at a final concentration of 10-50 µCi/mL.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for the incorporation of the radiolabeled methionine into newly synthesized proteins.

  • Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Precipitation: Precipitate the proteins from the cell lysate by adding an equal volume of ice-cold 20% trichloroacetic acid (TCA). Incubate on ice for 30 minutes.

  • Filtration: Collect the precipitated proteins by vacuum filtration onto glass fiber filters. Wash the filters with 10% TCA and then with ethanol.

  • Scintillation Counting: Place the dried filters into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the counts per minute (CPM) for each sample. Calculate the percentage of protein synthesis inhibition for each inhibitor concentration relative to the vehicle control.

In Vitro Translation Assay using Luciferase Reporter

This cell-free assay offers a high-throughput and non-radioactive method to screen for protein synthesis inhibitors. It utilizes an in vitro translation system (e.g., rabbit reticulocyte lysate) and a reporter gene, typically luciferase.

Workflow:

In Vitro Luciferase Assay Workflow Start Start Reaction_Setup Prepare in vitro translation reaction mix (e.g., rabbit reticulocyte lysate, amino acids) Start->Reaction_Setup Add_Components Add Luciferase mRNA and test inhibitor (e.g., this compound) to the reaction Reaction_Setup->Add_Components Incubation Incubate at 30°C for 60-90 minutes Add_Components->Incubation Add_Substrate Add Luciferase substrate Incubation->Add_Substrate Measure_Luminescence Measure luminescence using a luminometer Add_Substrate->Measure_Luminescence Analysis Analyze data to determine the percentage of protein synthesis inhibition Measure_Luminescence->Analysis End End Analysis->End

In vitro luciferase assay workflow.

Detailed Methodology:

  • Reaction Setup: On ice, prepare a master mix containing the in vitro translation lysate (e.g., rabbit reticulocyte lysate), an amino acid mixture, and an energy source.

  • Component Addition: In a multi-well plate suitable for luminescence readings, add the master mix, luciferase mRNA, and various concentrations of the test inhibitor or a vehicle control.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for the translation of the luciferase mRNA.

  • Substrate Addition: Add the luciferase substrate to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Immediately measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each inhibitor concentration relative to the vehicle control.

Conclusion

This compound is a potent inhibitor of protein synthesis with a mechanism of action that appears to be distinct from other well-characterized inhibitors. Its ability to inhibit the elongation step of translation makes it a compound of significant interest for further investigation, particularly in the context of cancer and viral diseases. This guide provides a comparative framework for understanding the activity of this compound in relation to cycloheximide, puromycin, and emetine. The provided experimental protocols offer standardized methods for researchers to further explore the potential of this compound and other novel protein synthesis inhibitors.

References

Validating the Binding Site of (-)-Tylophorine: A Comparative Guide to Its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Tylophorine, a phenanthroindolizidine alkaloid, has demonstrated potent anti-cancer, anti-inflammatory, and anti-viral properties. Its therapeutic potential hinges on the precise interaction with its molecular targets. This guide provides a comparative analysis of the experimental validation of the binding site of this compound to its putative molecular targets, with a primary focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cytoplasmic Activation/Proliferation-Associated Protein 1 (CAPRIN-1). We present supporting experimental data, detailed methodologies, and a comparison with alternative therapeutic agents.

Quantitative Analysis of Binding Affinity

The following tables summarize the quantitative data from various studies validating the binding of this compound and alternative inhibitors to their respective molecular targets.

Table 1: this compound Binding Affinity

Molecular TargetAssay TypeParameterValueReference
VEGFR2Tyrosine Kinase Assay (ELISA-based)IC50~9.2 µM[1]
VEGFR2VEGF-VEGFR2 Binding Assay (ELISA)IC50~12.29 µM
CAPRIN-1Biotinylated Pull-Down AssayBindingDirect Interaction Confirmed[2]

Table 2: Alternative VEGFR2 Inhibitors - Binding Affinity

CompoundAssay TypeParameterValueReference
SorafenibKinase AssayIC500.088 µM[3]
AxitinibKinase AssayIC500.2 nM[1]
SU5416Kinase AssayIC501.5 µM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

VEGFR2 Tyrosine Kinase Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the kinase activity of VEGFR2.

  • Principle: A multi-well plate is coated with a substrate for the VEGFR2 kinase. Recombinant VEGFR2 enzyme, ATP, and the test compound (e.g., this compound) are added to the wells. The kinase phosphorylates the substrate. The extent of phosphorylation is detected using a specific antibody that recognizes the phosphorylated substrate, which is in turn linked to a detection system (e.g., HRP-conjugated secondary antibody and a colorimetric substrate). The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • Protocol:

    • Coat a 96-well plate with a poly(Glu, Tyr) substrate and incubate overnight at 4°C.

    • Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

    • Add the test compound at various concentrations to the wells.

    • Add recombinant human VEGFR2 kinase domain to the wells.

    • Initiate the kinase reaction by adding ATP solution.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Wash the wells to remove the enzyme and ATP.

    • Add a phosphotyrosine-specific antibody conjugated to horseradish peroxidase (HRP).

    • Incubate for 1 hour at room temperature.

    • Wash the wells extensively.

    • Add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Biotinylated this compound Pull-Down Assay

This assay is used to identify proteins that directly interact with this compound.

  • Principle: A biotinylated version of this compound is synthesized. This "bait" molecule is incubated with a cell lysate containing a mixture of proteins ("prey"). The biotinylated this compound and any interacting proteins are then "pulled down" from the lysate using streptavidin-coated beads, which have a high affinity for biotin (B1667282). The captured proteins are then eluted and identified by techniques such as Western blotting or mass spectrometry.

  • Protocol:

    • Preparation of Biotinylated this compound: Synthesize a derivative of this compound with a biotin tag, often via a linker arm to minimize steric hindrance.

    • Cell Lysis: Culture and harvest cells of interest. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to release the cellular proteins.

    • Incubation: Incubate the cell lysate with the biotinylated this compound for several hours at 4°C with gentle rotation to allow for binding.

    • Capture: Add streptavidin-coated magnetic or agarose (B213101) beads to the lysate and incubate for another 1-2 hours to capture the biotinylated this compound-protein complexes.

    • Washing: Pellet the beads (e.g., using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant. Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer or using a competitive biotin solution).

    • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie blue staining, or Western blotting with an antibody against a suspected interacting protein (e.g., CAPRIN-1). For unbiased identification of interacting partners, the eluted proteins can be subjected to mass spectrometry analysis.[2][4][5][6]

Molecular Docking

This computational method predicts the preferred binding orientation and affinity of a ligand to a target protein.

  • Principle: A three-dimensional structure of the target protein (obtained from sources like the Protein Data Bank - PDB) and the ligand are used. A docking algorithm samples a large number of possible conformations of the ligand within the binding site of the protein and scores them based on a scoring function that estimates the binding energy.

  • Protocol:

    • Target Preparation: Obtain the 3D structure of the target protein (e.g., VEGFR2, PDB ID: 3VHE)[7]. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Generate the 3D structure of the ligand (e.g., this compound) and optimize its geometry.

    • Binding Site Definition: Define the binding pocket on the target protein. This can be based on the location of a co-crystallized ligand or predicted using pocket-finding algorithms.

    • Docking Simulation: Use a docking software (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site. The software will generate multiple binding poses.

    • Scoring and Analysis: The docking poses are ranked based on their predicted binding energies. The pose with the lowest energy is considered the most likely binding mode. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2_m VEGFR2 (Monomer) VEGF->VEGFR2_m Binds VEGFR2_d VEGFR2 (Dimer) VEGFR2_m->VEGFR2_d Dimerization ADP ADP VEGFR2_d->ADP P_VEGFR2 Phosphorylated VEGFR2 VEGFR2_d->P_VEGFR2 Autophosphorylation Tylophorine This compound Tylophorine->VEGFR2_d Inhibits ATP binding site ATP ATP ATP->VEGFR2_d Downstream Downstream Signaling (PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream->Angiogenesis

VEGFR2 Signaling Pathway and Inhibition by this compound.

Binding_Validation_Workflow cluster_computational Computational Prediction cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation MolecularDocking Molecular Docking KinaseAssay Kinase Assay (e.g., ELISA) MolecularDocking->KinaseAssay Predicts Binding Mode & Affinity CellBasedAssays Cell-Based Assays (Proliferation, Migration) KinaseAssay->CellBasedAssays Confirms Functional Inhibition BindingAssay Direct Binding Assay (e.g., ELISA, SPR) BindingAssay->CellBasedAssays Confirms Direct Interaction PullDown Pull-Down Assay WesternBlot Western Blot (Downstream Effects) PullDown->WesternBlot Identifies Interacting Proteins WesternBlot->CellBasedAssays Validates Downstream Signaling Inhibition

General Workflow for Validating Drug-Target Binding.

Tylophorine_CAPRIN1_Interaction Tylophorine This compound CAPRIN1 CAPRIN-1 Tylophorine->CAPRIN1 Directly Binds Translation Protein Translation Tylophorine->Translation Inhibits RNP_complex Ribonucleoprotein (RNP) Complex CAPRIN1->RNP_complex G3BP1 G3BP1 G3BP1->RNP_complex cMyc_mRNA c-Myc mRNA cMyc_mRNA->RNP_complex CyclinD_mRNA Cyclin D mRNA CyclinD_mRNA->RNP_complex RNP_complex->Translation Regulates CellCycleArrest Cell Cycle Arrest Translation->CellCycleArrest Leads to

Proposed Mechanism of this compound via CAPRIN-1.

Comparison of this compound with Alternative VEGFR2 Inhibitors

This compound exhibits a multi-targeted mechanism of action, which distinguishes it from more selective VEGFR2 inhibitors.

  • Binding Site: Molecular docking studies suggest that this compound binds to the ATP-binding pocket of the VEGFR2 kinase domain.[7] This is a common binding site for many small molecule kinase inhibitors, including Sorafenib and Axitinib.[9][10][11] The interaction of this compound with VEGFR2 involves hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket.[7]

  • Affinity and Potency: While this compound shows inhibitory activity against VEGFR2 in the micromolar range, approved drugs like Sorafenib and Axitinib exhibit significantly higher potency, with IC50 values in the nanomolar and even sub-nanomolar range, respectively.[1][1][3] This suggests that while VEGFR2 is a target of this compound, it may not be its most potent interaction.

  • Selectivity: this compound's interaction with CAPRIN-1 and its effects on protein synthesis suggest a broader mechanism of action compared to highly selective VEGFR2 inhibitors.[2] This multi-targeting capability could be advantageous in overcoming resistance mechanisms that can develop with single-target agents. However, it may also contribute to a different side-effect profile.

  • Validation Methods: The validation of this compound's binding to VEGFR2 has been primarily through in vitro kinase assays and computational docking.[1][7] For CAPRIN-1, the primary validation has been through pull-down assays.[2] In contrast, established drugs like Axitinib have undergone extensive validation, including co-crystallography studies which provide a definitive picture of the binding mode.[10]

Conclusion

The validation of the binding site of this compound to its molecular targets reveals a complex and multifaceted mechanism of action. While VEGFR2 has been identified as a direct target with quantifiable inhibitory activity, the discovery of its interaction with CAPRIN-1 points towards a broader impact on cellular processes, including protein translation. The experimental evidence for VEGFR2 binding is supported by both biochemical and computational methods. The interaction with CAPRIN-1 is confirmed through direct protein-ligand interaction studies.

Compared to highly potent and selective VEGFR2 inhibitors, this compound exhibits a more moderate inhibitory effect on this kinase. However, its ability to engage multiple targets may offer a unique therapeutic advantage. Further quantitative analysis of the this compound-CAPRIN-1 interaction and in vivo studies are necessary to fully elucidate the contribution of each target to the overall pharmacological profile of this promising natural product. This comparative guide provides a framework for researchers to understand the current state of knowledge and to design future experiments to further validate and exploit the therapeutic potential of this compound.

References

A Comparative Analysis of (-)-Tylophorine's Cytotoxic Effects on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative study of the cytotoxic effects of the natural compound (-)-Tylophorine on cancerous and normal cell lines. The data presented herein, supported by experimental protocols and pathway visualizations, is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.

Executive Summary

This compound, a phenanthroindolizidine alkaloid isolated from Tylophora indica, has demonstrated significant anti-cancer properties. This guide synthesizes findings from multiple studies to compare its cytotoxic potency against various cancer cell lines versus normal, healthy cell lines. The available data indicates that this compound exhibits a degree of selective cytotoxicity towards cancer cells, inducing cell cycle arrest and apoptosis through modulation of key signaling pathways.

Data Presentation: Comparative Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in various human cancer and normal cell lines. A lower IC50 value indicates higher cytotoxic potency.

Cell LineCell TypeCompoundIC50 ValueReference(s)
Cancer Lines
HepG2Hepatocellular CarcinomaThis compound237 ± 32 nM[1]
HONE-1Nasopharyngeal CarcinomaThis compound114 ± 6 nM[1]
NUGC-3Gastric CarcinomaThis compound134 ± 9 nM[1]
T47DBreast Ductal CarcinomaThis compound113 µM[2]
MCF-7Breast AdenocarcinomaTylophorinidine6.45 ± 2.06 µM[3]
HCT-116Colorectal CarcinomaTylophorinidine20.08 ± 1.94 µM[3]
A549Lung CarcinomaAntofine~1-2 ng/mL[4]
HCT-8Ileocecal AdenocarcinomaAntofine~1-2 ng/mL[4]
MDA-MB-231Triple-Negative Breast CancerO-methyltylophorinidine (1s)4.2 ± 1 nM (24h viability)[5]
Normal Lines
LO2Normal Liver CellsSynthesized Phenanthroindolizidine AlkaloidsExhibited selectivity for HepG2 over LO2[3]
HUVECHuman Umbilical Vein Endothelial CellsThis compoundPosed little cytotoxicity
MCF 10ANon-tumorigenic Breast Epithelium3-O-demethyl tylophorinidineHigher sensitivity in cancer lines
Hek-293THuman Embryonic KidneyPhenanthrene fused-tetrahydrodibenzo-acridinonesSafer to normal kidney cell line[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are seeded in 6-well plates, treated with this compound or a vehicle control for the desired time, and then harvested by trypsinization.

  • Fixation: The harvested cells are washed with ice-cold PBS and then fixed by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. The cells are then incubated at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS to remove the ethanol and then resuspended in a staining solution containing Propidium Iodide (PI, a fluorescent DNA-binding dye) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell. The data is then used to generate a histogram, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated as described for the cell cycle analysis and then harvested.

  • Staining: The harvested cells are washed with cold PBS and then resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: After incubation, 1X Annexin V binding buffer is added to each sample, and the cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Seed Normal & Cancer Cell Lines treat Treat with this compound (Dose-Response) start->treat mtt MTT Assay treat->mtt flow_cycle Cell Cycle Analysis (Flow Cytometry) treat->flow_cycle flow_apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->flow_apoptosis ic50 Calculate IC50 Values mtt->ic50 cell_dist Quantify Cell Cycle Distribution flow_cycle->cell_dist apoptosis_quant Quantify Apoptotic Cell Population flow_apoptosis->apoptosis_quant compare Comparative Analysis of Cytotoxic Effects ic50->compare cell_dist->compare apoptosis_quant->compare signaling_pathway cluster_stimulus cluster_upstream Upstream Signaling cluster_jun c-Jun Regulation cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction tylophorine This compound nfkb NF-κB Pathway tylophorine->nfkb pi3k_akt PI3K/Akt Pathway tylophorine->pi3k_akt caspase9 Caspase-9 Activation tylophorine->caspase9 cjun ↑ c-Jun Accumulation nfkb->cjun pi3k_akt->cjun cyclin_a2 ↓ Cyclin A2 Expression cjun->cyclin_a2 downregulates g1_arrest G1 Phase Cell Cycle Arrest cyclin_a2->g1_arrest caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Independent Verification of the Anti-Angiogenic Properties of (-)-Tylophorine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic properties of the natural compound (-)-Tylophorine with established anti-angiogenic agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for evaluating its potential in angiogenesis-related research and drug development.

Comparative Analysis of Anti-Angiogenic Activity

This compound has demonstrated significant anti-angiogenic effects by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Its inhibitory actions disrupt critical processes in the formation of new blood vessels, including endothelial cell proliferation, migration, and tube formation. The following table summarizes the quantitative data available for this compound and compares it with other well-established anti-angiogenic drugs.

CompoundTargetAssayEndpointResult
This compound VEGFR2 KinaseIn vitro kinase assayIC50~9.2 µM[1]
VEGF-VEGFR2 BindingIn vitro binding assayIC50~12.29 µM[1]
HUVEC MigrationWound-healing assayInhibitionDose-dependent (2.5-20 µM)[1]
HUVEC ProliferationCell viability assayInhibitionSignificant at >10 µM[1]
Sunitinib VEGFR, PDGFR, c-KITOrganotypic brain sliceMicrovessel Density44% reduction at 10 nM
100% reduction at 100 nM
Bevacizumab VEGF-AClinical Trial (mCRC)Progression-Free SurvivalStatistically significant improvement
Sorafenib Raf kinases, VEGFR, PDGFRIn vivo xenograftTumor AngiogenesisSignificant inhibition

Signaling Pathway of this compound's Anti-Angiogenic Action

This compound exerts its anti-angiogenic effects primarily through the inhibition of the VEGFR2 signaling pathway. Upon binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events crucial for angiogenesis. This compound has been shown to inhibit the kinase activity of VEGFR2, thereby blocking these downstream signals.[1][2] This disruption leads to the suppression of endothelial cell proliferation, migration, and the formation of tube-like structures, which are all critical steps in the angiogenic process. The compound's mechanism involves targeting the ATP-binding region of the VEGFR2 kinase unit.[1][2]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation Tylophorine This compound Tylophorine->P_VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg Akt Akt P_VEGFR2->Akt Erk Erk P_VEGFR2->Erk ROS ROS P_VEGFR2->ROS PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) PKC->Angiogenesis Akt->Angiogenesis Erk->Angiogenesis ROS->Angiogenesis

Inhibitory action of this compound on the VEGFR2 signaling pathway.

Experimental Workflow for Assessing Anti-Angiogenic Properties

The evaluation of a compound's anti-angiogenic potential typically involves a multi-step process, starting with in vitro assays to assess its direct effects on endothelial cells and progressing to in vivo models to confirm its efficacy in a physiological context.

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Proliferation Endothelial Cell Proliferation Assay CAM Chick Chorioallantoic Membrane (CAM) Assay Proliferation->CAM Migration Wound Healing/ Migration Assay Migration->CAM Tube_Formation Tube Formation Assay Tube_Formation->CAM Sponge Sponge Implant Angiogenesis Assay CAM->Sponge Tumor Tumor Xenograft Model Sponge->Tumor Data Data Analysis & Conclusion Tumor->Data Compound Test Compound (this compound) Compound->Proliferation Compound->Migration Compound->Tube_Formation

A typical experimental workflow for evaluating anti-angiogenic compounds.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's anti-angiogenic properties are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures in vitro.

  • Preparation of Matrigel: Thaw Matrigel on ice at 4°C overnight. Using pre-cooled pipette tips, coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in a small volume of serum-free medium.

  • Treatment: The HUVEC suspension is then added to the Matrigel-coated wells. The cells are treated with various concentrations of this compound or a vehicle control.

  • Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.

  • Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Wound Healing (Scratch) Assay

This assay evaluates the effect of a compound on endothelial cell migration.

  • Cell Culture: HUVECs are seeded in a 6-well plate and grown to confluence.

  • Creating the "Wound": A sterile pipette tip is used to create a linear scratch or "wound" in the confluent cell monolayer.

  • Treatment: The cells are washed to remove detached cells and then incubated with a medium containing various concentrations of this compound or a vehicle control.

  • Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis: The rate of wound closure is determined by measuring the area of the cell-free region at each time point. A decrease in the rate of wound closure in the presence of the compound indicates an inhibitory effect on cell migration.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay assesses the effect of a compound on the formation of new blood vessels on the chorioallantoic membrane of a developing chick embryo.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with high humidity.

  • Windowing: On day 3 of incubation, a small window is carefully made in the eggshell to expose the CAM.

  • Compound Application: A sterile filter paper disc or a gelatin sponge soaked with the test compound (this compound) or a control substance is placed on the CAM.

  • Re-incubation: The window is sealed, and the eggs are returned to the incubator for an additional 48-72 hours.

  • Observation and Quantification: The CAM is then examined for changes in blood vessel formation. The anti-angiogenic effect is quantified by counting the number of blood vessel branches within a defined area around the disc. A reduction in the number of blood vessels compared to the control indicates anti-angiogenic activity.

References

The Promise of Prodrugs: An In-Depth Comparison of (-)-Tylophorine Derivatives for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative in vivo efficacy data for (-)-Tylophorine prodrugs is not yet available in peer-reviewed literature, extensive in vitro studies provide a strong foundation for their potential as next-generation anticancer agents. This guide synthesizes the current preclinical data to offer a comparative look at novel this compound prodrugs, their parent compound, and related derivatives, providing researchers and drug development professionals with the latest insights into their therapeutic promise.

This compound, a naturally occurring phenanthroindolizidine alkaloid, has long been recognized for its potent anticancer properties. However, its clinical development has been hampered by significant drawbacks, including poor water solubility and severe central nervous system toxicity.[1][2] To overcome these limitations, researchers have focused on developing prodrugs that enhance solubility, minimize off-target effects, and enable targeted drug delivery to the tumor microenvironment. A leading strategy has been the development of hypoxia-activated prodrugs, designed to selectively release the active this compound in the low-oxygen conditions characteristic of solid tumors.[1][2]

Hypoxia-Activated this compound Prodrugs: A Head-to-Head In Vitro Comparison

A recent study detailed the design and synthesis of several quaternary ammonium (B1175870) salt prodrugs of this compound, engineered for activation under hypoxic conditions.[1][2] These prodrugs demonstrated significantly reduced cytotoxicity under normal oxygen (normoxic) conditions compared to the parent compound, a crucial feature for minimizing side effects. However, under hypoxic conditions, their cytotoxic activity was substantially increased, indicating successful activation and release of the active drug.

Below is a summary of the in vitro performance of these prodrugs against the HCT116 human colon carcinoma cell line.

CompoundParent DrugProdrug MoietyNormoxic IC₅₀ (nM)Hypoxic IC₅₀ (nM)Hypoxia Cytotoxicity Ratio (HCR)Deactivation Ratio (DR)
This compound --1.1 ± 0.60.6 ± 0.31.8-
Prodrug 5c This compound(1-methyl-4-nitro-1H-imidazol-5-yl)methyl9055.0 ± 75923024.7 ± 6563.08232
  • IC₅₀ (50% inhibitory concentration): A measure of drug potency; lower values indicate higher potency.

  • Hypoxia Cytotoxicity Ratio (HCR): The ratio of normoxic IC₅₀ to hypoxic IC₅₀, indicating the selectivity of the prodrug for hypoxic conditions. A higher HCR is desirable.

  • Deactivation Ratio (DR): The ratio of the prodrug's normoxic IC₅₀ to the parent drug's normoxic IC₅₀, showing how effectively the prodrug strategy reduces toxicity under normal conditions. A higher DR is desirable.

The data clearly illustrates the promise of this prodrug strategy. Prodrug 5c shows a dramatic reduction in toxicity under normoxic conditions (over 8000-fold less potent than the parent drug) and a clear activation under hypoxic conditions, making it a strong candidate for future in vivo studies.

Stability of this compound Prodrugs

A critical factor for the success of a prodrug is its stability in circulation, ensuring it reaches the target tumor tissue intact. The quaternary ammonium salt prodrugs of this compound have demonstrated high stability in both mouse and human plasma.

Compoundt₁/₂ in Mouse Plasma (hours)t₁/₂ in Human Plasma (hours)
Prodrug 5a 65.1 ± 0.7144.7 ± 4.7
Prodrug 5b 73.0 ± 1.763.3 ± 0.1

This high plasma stability suggests that these prodrugs are likely to have a sufficiently long half-life in vivo to accumulate in tumor tissues before being activated.

In Vivo Efficacy of the Parent Compound: this compound

While in vivo data for the prodrugs is pending, studies on the parent compound, this compound, provide a benchmark for its anti-tumor activity. In a study using a mouse model with Ehrlich ascites carcinoma (EAC) solid tumors, this compound demonstrated significant anti-tumor and anti-angiogenic effects.[3]

Treatment GroupDoseTumor Volume Reduction (%)Increase in Lifespan (%)
This compound 7.5 mg/kg/daySignificant suppression100% (from 35.2 to 70.3 days)
Control (Vehicle) ---

These results highlight the potent in vivo anti-tumor activity of the parent compound, which the prodrugs aim to harness in a more targeted and less toxic manner.

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathway targeted by this compound and the general workflow for the in vitro evaluation of its prodrugs.

G cluster_0 VEGF Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates ERK ERK1/2 VEGFR2->ERK Tylophorine This compound Tylophorine->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis, Proliferation, Migration mTOR->Angiogenesis ERK->Angiogenesis

Caption: this compound's Anti-Angiogenic Mechanism of Action.

G cluster_1 In Vitro Prodrug Evaluation Workflow Synthesis Prodrug Synthesis Normoxia Cytotoxicity Assay (Normoxia) Synthesis->Normoxia Hypoxia Cytotoxicity Assay (Hypoxia) Synthesis->Hypoxia Stability Plasma & Microsomal Stability Assays Synthesis->Stability Data Data Analysis (IC50, HCR, DR) Normoxia->Data Hypoxia->Data Stability->Data

Caption: Workflow for In Vitro Evaluation of Hypoxia-Activated Prodrugs.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)[2]
  • Cell Seeding: Cancer cell lines (e.g., HCT116, MCF7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the this compound prodrugs or the parent compound for 72 hours. For hypoxic conditions, plates are placed in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) immediately after adding the compounds.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

In Vivo Tumor Growth Inhibition Study (Ehrlich Ascites Carcinoma Model)[3]
  • Animal Model: Swiss albino mice are used for the study.

  • Tumor Cell Implantation: Ehrlich ascites carcinoma (EAC) cells are collected from a donor mouse and injected subcutaneously into the right hind limb of the experimental mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound (e.g., 7.5 mg/kg body weight) dissolved in a vehicle solution. The control group receives only the vehicle.

  • Tumor Volume Measurement: Tumor size is measured every few days using calipers, and the tumor volume is calculated using the formula: (length × width²) / 2.

  • Survival Monitoring: A separate cohort of animals is used to monitor survival, and the lifespan of each mouse is recorded.

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Kaplan-Meier survival curves are generated to analyze the survival data.

Conclusion and Future Directions

The development of hypoxia-activated prodrugs of this compound represents a highly promising strategy to unlock the therapeutic potential of this potent natural product. The in vitro data strongly supports the hypothesis that these prodrugs can remain relatively inert under normal physiological conditions while being selectively activated in the tumor microenvironment. This approach has the potential to significantly widen the therapeutic window of this compound, reducing systemic toxicity and improving its anti-cancer efficacy.

The next critical step is to validate these encouraging in vitro findings in well-designed in vivo studies using relevant cancer models. Such studies will be essential to determine the pharmacokinetic profiles, tumor accumulation, and ultimate anti-tumor efficacy of these novel prodrugs. The scientific community eagerly awaits the results of these future investigations, which could pave the way for the clinical translation of this compound-based therapies.

References

Safety Operating Guide

Safeguarding the Laboratory and Environment: Proper Disposal of (-)-Tylophorine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. (-)-Tylophorine, a phenanthroindolizidine alkaloid with potent biological activity, requires careful handling and disposal to mitigate risks to human health and the ecosystem. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. When handling this compound, especially in its pure form or in concentrated solutions, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of solid this compound or its concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Waste Classification and Segregation

Proper segregation of waste is the first step in a compliant disposal process. Due to its biological activity, this compound waste should be classified as hazardous chemical waste. It is crucial to avoid mixing this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Table 1: this compound Waste Segregation and Container Requirements

Waste TypeDescriptionRecommended Container
Solid Waste Unused or expired pure this compound, contaminated weighing papers, pipette tips, gloves, and other disposable labware.Labeled, sealed, and leak-proof hazardous waste container for solids.
Liquid Waste Solutions containing this compound, and the first rinse from decontaminating glassware.Labeled, sealed, and leak-proof hazardous waste container for liquids. Ensure container material is compatible with the solvent used.
Empty Containers Original containers of this compound, or other containers that held the pure compound or its solutions.Unless decontaminated by triple-rinsing, these are considered hazardous waste and should be disposed of with solid waste.
Contaminated Sharps Needles, syringes, or other sharps contaminated with this compound.Puncture-resistant sharps container clearly labeled as "Hazardous Waste".

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local regulations. The following is a general procedural guide:

  • Collection and Accumulation :

    • Collect all this compound waste at the point of generation.

    • Use designated, compatible, and clearly labeled hazardous waste containers. The label should include the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s).

    • Keep containers securely closed when not in use.

  • Storage :

    • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

    • Ensure secondary containment is in place to contain any potential spills.

  • Decontamination of Empty Containers :

    • To render an empty container non-hazardous, it must be triple-rinsed with a suitable solvent that can dissolve this compound.

    • The rinsate from the first rinse is considered hazardous and must be collected as liquid hazardous waste. Subsequent rinses may also need to be collected depending on institutional policies.

    • After triple-rinsing, deface the original label before disposing of the container as non-hazardous waste, in accordance with institutional guidelines.

  • Final Disposal :

    • Do not dispose of this compound waste down the drain or in the regular trash. This compound is potentially harmful to aquatic life, and its introduction into the sewer system is prohibited.

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

    • Incineration is often the preferred method for the disposal of pharmaceutical and chemical waste of this nature.

    • Treatment or neutralization of this compound waste in the laboratory is not recommended unless a specifically approved and validated protocol is in place.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. Therefore, reliance on professional hazardous waste disposal services is the most prudent and compliant approach.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Segregation cluster_2 Step 2: Collection & Labeling cluster_3 Step 3: Storage & Final Disposal start Waste Generated A Solid Waste (e.g., powder, contaminated labware) start->A Identify Waste Type B Liquid Waste (e.g., solutions, rinsate) start->B Identify Waste Type C Empty Containers start->C Identify Waste Type D Contaminated Sharps start->D Identify Waste Type E Collect in Labeled Solid Hazardous Waste Container A->E F Collect in Labeled Liquid Hazardous Waste Container B->F G Triple-Rinse? C->G H Collect in Labeled Puncture-Proof Sharps Container D->H I Store in Designated Satellite Accumulation Area E->I F->I G->F No (or collect 1st rinse) J Dispose as Non-Hazardous Waste (Deface Label) G->J Yes H->I K Arrange for Pickup by EH&S or Licensed Contractor I->K

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance with all applicable regulations.

Essential Safety and Disposal Plan for Handling (-)-Tylophorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for handling (-)-Tylophorine. Given its potent biological activity and classification as a hazardous chemical, strict adherence to these guidelines is crucial to ensure personnel safety and environmental protection.

This compound is a phenanthroindolizidine alkaloid known for its anti-inflammatory and antitumor properties.[1][2][3] Due to its cytotoxic nature, it must be handled with care to prevent exposure.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling scenarios.

Activity Required Personal Protective Equipment
Low-Risk Activities - Gloves: Two pairs of nitrile gloves, powder-free.
(e.g., handling sealed containers, transport within the lab)- Lab Coat: Standard laboratory coat.
- Eye Protection: Safety glasses with side shields.
High-Risk Activities - Gloves: Two pairs of chemotherapy-rated nitrile gloves.
(e.g., weighing, preparing solutions, performing reactions)- Gown: Disposable, solid-front, back-closing gown made of a low-permeability fabric.
- Eye and Face Protection: Chemical splash goggles and a face shield.
- Respiratory Protection: A NIOSH-approved N95 or higher-level respirator should be used when handling the powder form outside of a containment device.
Spill Cleanup - Gloves: Two pairs of heavy-duty, chemical-resistant gloves (e.g., butyl rubber).
- Gown: Chemical-resistant, disposable gown.
- Eye and Face Protection: Chemical splash goggles and a face shield.
- Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and particulates.
- Foot Protection: Disposable, chemical-resistant shoe covers.
Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound, especially in its powdered form, must be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure.

  • Pre-weighing Preparation: Before weighing the compound, prepare all necessary equipment, including spatulas, weigh boats, and pre-labeled containers, within the containment area.

  • Spill Kit: Ensure a spill kit specifically for cytotoxic drugs is readily available in the designated handling area.

2.2. Weighing and Solution Preparation:

  • Don PPE: Put on the appropriate high-risk activity PPE as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh boat inside the fume hood. Use gentle motions to avoid creating airborne dust.

  • Dissolving: Add the solvent to the container with the pre-weighed this compound. Cap the container securely and mix by gentle inversion or swirling. If sonication is required, ensure the container is tightly sealed.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and hazard symbols.

2.3. Storage:

  • Solid Form: Store this compound solid in a tightly sealed, clearly labeled container in a designated, secure, and ventilated area. Recommended storage temperatures are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[4]

  • Solutions: Store stock solutions in tightly sealed, light-resistant containers at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles by preparing aliquots.[4]

Disposal Plan: Managing this compound Waste

All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.

Waste Type Disposal Procedure
Solid Waste Place in a designated, leak-proof, and puncture-resistant hazardous waste container clearly labeled "Hazardous Waste - Cytotoxic" and with the chemical name. This includes contaminated gloves, gowns, weigh paper, and pipette tips.
Liquid Waste Collect in a designated, leak-proof, and shatter-resistant hazardous waste container. The container must be clearly labeled "Hazardous Waste - Cytotoxic" with the chemical name and approximate concentration. Do not mix with other chemical waste streams unless explicitly approved by your institution's environmental health and safety department.
Sharps Waste Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.
Empty Containers Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, or as directed by institutional policy.

Visual Guides

Workflow for Safe Handling of this compound

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood/BSC) don_ppe Don Appropriate PPE prep_area->don_ppe prep_spill_kit Ensure Spill Kit is Ready don_ppe->prep_spill_kit weigh Weigh Powder prep_spill_kit->weigh prepare_solution Prepare Solution weigh->prepare_solution segregate_waste Segregate Waste Streams weigh->segregate_waste label_container Label Container prepare_solution->label_container prepare_solution->segregate_waste store Store at -20°C or -80°C label_container->store label_container->segregate_waste dispose_waste Dispose in Labeled Hazardous Waste Containers segregate_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

PPE Selection Logic for this compound

G Figure 2: PPE Selection Based on Hazard Level cluster_low_risk Low Risk cluster_high_risk High Risk cluster_spill Spill/Emergency start Assess Activity Risk ppe_low Gloves (2 pairs Nitrile) Lab Coat Safety Glasses start->ppe_low Low Risk (e.g., handling sealed vials) ppe_high Chemo-Gloves (2 pairs) Disposable Gown Splash Goggles & Face Shield Respirator (if powder) start->ppe_high High Risk (e.g., weighing, making solutions) ppe_spill Chemical-Resistant Gloves Chemical-Resistant Gown Full-Face Respirator Shoe Covers start->ppe_spill Spill or Emergency

Caption: Logic for selecting appropriate PPE for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Tylophorine
Reactant of Route 2
(-)-Tylophorine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.